tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-fluorocyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSDKMQGCVVQBV-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439910 | |
| Record name | tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127199-16-0 | |
| Record name | tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Enantioselective Synthesis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate: A Guide for Core Moiety Construction
An In-depth Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2-fluorocyclopropylamine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer advantageous pharmacokinetic and pharmacodynamic properties upon bioactive molecules.[1][2][3] The unique combination of the cyclopropane ring's conformational rigidity and the fluorine atom's profound electronic influence can enhance metabolic stability, improve cell permeability, and modulate pKa. This guide provides an in-depth analysis of the primary enantioselective strategies for synthesizing tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, a critical Boc-protected building block for drug discovery and development. We will dissect the mechanistic underpinnings, practical execution, and comparative merits of asymmetric catalysis, chiral auxiliary-mediated diastereoselective methods, and enzymatic kinetic resolution.
Introduction: The Strategic Value of the 2-Fluorocyclopropylamine Moiety
The strategic incorporation of small, strained, and fluorinated rings is a cornerstone of contemporary drug design. Fluorine-containing cyclopropanes, in particular, have garnered significant interest as bioisosteres for larger or more flexible groups, offering a unique vector in chemical space.[1] The target molecule, this compound, provides the synthetically versatile (1R,2S)-2-fluorocyclopropylamine core. The cis relationship between the fluorine and the amine group, combined with the specific (1R,2S) absolute stereochemistry, is often crucial for achieving desired biological activity and selectivity.
The primary challenge in its synthesis lies in precisely controlling three-dimensional space to establish two adjacent stereocenters on a strained three-membered ring. This guide details the leading methodologies developed to overcome this hurdle.
Figure 1: Core strategic approaches for the synthesis of the target chiral fluorocyclopropylamine.
Strategy I: Rhodium-Catalyzed Asymmetric Cyclopropanation
Asymmetric catalysis represents the most elegant and atom-economical approach, aiming to set the desired stereochemistry directly. Rhodium(II)-catalyzed decomposition of diazo compounds to generate metal carbenes for cyclopropanation is a powerful and well-established method.[4][5][6]
Mechanistic Rationale
The catalytic cycle begins with the reaction of a diazo compound with a chiral dirhodium(II) complex, releasing dinitrogen gas and forming a transient, electrophilic rhodium-carbene intermediate. This highly reactive species is stabilized and rendered chiral by the surrounding ligands on the rhodium catalyst. The alkene substrate then approaches this complex, and the carbene is transferred to the double bond in a concerted or stepwise fashion, forming the cyclopropane ring. The enantioselectivity is dictated by the chiral environment created by the catalyst's ligands, which directs the alkene's facial approach and orientation.
Figure 2: Simplified catalytic cycle for Rh(II)-catalyzed asymmetric cyclopropanation.
Application and Protocol
While direct cyclopropanation with a fluorinated diazo compound is feasible, a more common industrial approach involves the cyclopropanation of a complex vinyl substrate followed by transformations. For instance, the cyclopropanation of an N-vinyl phthalimide or a similar precursor can be achieved with high enantioselectivity. Subsequent chemical steps would then be required to reveal the fluorocyclopropylamine moiety. A key challenge is the synthesis and handling of potentially unstable fluorinated carbene precursors.
Experimental Protocol: Asymmetric Cyclopropanation of an N-Vinylcarbamate
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%).
-
Solvent and Substrate: Add anhydrous, degassed solvent (e.g., dichloromethane or hexanes) followed by the alkene substrate, tert-butyl N-vinylcarbamate (1.0 equiv). Cool the mixture to the desired temperature (e.g., 0 °C to -78 °C).
-
Reagent Addition: Dissolve the fluorinated carbene precursor (e.g., an α-fluoro-α-diazoester, 1.1 equiv) in the reaction solvent. Add this solution dropwise to the reaction mixture over several hours using a syringe pump to maintain a low concentration of the diazo compound.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alkene is consumed.
-
Workup: Quench the reaction by warming to room temperature and concentrating the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the tert-butyl (2-fluoro-2-alkoxycarbonylcyclopropyl)carbamate. Further steps would be required to convert the ester to the desired product.
| Catalyst System | Alkene | Carbene Source | Yield (%) | d.r. | ee (%) | Reference |
| Rh₂(S-DOSP)₄ | Styrene | Donor/Acceptor Diazo | >90 | >20:1 | >95 | [7] |
| Rh₂(S-NTTL)₄ | Styrene | N-Sulfonyl 1,2,3-Triazole | 95 | >20:1 | 96 | [4][6] |
| Cu-Box | α-Fluorostyrene | Ethyl Diazoacetate | Modest | Modest | Modest | [3][8] |
Table 1: Representative results for catalytic asymmetric cyclopropanation reactions. Note that data for the exact target molecule is sparse, so analogous systems are presented.
Strategy II: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This strategy involves covalently attaching a chiral molecule (an auxiliary) to the substrate. The steric and electronic influence of the auxiliary directs the cyclopropanation to occur on a specific face of the molecule, resulting in one major diastereomer. The auxiliary is then cleaved to yield the enantioenriched product.
Mechanistic Rationale
The chiral auxiliary, often an oxazolidinone or a sultam, is first acylated to form an N-vinyl derivative. The bulky groups on the auxiliary effectively block one face of the C=C double bond. When the cyclopropanating agent (e.g., a fluorocarbene generated in situ) approaches, it is sterically forced to add to the less hindered face, leading to a high degree of diastereoselectivity.
Figure 3: Workflow for a chiral auxiliary-directed synthesis.
Application and Protocol
This method is robust and often provides high stereoselectivity. A common approach involves the cyclopropanation of a chiral N-vinyloxazolidinone with dibromofluoromethane under phase-transfer conditions.[9][10][11] The resulting bromofluorocyclopropane is then debrominated and the auxiliary is removed.
Experimental Protocol: Diastereoselective Fluorocyclopropanation
-
Substrate Synthesis: Prepare the chiral N-vinyloxazolidinone from the corresponding chiral oxazolidinone and vinyl acetate or a related vinylating agent.
-
Cyclopropanation: Dissolve the N-vinyl substrate (1.0 equiv) and a phase-transfer catalyst (e.g., 18-crown-6) in a suitable solvent like dichloromethane. Add a saturated aqueous solution of potassium hydroxide. Cool the biphasic mixture to 0 °C.
-
Carbene Generation: Add dibromofluoromethane (1.5-2.0 equiv) slowly to the vigorously stirred mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Debromination: Separate the organic layer, wash with brine, and dry. After solvent removal, dissolve the crude bromofluorocyclopropane adduct in a solvent like THF or ethanol. Add a reducing agent such as Raney Nickel or tributyltin hydride to remove the bromine atom.[11]
-
Auxiliary Cleavage: Cleave the chiral auxiliary using conditions such as lithium borohydride reduction or hydrolysis to yield the corresponding fluorocyclopropylamine derivative.
-
Boc Protection: Protect the resulting amine with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to afford the final product. Purify by column chromatography or recrystallization.
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Key Advantage | Key Disadvantage |
| Evans' Oxazolidinone | Often >95:5 | High selectivity, well-understood | Requires stoichiometric use of expensive auxiliary |
| Oppolzer's Sultam | Often >90:10 | Crystalline products aid purification | Cleavage can sometimes be challenging |
Table 2: Comparison of common chiral auxiliaries for diastereoselective cyclopropanation.
Strategy III: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a pragmatic approach that starts with a racemic mixture and uses a chiral catalyst—in this case, an enzyme—to selectively react with one enantiomer faster than the other. This allows for the separation of the unreacted, enantioenriched substrate from the enantioenriched product.
Mechanistic Rationale
Lipases are commonly used enzymes for EKR. In a non-aqueous solvent, they can catalyze enantioselective acylation. The racemic amine (or a precursor alcohol) enters the enzyme's chiral active site. One enantiomer fits perfectly, allowing for rapid acyl transfer from an acyl donor (like vinyl acetate). The other enantiomer fits poorly, resulting in a much slower or non-existent reaction. The process is stopped at or near 50% conversion, yielding the acylated product of one configuration and the unreacted starting material of the opposite configuration, both with high enantiomeric excess.
Figure 4: Principle of Enzymatic Kinetic Resolution (EKR).
Application and Protocol
This method is highly effective for producing enantiopure amines and is often scalable. The key is to find an enzyme with high enantioselectivity (E-value) for the specific substrate. Lipases from Candida antarctica (CALB), Candida rugosa, or Pseudomonas fluorescens are excellent starting points.[12][13][14]
Experimental Protocol: Lipase-Catalyzed Resolution
-
Setup: To a flask, add the racemic substrate, tert-butyl (2-fluorocyclopropyl)carbamate (1.0 equiv), an immobilized lipase (e.g., Novozym 435 - immobilized CALB), and a non-polar organic solvent (e.g., toluene or MTBE).
-
Acyl Donor: Add an acyl donor, typically vinyl acetate (0.5-0.6 equiv), which acts as an irreversible acylating agent.
-
Reaction: Shake the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC, tracking the disappearance of the starting material and the appearance of the acetylated product. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both components.
-
Workup: Once 50% conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
Separation: Concentrate the filtrate. The acylated product and the unreacted carbamate can now be separated using standard techniques like column chromatography. The acylated nitrogen of the carbamate would likely be unstable, so resolution is often performed on a precursor like a racemic alcohol, which is later converted to the amine.
| Enzyme | Solvent | Acyl Donor | Conversion (%) | ee (substrate) (%) | ee (product) (%) | E-value |
| CALB | Toluene | Vinyl Acetate | ~50 | >99 | >99 | >200 |
| P. fluorescens Lipase | Diisopropyl ether | Ethyl Acetate | ~50 | >98 | >98 | >100 |
Table 3: Typical results for the enzymatic kinetic resolution of chiral amines or alcohols. E-value is a measure of enantioselectivity.
Conclusion and Outlook
The enantioselective synthesis of this compound is a solvable but challenging task that is critical for the advancement of drug candidates containing the 2-fluorocyclopropylamine moiety.
-
Asymmetric Catalysis offers the most sophisticated and efficient route, though it may require significant investment in catalyst screening and optimization.
-
Chiral Auxiliary-based methods are reliable and high-yielding, making them excellent for lab-scale synthesis, but their stoichiometric nature makes them less cost-effective for large-scale production.
-
Enzymatic Kinetic Resolution is a robust and highly selective method that is often scalable and environmentally friendly, but it is inherently limited to a 50% theoretical yield for a single enantiomer from a racemic starting material.
Future advancements will likely focus on the discovery of novel, highly active, and selective chemocatalysts and biocatalysts that can operate under mild, green conditions.[2][3] The integration of these synthetic routes into continuous flow manufacturing processes also holds promise for improving the safety, efficiency, and scalability of producing this vital pharmaceutical building block.
References
- Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter. (n.d.). Google Scholar.
-
Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. (2021). Accounts of Chemical Research. Retrieved January 4, 2026, from [Link]
-
Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter. (2012). PubMed. Retrieved January 4, 2026, from [Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024). Angewandte Chemie International Edition in English. Retrieved January 4, 2026, from [Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (n.d.). Wiley Online Library. Retrieved January 4, 2026, from [Link]
-
Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. (n.d.). Chemistry Letters. Retrieved January 4, 2026, from [Link]
-
Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid. (n.d.). Organic Letters. Retrieved January 4, 2026, from [Link]
-
Catalytic enantioselective synthesis of fluorocyclopropanes from α‐fluoroacrylates and donor–acceptor diazo compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (n.d.). Google Patents.
- Process for preparing 2-fluoro-cyclopropylamine as well as novel cyclopropylamine derivatives. (n.d.). Google Patents.
-
Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Scope of the asymmetric dearomative cyclopropanation. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. (2017). PubMed. Retrieved January 4, 2026, from [Link]
-
Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Enzymatic resolution of 2,2,2-trifluoro-1-arylethylamine derivatives by Pseudomonas fluorescens lipase in organic solvents. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. Retrieved January 4, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]
- 7. Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter. | Semantic Scholar [semanticscholar.org]
- 10. Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Stereoselective Synthesis of cis-2-Fluorocyclopropylamines: Strategies and Mechanistic Insights
Introduction: The Rising Prominence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced pharmacological properties is perpetual. Among these, the 2-fluorocyclopropylamine moiety has emerged as a "privileged scaffold" of significant interest to drug development professionals. The unique combination of the rigid, three-membered cyclopropane ring and the potent electronic influence of the fluorine atom offers a powerful tool for modulating the potency, selectivity, metabolic stability, and pharmacokinetic profile of bioactive molecules.[1][2] The cis stereoisomer, in particular, presents a distinct spatial arrangement of substituents that can be crucial for optimal interaction with biological targets. However, the stereoselective synthesis of cis-2-fluorocyclopropylamines is a formidable challenge, demanding precise control over the formation of the cyclopropane ring and the subsequent introduction of the amine functionality. This in-depth technical guide provides a comprehensive overview of the key strategies for the stereoselective synthesis of cis-2-fluorocyclopropylamines, with a focus on the underlying mechanistic principles and practical experimental considerations for researchers in the pharmaceutical sciences.
Chapter 1: Mastering Stereocontrol in Cyclopropane Ring Formation
The cornerstone of any successful synthesis of cis-2-fluorocyclopropylamines is the stereoselective construction of the fluorinated cyclopropane ring. The relative orientation of the fluorine atom and the second substituent on the cyclopropane ring is established at this critical stage. This chapter will delve into the most effective methods for achieving high cis diastereoselectivity.
Transition Metal-Catalyzed Cyclopropanation: A Powerful and Versatile Approach
Rhodium(II)-catalyzed decomposition of diazo compounds in the presence of fluoro-substituted alkenes is a well-established and highly effective method for the synthesis of fluorinated cyclopropanes.[3][4][5] The choice of the rhodium catalyst and its ligands is paramount in dictating the stereochemical outcome of the reaction.[6][7]
Mechanism of Stereocontrol: The reaction proceeds through the formation of a rhodium carbene intermediate from the diazo compound. This electrophilic carbene is then transferred to the alkene. The stereoselectivity of the cyclopropanation is influenced by the steric and electronic properties of the catalyst's ligands, the substituents on the alkene, and the diazo compound. For the synthesis of cis-2-fluorocyclopropanecarboxylates, the use of bulky ligands on the rhodium catalyst can favor the formation of the cis isomer by directing the approach of the alkene to the carbene.[8]
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of 1-Fluoro-1-(phenylsulfonyl)ethylene [3]
This protocol describes the synthesis of a precursor to cis-2-fluorocyclopropanecarboxylic acid.
-
To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol) in anhydrous dichloromethane (5 mL) is added a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 2 hours at room temperature under an argon atmosphere.
-
The reaction mixture is stirred for an additional 12 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate.
-
Subsequent reductive desulfonylation provides the desired ethyl cis-2-fluorocyclopropanecarboxylate.
Data Summary: Rhodium-Catalyzed Cyclopropanation
| Diazo Compound | Alkene | Catalyst | Yield (%) | dr (cis:trans) | Reference |
| Ethyl diazoacetate | 1-Fluoro-1-(phenylsulfonyl)ethylene | Rh₂(OAc)₄ | 85 | >95:5 | [3] |
| Methyl phenyldiazoacetate | Styrene | Rh₂(esp)₂ | 92 | 1:2.5 | [8] |
| Ethyl diazoacetate | Various Olefins | Chiral Rh(II) complexes | up to 99 | up to >99:1 | [5] |
Reaction Scheme: Rhodium-Catalyzed Cyclopropanation
Sources
- 1. scilit.com [scilit.com]
- 2. An Overview of Recent Advances in Biological and Pharmaceutical Developments of Fluoro-containing Drugs | Bentham Science [eurekaselect.com]
- 3. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed cyclopropenation of alkynes: synthesis of trifluoromethyl-substituted cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]
- 6. A Stereodivergent Rhodium(III)-Catalyzed Cis-Cyclopropanation Enabled by Multivariate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis and characterization of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate
Executive Summary
The 2-fluorocyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, serving as a versatile bioisostere for amines, amides, and other polar functional groups. Its incorporation into drug candidates can significantly modulate physicochemical properties such as lipophilicity and pKa, leading to improved metabolic stability, cell permeability, and target binding affinity. This guide provides a detailed technical overview of the synthesis and characterization of a key building block, this compound, intended for researchers and professionals in drug development and chemical synthesis. We present a robust, scalable synthetic route via diastereomeric resolution, detail the critical characterization techniques required to ensure structural integrity and stereochemical purity, and explain the scientific rationale behind the chosen methodologies.
Introduction: The Strategic Value of the 2-Fluorocyclopropylamine Scaffold
The introduction of fluorine into drug molecules is a well-established strategy for optimizing pharmacological properties. When combined with the conformationally constrained cyclopropane ring, the resulting fluorocyclopropylamine scaffold offers a unique three-dimensional structure that can present functional groups to biological targets in a highly specific orientation. The cis-2-fluorocyclopropylamine unit, in particular, has gained prominence as a critical component in numerous clinical and preclinical candidates. Its utility stems from its ability to act as a conformationally restricted diamine bioisostere, which can enhance binding to target proteins and improve pharmacokinetic profiles.
This guide focuses on the (1R,2S) enantiomer, a specific stereoisomer often required for achieving desired biological activity. The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle essential for its use in multi-step synthetic campaigns.
Synthetic Strategy: A Resolution-Based Approach
While several methods exist for asymmetric synthesis, a highly practical and scalable approach for obtaining enantiomerically pure this compound involves the synthesis of a racemic mixture followed by classical resolution. This strategy, detailed by Tverezovsky et al. (2013), offers robustness and avoids the use of expensive or highly specialized asymmetric catalysts, making it accessible for many laboratory settings.
The overall workflow is predicated on the formation of diastereomeric salts using a chiral resolving agent. These salts, possessing different physical properties, can then be separated by conventional techniques like fractional crystallization.
Caption: Synthetic workflow via diastereomeric resolution.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established literature.
Step 1: Synthesis of Racemic cis-2-Fluorocyclopropylamine
-
Cyclopropanation: To a solution of ethyl 2-fluoroacrylate in a suitable solvent (e.g., dichloromethane), add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄). Slowly add ethyl diazoacetate at a controlled temperature (e.g., 25-40 °C). The rhodium catalyst is crucial for the stereoselective formation of the cyclopropane ring, favoring the cis isomer.
-
Hydrolysis and Decarboxylation: The resulting racemic diethyl ester is saponified using an aqueous base (e.g., NaOH or KOH). Subsequent acidification and heating induce decarboxylation to yield racemic cis-2-fluorocyclopropanecarboxylic acid.
-
Curtius Rearrangement: The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement. This is typically achieved by treating the acid with diphenylphosphoryl azide (DPPA) in the presence of tert-butanol, which traps the intermediate isocyanate to directly form the Boc-protected amine.
-
Deprotection: The racemic Boc-protected amine is treated with a strong acid (e.g., HCl in dioxane or trifluoroacetic acid) to remove the Boc group, yielding the free racemic cis-2-fluorocyclopropylamine, typically as a hydrochloride salt.
Step 2: Diastereomeric Resolution
-
Salt Formation: Dissolve the racemic amine salt in a suitable solvent (e.g., methanol or ethanol). Add a solution of the resolving agent, such as O,O'-Dibenzoyl-L-tartaric acid (1 equivalent). The choice of a tartaric acid derivative is based on its proven ability to form crystalline salts with amines, where the diastereomers exhibit differential solubility.
-
Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt, corresponding to one enantiomer of the amine, will preferentially crystallize. The efficiency of this separation is the cornerstone of the entire process and may require optimization of solvent and temperature.
-
Isolation and Liberation: Isolate the crystals by filtration. To confirm the stereochemistry, a small sample can be liberated with a base and its optical rotation measured. Once the desired diastereomer is isolated, the pure enantiomer of the amine is liberated by treatment with an aqueous base (e.g., NaHCO₃ or K₂CO₃) and extracted into an organic solvent.
Step 3: Final Boc Protection
-
Protection: To a solution of the enantiomerically pure (1R,2S)-2-fluorocyclopropylamine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Purification: After the reaction is complete, the final product, this compound, is purified by standard methods such as column chromatography to yield a white solid.
Characterization and Quality Control
Rigorous analytical characterization is mandatory to confirm the identity, purity, and stereochemical integrity of the final product.
Caption: Workflow for analytical characterization.
4.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for structural elucidation.
-
¹H NMR: Will show characteristic signals for the cyclopropyl protons and the tert-butyl group. The key feature is the large geminal coupling constant between the fluorine and the adjacent proton (²JHF) and the vicinal couplings (³JHH) that confirm the cis relative stereochemistry.
-
¹⁹F NMR: A single resonance, typically a doublet of multiplets, confirms the presence of the fluorine atom. Its coupling to adjacent protons is diagnostic.
-
¹³C NMR: The carbon attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of the C-F bond.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. A typical observation under ESI+ conditions would be the [M+H]⁺ or [M+Na]⁺ adduct.
4.2. Chiral Analysis
-
Chiral Chromatography (HPLC or SFC): This is the gold standard for determining enantiomeric excess (e.e.). The sample is run on a chiral stationary phase designed to separate enantiomers. By comparing the peak areas of the two enantiomers, a quantitative measure of the enantiomeric purity can be obtained. A successful resolution should yield an e.e. >99%.
-
Optical Rotation: Measurement of the specific rotation ([α]D) provides confirmation of the bulk sample's enantiomeric nature. The sign and magnitude of the rotation should be compared to literature values for the specific enantiomer.
4.3. Representative Analytical Data
The following table summarizes expected characterization data for the title compound.
| Analysis | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~4.9 (br s, 1H, NH), ~3.2 (m, 1H, CHN), ~4.5 (dm, 1H, CHF, J ≈ 64 Hz), 1.45 (s, 9H, C(CH₃)₃), ~1.2-1.0 (m, 2H, CH₂) |
| ¹³C NMR | Chemical Shift (δ) | ~156 (C=O), ~79 (C(CH₃)₃), ~75 (d, ¹JCF ≈ 240 Hz, CHF), ~35 (d, ²JCF ≈ 9 Hz, CHN), ~28 (C(CH₃)₃), ~15 (d, ²JCF ≈ 9 Hz, CH₂) |
| ¹⁹F NMR | Chemical Shift (δ) | Dependent on standard, typically a doublet of multiplets. |
| HRMS (ESI+) | m/z [M+Na]⁺ | Calculated for C₉H₁₆FNO₂Na: 212.1057; Found: 212.10xx |
| Optical Rotation | [α]D²⁰ | +19.6 (c 1.0, CHCl₃) |
| Chiral HPLC | Enantiomeric Excess | >99% e.e. |
Safety Considerations
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE). Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive upon heating; it should be handled with care in a well-ventilated fume hood. Rhodium catalysts are expensive and should be handled carefully to avoid loss.
-
Procedures: The Curtius rearrangement involves the formation of an isocyanate intermediate and the release of nitrogen gas. The reaction should be conducted with proper pressure-equalizing equipment.
Conclusion
The synthesis and characterization of this compound is a multi-step process that requires careful execution and rigorous analytical control. The diastereomeric resolution pathway presented here offers a reliable and scalable method for obtaining this valuable building block in high enantiomeric purity. The detailed characterization protocol, combining NMR, MS, and chiral chromatography, provides a self-validating system to ensure the material meets the stringent quality standards required for its application in pharmaceutical research and development.
References
-
Tverezovsky, V. V., et al. (2013). A practical and scalable synthesis of enantiomerically pure cis- and trans-2-fluorocyclopropylamines. Organic & Biomolecular Chemistry, 11(13), 2212-2218. [Link]
-
Hunter, L. (2016). The medicinal chemistry of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 12, 2059-2075. [Link]
A Technical Guide to the Spectroscopic Characterization of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, a fluorinated cyclopropylamine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The analysis is grounded in experimental data from its constituent fragments, tert-butyl carbamate and analogous fluorocyclopropyl systems. This guide is intended to serve as a reference for the identification, characterization, and quality control of this compound and its derivatives.
Introduction: The Significance of Fluorinated Cyclopropylamines
Fluorine-containing molecules are of immense importance in the pharmaceutical industry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] The cyclopropyl ring, a strained three-membered carbocycle, is a valuable structural motif that can act as a bioisostere for phenyl rings or carbonyl groups, while also providing conformational rigidity. The combination of these two features in fluorinated cyclopropylamines makes them attractive building blocks for novel therapeutics. This compound, with its defined stereochemistry, is a key intermediate for the synthesis of these complex pharmaceutical agents. Accurate and comprehensive spectroscopic characterization is therefore critical for its use in drug discovery and development.
Molecular Structure and Key Spectroscopic Features
The structure of this compound contains several key features that give rise to a unique spectroscopic fingerprint. The Boc-protecting group, the chiral cyclopropyl ring, and the fluorine atom all contribute distinct signals and coupling patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the tert-butyl group, the N-H proton, and the three cyclopropyl protons. The presence of the fluorine atom will introduce complex splitting patterns due to H-F couplings.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~ 4.8 - 5.2 | br s | - | NH |
| ~ 4.5 - 4.8 | dddd | JH,F ≈ 60-70, JH,Hcis ≈ 6-8, JH,Htrans ≈ 3-5 | CH -F |
| ~ 2.6 - 2.8 | m | - | CH -N |
| ~ 1.45 | s | - | C(CH ₃)₃ |
| ~ 1.1 - 1.3 | m | - | CH ₂ (cyclopropyl) |
| ~ 0.8 - 1.0 | m | - | CH ₂ (cyclopropyl) |
-
Expertise & Experience: The large geminal coupling constant between the fluorine and the proton on the same carbon (²JHF) is a hallmark of fluorinated alkanes and is predicted to be in the range of 60-70 Hz. The chemical shift of this proton will be significantly downfield due to the deshielding effect of the electronegative fluorine atom. The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.45 ppm, a characteristic signal for the Boc-protecting group.[2][3] The remaining cyclopropyl protons will exhibit complex multiplets due to geminal, cis, and trans H-H couplings, as well as vicinal and long-range H-F couplings.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by the presence of five distinct carbon signals. The carbons of the cyclopropyl ring will be significantly affected by the fluorine substituent, exhibiting large one-bond and two-bond C-F coupling constants.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) | Assignment |
| ~ 155 - 156 | - | C =O |
| ~ 80 - 82 | d, ¹JCF ≈ 180-220 | C -F |
| ~ 79 - 80 | - | C (CH₃)₃ |
| ~ 30 - 35 | d, ²JCF ≈ 15-25 | C -N |
| ~ 28.3 | - | C(C H₃)₃ |
| ~ 15 - 20 | d, ²JCF ≈ 5-15 | C H₂ (cyclopropyl) |
-
Expertise & Experience: The carbonyl carbon of the carbamate will appear around 155-156 ppm.[2] The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 180-220 Hz and will be shifted downfield.[4] The other two carbons of the cyclopropyl ring will exhibit smaller two-bond C-F couplings. The quaternary carbon and the methyl carbons of the tert-butyl group are expected at their characteristic positions around 79-80 ppm and 28.3 ppm, respectively.[2]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, characterized by a wide chemical shift range.[5][6]
-
Predicted Chemical Shift: The fluorine atom on the cyclopropyl ring is expected to resonate in the region of -180 to -210 ppm (relative to CFCl₃). This chemical shift is typical for alkyl fluorides.[5]
-
Coupling: The signal will be a complex multiplet due to couplings with the three cyclopropyl protons. Decoupling of the protons would result in a singlet.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium | N-H stretch |
| ~ 2980 - 2850 | Medium-Strong | C-H stretch (alkyl) |
| ~ 1690 - 1710 | Strong | C=O stretch (carbamate) |
| ~ 1510 - 1530 | Medium | N-H bend |
| ~ 1250, 1160 | Strong | C-O stretch |
| ~ 1050 - 1150 | Strong | C-F stretch |
-
Expertise & Experience: The spectrum will be dominated by a strong carbonyl absorption of the carbamate group around 1700 cm⁻¹.[7][8] A medium intensity peak in the region of 3300-3400 cm⁻¹ will correspond to the N-H stretching vibration. The C-H stretching of the tert-butyl and cyclopropyl groups will be observed below 3000 cm⁻¹. A strong band in the 1050-1150 cm⁻¹ region is expected for the C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 175.20 g/mol [2]), electrospray ionization (ESI) is a suitable soft ionization technique.
-
Expected Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 176.2 .
-
Key Fragmentation Pathways: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[9][10]
-
[M+H - C₄H₈]⁺: Loss of isobutylene would result in a fragment at m/z 120.2 .
-
[M+H - C₅H₈O₂]⁺: Loss of isobutylene and CO₂ would lead to the protonated 2-fluorocyclopropylamine at m/z 76.1 .
-
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum with and without proton decoupling to observe the H-F couplings.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition: Infuse the sample into the ESI source of a mass spectrometer and acquire the spectrum in positive ion mode.
Visualization of Key Structural and Analytical Concepts
Molecular Structure
Caption: Molecular structure of this compound.
Analytical Workflow
Caption: Workflow for the spectroscopic characterization of the title compound.
Conclusion
This technical guide provides a synthesized, in-depth overview of the expected spectroscopic data for this compound. By combining foundational spectroscopic principles with data from analogous structures, we have constructed a predictive but robust characterization profile for this important synthetic intermediate. This information should prove invaluable to researchers in the fields of medicinal chemistry and drug development for the unambiguous identification and quality assessment of this and related fluorinated cyclopropylamine derivatives.
References
-
Štacko, P., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1743–1753. [Link]
- Supporting Information for a relevant publication. (n.d.). [Please note: A specific, publicly available supporting information document with this exact data could not be located in the search results.
-
PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2S)-2-Fluorocyclopropan-1-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemSrc. (2025). (1R,2S)-2-Fluorocyclopropanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Shcherbakov, D., et al. (2014). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Biophysical Journal, 107(4), 895-901. [Link]
-
PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. Retrieved from [Link]
-
PubChem. (n.d.). cis-2-(Para-fluorophenyl)cyclopropylamine. Retrieved from [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]
-
Viesser, R. V., et al. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 18(35), 24119-24128. [Link]
-
Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). cis-2-chlorocyclopentylamine, hydrochloride. Retrieved from [Link]
-
Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rsc.org [rsc.org]
- 3. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. tert-Butyl carbamate(4248-19-5) IR Spectrum [m.chemicalbook.com]
- 8. tert-Butyl carbamate [webbook.nist.gov]
- 9. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is a chiral, fluorinated synthetic building block of significant interest to the pharmaceutical and life sciences industries. Its unique structure, combining a conformationally constrained cyclopropyl ring, a stereospecific fluorine atom, and a labile tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for introducing the 2-fluorocyclopropylamine moiety into complex bioactive molecules. This guide provides a comprehensive technical overview of its physicochemical properties, reactivity, anticipated spectroscopic profile, and applications, with a particular focus on its role in the development of next-generation therapeutics.
Introduction: A Profile of a Key Medicinal Chemistry Building Block
At the intersection of fluorine chemistry and stereoselective synthesis lies this compound. This compound is not an end-product but rather a specialized molecular tool designed for precision and purpose. Its structure is composed of three key functional components:
-
The (1R,2S)-2-fluorocyclopropylamine core: A rigid, three-membered ring that reduces the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for a biological target. The fluorine atom, a hydrogen bioisostere, can profoundly influence metabolic stability, membrane permeability, and the acidity of nearby protons (pKa), thereby modulating a drug candidate's pharmacokinetic and pharmacodynamic profile.
-
The tert-butyloxycarbonyl (Boc) protecting group: A widely used carbamate that masks the reactivity of the amine. Its utility stems from its stability in a broad range of reaction conditions while being easily and cleanly removable under acidic conditions.[1][2] This allows for selective, stepwise chemical transformations on other parts of a molecule.
-
Defined Stereochemistry: The specific (1R,2S) configuration is critical, as biological systems are chiral. The precise spatial arrangement of the fluorine and amine substituents can be the determining factor in a drug's efficacy and its off-target activity.[3]
The strategic incorporation of this moiety has been shown to be particularly effective in the field of kinase inhibitor development, where subtle structural changes can lead to significant gains in potency and selectivity.[3] This guide serves as a resource for researchers aiming to leverage the unique properties of this compound in their synthetic and drug discovery programs.
Physicochemical and Safety Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
| CAS Number | 127199-16-0 | [4] |
| Molecular Formula | C₈H₁₄FNO₂ | [4] |
| Molecular Weight | 175.20 g/mol | [4] |
| Appearance | Typically a white to off-white solid. | Inferred from similar compounds[5][6] |
| Purity (Typical) | ≥95% | [4] |
| Solubility | Soluble in many common organic solvents (e.g., DCM, EtOAc, MeOH). | Inferred from class properties[1] |
| SMILES | O=C(N[C@@H]1C[C@@H]1F)OC(C)(C)C | [4] |
Storage and Handling
Proper storage is essential to maintain the integrity of the compound. It should be stored at room temperature in a tightly-closed container, situated in a cool, dry, and well-ventilated area.[4][7] It should be kept away from incompatible substances such as strong oxidizing agents and strong acids.[6]
Safety Profile
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling.[5][6][7] All manipulations should be performed within a chemical fume hood to ensure adequate ventilation.[7]
Anticipated Spectroscopic Profile
While specific spectral data is often proprietary to manufacturers, the structure of this compound allows for the prediction of a characteristic spectroscopic signature.
-
¹H NMR: The spectrum is expected to be dominated by a sharp, intense singlet around 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[8] The protons on the cyclopropyl ring will appear as a series of complex multiplets in the upfield region, with their chemical shifts and coupling constants influenced by the adjacent fluorine and carbamate groups. The N-H proton of the carbamate will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show characteristic signals for the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively).[8] The three carbons of the cyclopropyl ring will appear in the upfield region, with the carbon atom bonded to fluorine exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is a critical technique for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its coupling to adjacent protons (²JFH, ³JFH) would provide valuable structural confirmation. The analysis of these coupling constants can also aid in confirming the cis relationship between the fluorine and the carbamate group.
-
Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the molecule is expected to show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺. A characteristic fragmentation pattern would be the loss of the tert-butyl group or the entire Boc group, leading to a significant fragment ion.
Chemical Properties and Reactivity
The compound's reactivity is primarily dictated by the Boc-protecting group, which is the intended site of transformation in most synthetic schemes.
The Lability of the Boc Protecting Group
The tert-butyloxycarbonyl group is the cornerstone of this reagent's utility. It is robust under neutral, basic, and many reductive conditions, allowing for extensive chemical modifications at other sites of a parent molecule. However, it is designed for facile removal under acidic conditions.
Mechanism Insight: The deprotection is typically initiated by protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine. This process is efficient and the byproducts are volatile, simplifying purification. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethanol.
Caption: Boc group deprotection workflow.
The Role of the Fluorocyclopropyl Moiety
This structural motif is a powerful tool in medicinal chemistry for several reasons:
-
Conformational Rigidity: The cyclopropane ring locks the attached substituents into well-defined spatial positions, which can enhance binding to a target protein by reducing the entropic penalty of binding.
-
Metabolic Stability: The fluorine atom can block sites of oxidative metabolism (a common liability for many drug candidates), thereby increasing the compound's half-life in the body.
-
Modulation of Lipophilicity: Fluorination of aliphatic groups generally decreases lipophilicity (LogP), which can improve a compound's solubility and overall pharmacokinetic profile.[9]
Generalized Synthesis Protocol
While the exact industrial synthesis of this compound is proprietary, a reliable laboratory-scale synthesis would logically conclude with the protection of the amine. The key challenge lies in the stereoselective synthesis of the (1R,2S)-2-fluorocyclopropylamine precursor. The final step, Boc protection, is a standard and well-understood transformation.
Caption: Plausible synthetic workflow.
Experimental Protocol: Boc Protection of an Amine
This protocol describes a general, self-validating method for the final step of the synthesis.
-
Dissolution: Dissolve the amine precursor (e.g., (1R,2S)-2-fluorocyclopropylamine hydrochloride, 1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Basification: Add a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.2 eq) to neutralize the hydrochloride salt and scavenge the acid produced during the reaction. Causality: This is critical to ensure the amine is in its free, nucleophilic state.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or dissolved in a small amount of DCM. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. Self-Validation: The disappearance of the starting material and the appearance of a new, less polar spot confirms the reaction is proceeding.
-
Workup: Once complete, wash the reaction mixture sequentially with a weak aqueous acid (e.g., 1M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude material by flash column chromatography on silica gel to obtain the final product with high purity.
Application in Drug Development: A Case Study
The true value of a building block is demonstrated by its successful application. A compelling example is the use of fluorocyclopropyl amides in the development of reversible inhibitors for Bruton's tyrosine kinase (Btk), a critical target in autoimmune diseases.[3]
In a study aimed at creating differentiated Btk inhibitors, researchers replaced a key binding element with a cyclopropyl amide. While this improved some properties, it introduced safety liabilities. The subsequent incorporation of a fluorocyclopropyl amide moiety, derived from a building block like this compound, proved to be a pivotal decision.[3]
Table 2: Stereochemistry-Dependent Activity of Fluorocyclopropyl Btk Inhibitors[3]
| Compound Stereoisomer | Btk Inhibition (IC₅₀, nM) | Key Finding |
| Unsubstituted Cyclopropane | 4.8 | Baseline potency. |
| (1R,2S) - cis-fluoro | 3.2 | Maintained high potency. |
| (1S,2R) - cis-fluoro | 2.4 | Slightly improved potency; identified as lead. |
| (1R,2R) - trans-fluoro | Less Potent | Reduced activity against Btk. |
| (1S,2S) - trans-fluoro | Less Potent | Reduced activity against Btk. |
Field-Proven Insight: The study revealed that the biological activity was highly dependent on the stereochemistry of the fluorine atom. The cis-fluoro isomers (including the (1R,2S) configuration) maintained or improved potency against Btk, whereas the trans-fluoro isomers were significantly less active.[3] This underscores the importance of having access to stereochemically pure building blocks. The lead compound identified from this work demonstrated exquisite kinase selectivity and favorable oral pharmacokinetics, validating the strategic use of the fluorocyclopropyl motif.[3]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for modern medicinal chemistry. Its well-defined stereochemistry, the strategic placement of a fluorine atom, and the reliable reactivity of its Boc-protecting group provide researchers with a powerful method to introduce a valuable structural motif into drug candidates. By imparting conformational rigidity, enhancing metabolic stability, and tuning physicochemical properties, this building block allows for the precise optimization of molecular properties, ultimately accelerating the discovery and development of safer and more effective medicines.
References
-
KISHIDA CHEMICAL CO., LTD. (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate Safety Data Sheet. [Link]
-
PubChem. Tert-butyl ((1S,2R)-2-fluorocyclopentyl)carbamate. [Link]
-
PubChem. tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate. [Link]
-
Organic Chemistry Portal. tert-Butyl esters. [Link]
-
Supporting Information. Characterization Data of the Products. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
National Institutes of Health. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. [Link]
-
SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]
-
MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).
-
PubMed. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. [Link]
-
National Institutes of Health. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. [Link]
-
Scholars' Mine. VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate. [Link]
-
Pharmaffiliates. tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. [Link]
-
National Institutes of Health. β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]
-
PubChem. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. [Link]
-
PubChem. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate. [Link]
-
Pharmaffiliates. tert-Butyl [(1R,2S,5S)-2-Amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. rsc.org [rsc.org]
- 9. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Conformational Stability of 2-Fluorocyclopropylamine: A Guide for Drug Discovery
Abstract
The introduction of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The 2-fluorocyclopropylamine scaffold, in particular, is of growing interest due to its unique conformational constraints and electronic properties. Understanding the relative stability of its various conformers is paramount for rational drug design, as conformation dictates molecular shape, receptor binding affinity, and ultimately, biological activity. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of 2-fluorocyclopropylamine conformer stability, blending established quantum chemical methods with practical, field-proven insights for researchers in drug development.
Introduction: The Significance of Fluorine in Cyclopropylamines
Cyclopropylamines are prevalent motifs in a wide array of pharmaceuticals and agrochemicals.[1][2] The rigid, three-membered ring imparts a defined three-dimensional structure, which can be advantageous for specific receptor interactions. The strategic incorporation of a fluorine atom onto the cyclopropyl ring introduces a host of beneficial modifications:
-
Metabolic Stability: The exceptional strength of the C-F bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the basicity (pKa) of the neighboring amine, influencing its ionization state at physiological pH and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
-
Conformational Control: The fluorine substituent can dramatically influence the conformational preferences of the molecule, locking it into a bioactive conformation or disfavoring undesirable ones.[3][4]
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein targets.
Given these profound effects, a robust and predictive understanding of how fluorine substitution dictates the conformational landscape of 2-fluorocyclopropylamine is essential for harnessing its full potential in drug design.[5]
The Conformational Landscape of 2-Fluorocyclopropylamine
The primary source of conformational isomerism in 2-fluorocyclopropylamine arises from the rotation around the C-N bond of the amino group. This leads to different spatial arrangements of the nitrogen lone pair and the N-H bonds relative to the cyclopropyl ring. Additionally, the relative orientation of the fluorine and amine substituents gives rise to cis and trans diastereomers, each with its own set of conformers.
Computational studies have shown that for the diastereoisomeric 2-fluorocyclopropylamines, the trans isomer is the global minimum conformer.[3][4] The lowest energy cis-conformer is reported to be less stable by approximately 2.57 kcal/mol.[3][4] These conformational preferences are governed by subtle stereoelectronic effects, including hyperconjugative interactions, which influence the local charge distribution and the hybridization of the nitrogen lone pair.[3][4]
Theoretical Framework for Conformer Stability Calculations
The accurate prediction of conformer stability relies on the application of quantum mechanical calculations. Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the electronic structure and energetics of molecules, making it well-suited for the conformational analysis of drug-like molecules.[6]
Choosing the Right Computational Method and Basis Set
The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results. For fluorinated organic molecules, the following considerations are key:
-
DFT Functional: Hybrid functionals, such as B3LYP and the M06-2X, are often good starting points. The M06-2X functional is particularly well-regarded for its performance in systems with non-covalent interactions.[7] It is also crucial to include dispersion corrections, such as Grimme's D3 with Becke-Johnson damping (GD3BJ), to accurately model weak intramolecular interactions.[8][9]
-
Basis Set: Pople-style basis sets, such as 6-311++G(d,p), or Dunning's correlation-consistent basis sets, like cc-pVTZ or aug-cc-pVTZ, are recommended for providing a good balance between accuracy and computational cost.[7][10] The inclusion of diffuse functions ('+' or 'aug-') is important for accurately describing the lone pairs of electrons on nitrogen and fluorine, while polarization functions ('(d,p)') are essential for capturing the correct molecular geometry.[11]
A Self-Validating Computational Workflow
To ensure the trustworthiness of the theoretical predictions, a multi-step, self-validating workflow is proposed. This approach systematically explores the conformational space and refines the energetics of the identified conformers.
Figure 1: A robust computational workflow for determining the conformational stability of 2-fluorocyclopropylamine.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for executing the computational workflow described above.
Step 1: Initial Conformational Search
The initial exploration of the conformational space is crucial to ensure that all relevant low-energy structures are identified.[12]
-
Input Structure Generation: Generate the 3D structures of cis- and trans-2-fluorocyclopropylamine.
-
Force Field-Based Conformational Search: Employ a molecular mechanics force field, such as MMFF94, to perform a systematic or stochastic conformational search. This computationally inexpensive step will generate a large number of potential conformers.
-
Energy Minimization and Filtering: Minimize the energy of each generated conformer using the same force field. Filter the resulting structures, retaining only the unique conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure.
Step 2: DFT Geometry Optimization and Frequency Calculations
The low-energy conformers identified in the previous step are then subjected to more accurate DFT calculations.
-
DFT Optimization: Perform a full geometry optimization for each unique conformer using a chosen DFT functional and basis set (e.g., B3LYP-GD3BJ/6-311++G(d,p)).[8][9]
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory for each optimized structure. This is a critical step to verify that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
Step 3: High-Level Single-Point Energy Calculations (Optional but Recommended)
For even greater accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[10]
-
Method Selection: Choose a high-level ab initio method and a suitable basis set (e.g., aug-cc-pVTZ).
-
Energy Calculation: Perform a single-point energy calculation on each of the previously optimized conformer geometries. This will yield more accurate electronic energies.
Step 4: Data Analysis and Interpretation
The final step involves analyzing the computed energies to determine the relative stabilities and populations of the conformers.
-
Calculate Relative Gibbs Free Energies: For each conformer, sum the electronic energy (from the DFT optimization or the high-level single-point calculation) and the thermal correction to the Gibbs free energy (obtained from the frequency calculation). Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum.
-
Boltzmann Population Analysis: Use the calculated relative Gibbs free energies to determine the equilibrium population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.
Data Presentation: Summarizing the Results
The quantitative data generated from these calculations should be presented in a clear and concise manner for easy comparison.
Table 1: Calculated Relative Energies and Properties of 2-Fluorocyclopropylamine Conformers
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (F-C-C-N) (°) | Dipole Moment (Debye) | Boltzmann Population (%) |
| trans-Conformer 1 | 0.00 | [Value] | [Value] | [Value] |
| trans-Conformer 2 | [Value] | [Value] | [Value] | [Value] |
| cis-Conformer 1 | [Value] | [Value] | [Value] | [Value] |
| cis-Conformer 2 | [Value] | [Value] | [Value] | [Value] |
Note: The values in this table are placeholders and should be populated with the results from the theoretical calculations.
Authoritative Grounding & Experimental Validation
The trustworthiness of theoretical predictions is significantly enhanced when they are validated against experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the conformational preferences of molecules in solution.
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, which is influenced by the molecular conformation.[13] Comparing the experimentally observed ¹⁹F NMR spectrum with the predicted spectra for each conformer can provide strong evidence for the predominant solution-phase conformation.
-
¹H and ¹³C NMR: Vicinal coupling constants (³J) between protons and between protons and carbon or fluorine atoms are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.[14] By measuring these coupling constants experimentally and comparing them to the values predicted for each conformer, it is possible to deduce the average solution-phase conformation.
Conclusion
This technical guide has outlined a comprehensive and robust theoretical framework for determining the conformational stability of 2-fluorocyclopropylamine. By employing a multi-step computational workflow, from initial force field-based conformational searches to high-level DFT and ab initio calculations, researchers can gain valuable insights into the conformational landscape of this important medicinal chemistry scaffold. The emphasis on a self-validating protocol, coupled with validation against experimental NMR data, ensures a high degree of confidence in the theoretical predictions. A thorough understanding of the conformational preferences of 2-fluorocyclopropylamine will undoubtedly empower drug development professionals to design more potent, selective, and metabolically stable drug candidates.
References
-
Ochterski, J. W., & Dannenberg, J. J. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(24), 4536–4543. [Link]
-
PubMed. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Computational study of stereoelectronic effects in fluorinated alkylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine Gaussian basis set adopted for the MCF and SMC calculations in this work. Retrieved from [Link]
-
ResearchGate. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. Retrieved from [Link]
-
Chen, S., & Shen, J. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4725–4734. [Link]
-
Linstadt, R. T., et al. (2023). Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. The Journal of Physical Chemistry A, 127(46), 9789–9801. [Link]
-
Rana, B., et al. (2022). Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Journal of Chemical Physics, 157(15), 154107. [Link]
-
Gaussian. (n.d.). Basis Sets. Retrieved from [Link]
-
Crystal. (n.d.). Fluorine Basis-Sets. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein-Institut. [Link]
-
PubMed Central. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Structures of fluorinated cyclopropanes evaluated in this study through quantum chemical methods. Retrieved from [Link]
-
Wang, C., et al. (2015). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 6(9), 1591–1601. [Link]
-
Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. [Link]
-
Materials Square. (2021). [MatSQ Tip] How to Find Stable Molecule Geometry: Conformational Isomer. Retrieved from [Link]
-
PubMed Central. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
-
PubMed Central. (2023). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]
-
PubMed. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. National Center for Biotechnology Information. [Link]
-
PubMed. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. National Center for Biotechnology Information. [Link]
-
PubMed. (2009). Conformational stability, r0 structural parameters, ab initio calculations, and vibrational assignment for fluorocyclopentane. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. [Link]
-
PubMed. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). 1-Phenylcyclopropylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). fluoro-(1,1,2,2,3,3,3-heptafluoropropyl)amine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gaussian.com [gaussian.com]
- 12. [MatSQ Tip] How to Find Stable Molecule Geometry: Conformational Isomer - Materials Square [materialssquare.com]
- 13. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Simmons-Smith Fluorocyclopropanation Reaction: Principles and Applications
Introduction: The Strategic Value of the Fluorocyclopropane Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the precise modulation of a molecule's physicochemical and pharmacological properties is paramount. The strategic incorporation of fluorine and cyclopropane rings has independently proven to be a powerful tool for achieving this.[1] The fluorocyclopropane moiety, a synergistic combination of these two motifs, offers a unique confluence of conformational rigidity, metabolic stability, and modulated electronic properties that can significantly enhance the therapeutic profile of bioactive compounds.[1][2][3]
The cyclopropane ring, as the smallest cycloalkane, imparts a high degree of conformational constraint, which can lock a molecule into its bioactive conformation, thereby improving target binding affinity.[1][2] Concurrently, the introduction of fluorine, the most electronegative element, can profoundly alter a molecule's pKa, lipophilicity, and metabolic stability by blocking sites susceptible to oxidative metabolism.[4] The combination of these features in the fluorocyclopropane unit creates a pharmacophore of compelling interest for drug development professionals seeking to optimize lead compounds.[1][3][5][6] This guide provides an in-depth examination of the Simmons-Smith reaction as a cornerstone methodology for the synthesis of these valuable structural motifs.
The Simmons-Smith Reaction: A Mechanistic Overview
The Simmons-Smith reaction is a premier method for the stereospecific conversion of alkenes into cyclopropanes. Discovered in 1958, the classical reaction utilizes diiodomethane (CH₂I₂) and a zinc-copper couple to generate an organozinc carbenoid species, which then transfers a methylene group to an alkene.[7][8][9] A key feature is its stereospecificity; the stereochemical configuration of the starting alkene is preserved in the cyclopropane product, making it a highly predictable and reliable transformation.[8][10][11]
The reaction proceeds through two primary stages: the formation of the active zinc carbenoid and the subsequent concerted cycloaddition to the alkene.
-
Formation of the Zinc Carbenoid: The reaction is initiated by the oxidative addition of activated zinc (typically a Zn-Cu couple) into the carbon-iodine bond of diiodomethane. This process forms the key intermediate, iodomethylzinc iodide (ICH₂ZnI), which is a carbenoid—a species that exhibits carbene-like reactivity without being a free carbene.[7][10][12] The use of diethylzinc (Et₂Zn) in place of the Zn-Cu couple, known as the Furukawa modification, often provides enhanced reactivity and better reproducibility.[13]
-
Concerted Methylene Transfer: The zinc carbenoid then reacts with an alkene via a concerted, three-centered "butterfly-type" transition state.[9][14][15] In this transition state, the methylene group is delivered to one face of the alkene, forming both new carbon-carbon bonds simultaneously.[8] This concerted mechanism is the origin of the reaction's high stereospecificity.[7][8]
Caption: Core Mechanism of the Simmons-Smith Reaction.
Principles of Fluorocyclopropanation: Adapting the Reaction
The synthesis of fluorocyclopropanes via the Simmons-Smith reaction typically involves the cyclopropanation of a fluorinated alkene rather than the use of a fluorinated carbenoid, although strategies for the latter are emerging.[16][17] The presence of an electron-withdrawing fluorine atom on the alkene substrate presents a key challenge, as the traditional Simmons-Smith carbenoid is electrophilic and reacts preferentially with electron-rich alkenes.[18][19] Consequently, successful fluorocyclopropanation often relies on two critical factors: the use of modified, more reactive reagents and the exploitation of substrate-based directing effects.
Stereochemical Control via Directing Groups
One of the most powerful aspects of the Simmons-Smith reaction is the ability of proximal heteroatoms, particularly hydroxyl groups in allylic alcohols, to direct the cyclopropanation.[10][20] The Lewis acidic zinc atom of the carbenoid coordinates to the oxygen of the hydroxyl group, delivering the methylene group to the syn-face of the double bond with high diastereoselectivity.[13][20][21] This principle is directly applicable and has been successfully employed in the diastereoselective cyclopropanation of fluoroallyl alcohols to produce optically active fluorocyclopropane derivatives with excellent selectivity.[16]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgosolver.com [orgosolver.com]
- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 12. Mechanism of simmons -smith reaction ? [scoop.eduncle.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Simmons-Smith Reactions of Fluoroallyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 19. organicreactions.org [organicreactions.org]
- 20. Simmons-Smith Reaction [organic-chemistry.org]
- 21. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to the biological significance of the fluorocyclopropane moiety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. When combined with the unique conformational constraints of a cyclopropane ring, the resulting fluorocyclopropane moiety presents a compelling structural motif with significant potential to enhance drug efficacy, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the biological significance of the fluorocyclopropane moiety, from its fundamental electronic properties and synthesis to its application in lead optimization and the development of next-generation therapeutics and diagnostics. Through an analysis of key case studies, detailed experimental protocols, and an exploration of its impact on molecular properties, this document serves as an in-depth resource for researchers aiming to leverage the unique advantages of this increasingly important pharmacophore.
Introduction: The Synergistic Power of Fluorine and the Cyclopropyl Ring
In the landscape of contemporary drug discovery, the ability to fine-tune a molecule's properties is paramount to achieving the desired balance of potency, selectivity, and pharmacokinetic profile.[1][2] Two of the most impactful structural modifications employed by medicinal chemists are the incorporation of fluorine and the introduction of a cyclopropane ring.[1][3]
The cyclopropane ring , as the smallest cycloalkane, possesses significant inherent ring strain (approximately 27.5 kcal/mol) and unique bonding characteristics.[1] This strain imparts a high degree of conformational rigidity, which can "lock" a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target.[1] Its distinct stereoelectronic properties also make it a valuable bioisostere for other chemical groups.[1]
The fluorine atom , the most electronegative element, is a well-established tool in drug design.[1][4] Its introduction can profoundly alter a molecule's pKa, lipophilicity, and metabolic stability.[2][5] The carbon-fluorine bond is exceptionally strong, often rendering adjacent positions resistant to metabolic attack by cytochrome P450 enzymes.[4][6]
The fusion of these two motifs into a fluorocyclopropane unit creates a pharmacophore with a unique and powerful combination of attributes. It merges the conformational benefits of the cyclopropane ring with the potent electronic and metabolic advantages conferred by fluorine.[1] This guide will delve into the synthesis, biological activity, and therapeutic potential of molecules built around this distinctive chemical scaffold.
The Impact of the Fluorocyclopropane Moiety on Drug Properties
The introduction of a fluorocyclopropane moiety can have a profound and multifaceted impact on a drug candidate's profile. These effects stem from a combination of steric, electronic, and metabolic influences.
Conformational Control and Binding Affinity
The rigid nature of the cyclopropane ring restricts the rotational freedom of a molecule, which can be highly advantageous in drug design. By pre-organizing the molecule into a conformation that is complementary to the target's binding site, the entropic penalty of binding is reduced, potentially leading to a significant increase in binding affinity.
A notable example of this is seen in the development of fluorocyclopropane-containing proline analogs.[7][8][9] Proline itself induces turns in peptide structures, influencing their conformation and biological activity.[7] Fusing a fluorocyclopropane ring to a proline analog further constrains the peptide backbone.[7] NMR and DFT studies on tripeptides incorporating these modified amino acids have demonstrated that the fluorocyclopropane forces specific turn structures, highlighting its utility in designing conformationally defined peptides and peptidomimetics.[7][8][9][10]
Metabolic Stability
One of the most significant advantages of incorporating a fluorocyclopropane moiety is the enhancement of metabolic stability.[1][4][11] The strong C-F bond is highly resistant to oxidative metabolism, a common route of drug deactivation. By placing the fluorocyclopropane group at a known metabolic "soft spot," medicinal chemists can effectively block this degradation pathway, leading to a longer in vivo half-life and improved oral bioavailability.[6][12]
This principle is illustrated in comparative studies of drug candidates. For instance, in analogs of the kinase inhibitor cabozantinib, the monofluorinated cyclopropane derivative demonstrated improved metabolic stability compared to the non-fluorinated parent compound.[1] Similarly, the introduction of a fluorine atom onto the cyclopropane ring of 2-phenylcyclopropylmethylamines, which are 5-HT2C receptor agonists, is expected to enhance metabolic stability, a crucial property for CNS-active drugs.[4]
Physicochemical Properties: pKa and Lipophilicity (LogP)
The high electronegativity of fluorine can significantly influence the acidity or basicity of nearby functional groups through inductive effects. This modulation of pKa can have a profound impact on a drug's solubility, absorption, and target engagement. Generally, the electron-withdrawing nature of fluorine will decrease the pKa of a nearby amine, making it less basic.[1]
The effect on lipophilicity, often measured as LogP, is more complex. While highly fluorinated motifs like a trifluoromethyl group significantly increase lipophilicity, a single fluorine atom on a cyclopropane ring can have a more nuanced effect. In some cases, the introduction of a fluorine atom can lead to a reduction in lipophilicity compared to the non-fluorinated analog, which can be beneficial for improving solubility and reducing off-target effects.[13]
The interplay between these properties is critical. For example, in the development of CNS drugs, lower basicity can reduce the potential for P-glycoprotein (P-gp) mediated efflux from the brain, thereby increasing brain penetration.[4][14][15] The calculated logBB (log of the brain-to-blood concentration ratio) for a fluorinated 2-phenylcyclopropylmethylamine derivative was higher than its non-fluorinated counterpart, suggesting improved CNS penetration.[4]
Synthesis of Fluorocyclopropane-Containing Molecules
The synthesis of fluorocyclopropanes, particularly in a stereocontrolled manner, has been an area of active research.[16] Several robust methods have been developed to access these valuable building blocks.
Monofluorocyclopropanation
A common and effective method for the stereoselective synthesis of monofluorocyclopropanes is a modified Simmons-Smith reaction .[17][18][19][20] This reaction typically involves the use of a zinc carbenoid to cyclopropanate an alkene. For the synthesis of monofluorocyclopropanes, fluorinated precursors are utilized.
Experimental Protocol: Stereoselective Monofluorocyclopropanation of a Generic Allylic Alcohol
This protocol is a generalized procedure based on established methods for the cyclopropanation of allylic alcohols.
-
Materials:
-
Allylic alcohol (1.0 mmol, 1.0 equiv)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 2.2 mmol, 2.2 equiv)
-
Fluoroiodomethane (CH₂FI) or Diiodofluoromethane (CHFI₂) (2.2 mmol, 2.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the allylic alcohol (1.0 mmol) and dissolve in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol) dropwise via syringe. A gas evolution may be observed.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add the fluoroiodomethane or diiodofluoromethane (2.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired fluorocyclopropyl alcohol.
-
Gem-Difluorocyclopropanation
Experimental Protocol: Gem-Difluorocyclopropanation of a Generic Alkene using TMSCF₃
This protocol is a generalized procedure based on established methods.
-
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, 2.5 mmol, 2.5 equiv)
-
Sodium iodide (NaI, 0.2 mmol, 0.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, argon-purged sealed tube, add the alkene (1.0 mmol), anhydrous THF (5 mL), and sodium iodide (0.2 mmol).
-
Add TMSCF₃ (2.5 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 65 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired gem-difluorocyclopropane.[21]
-
Case Studies: The Fluorocyclopropane Moiety in Action
The theoretical advantages of the fluorocyclopropane moiety have been borne out in numerous practical applications in drug discovery programs.
Cabozantinib Analogs: Fine-Tuning Kinase Inhibition
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including c-Met and VEGFR-2, and is an approved cancer therapeutic.[1][24] In a lead optimization study, researchers synthesized fluorocyclopropyl analogs of cabozantinib to investigate the impact of this modification.[24][25] The results, summarized in the table below, demonstrate the nuanced effects of fluorination.
| Property | Non-Fluorinated Analog (Cabozantinib) | Monofluorinated Analog ((+)-JV-976) |
| Metabolic Stability | Good | Improved[1] |
| c-Met Kinase Inhibition (IC₅₀) | 7.8 nM | 15.2 nM[1] |
| VEGFR-2 Kinase Inhibition (IC₅₀) | 4.6 nM | 45.3 nM[1] |
| Table 1: Comparative data for Cabozantinib and its monofluorinated analog. |
While the monofluorinated analog showed a slight decrease in potency against the target kinases, it exhibited improved metabolic stability.[1] This case study highlights that the incorporation of a fluorocyclopropane is not merely a simple substitution but a strategic modification that can be used to fine-tune a drug's overall profile, balancing potency with pharmacokinetic properties.[24][25]
5-HT₂C Receptor Agonists: Enhancing CNS Drug Properties
The serotonin 5-HT₂C receptor is a key target for the treatment of central nervous system disorders.[4] The development of selective agonists for this receptor has been challenging, with off-target activity at the 5-HT₂B receptor being a major concern due to the risk of cardiac valvulopathy.[4] In a study of 2-phenylcyclopropylmethylamine analogs, the introduction of a fluorine atom onto the cyclopropane ring had a significant impact on both potency and selectivity.[1][4]
| Property | Non-Fluorinated Analog ((+)-1) | Fluorinated Analog ((+)-21a) |
| 5-HT₂C Receptor Agonism (EC₅₀) | 5.2 nM | 4.7 nM[1] |
| 5-HT₂B Receptor Agonism (EC₅₀) | 36.4 nM | 9.4 nM[1] |
| Selectivity (2B/2C) | 7 | 2[1] |
| Table 2: Comparative data for 5-HT₂C receptor agonists. |
The fluorinated analog displayed comparable potency at the target 5-HT₂C receptor but a notable increase in potency at the off-target 5-HT₂B receptor, resulting in lower selectivity.[1][4] However, other fluorinated analogs in the series did show improved selectivity profiles.[4] This underscores the importance of the specific placement of the fluorine atom and the overall molecular context. Furthermore, as previously mentioned, the fluorinated analogs were predicted to have better brain penetration, a critical attribute for CNS drugs.[4]
The Fluorocyclopropane Moiety in PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development.[25][26][27] It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting isotope. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its convenient half-life (approximately 110 minutes) and low positron energy, which allows for high-resolution images.[26][28]
The development of ¹⁸F-labeled fluorocyclopropane-containing molecules is an emerging area with significant potential. These radiotracers could be used to visualize and quantify the distribution of drugs containing this moiety in vivo, providing valuable pharmacokinetic and pharmacodynamic information during drug development.[12][26][29] The synthesis of these tracers involves the incorporation of ¹⁸F in the final steps of the synthetic sequence.[25][26][29] While specific examples of ¹⁸F-labeled fluorocyclopropanes are still relatively rare in the literature, the general methodologies for ¹⁸F-labeling are well-established and could be adapted for this purpose.[25][26][29]
Figure 1: A generalized workflow for the development and use of an ¹⁸F-labeled fluorocyclopropane PET tracer.
Conclusion and Future Outlook
The fluorocyclopropane moiety has firmly established itself as a valuable and versatile tool in the medicinal chemist's arsenal. Its unique ability to confer conformational rigidity, enhance metabolic stability, and modulate physicochemical properties provides a powerful strategy for lead optimization and the rational design of novel therapeutics.[1][16][30][31] The case studies presented herein demonstrate that the impact of this moiety is highly context-dependent, offering a nuanced approach to fine-tuning the delicate balance of properties required for a successful drug candidate.
Future research in this area will likely focus on several key aspects. The development of new, more efficient, and highly stereoselective synthetic methods will broaden the accessibility and diversity of fluorocyclopropane building blocks. The systematic incorporation of this moiety into a wider range of drug classes beyond kinase inhibitors and CNS agents will undoubtedly uncover new therapeutic opportunities. Furthermore, the continued exploration of fluorocyclopropanes as probes for PET imaging will provide invaluable insights into in vivo drug disposition. As our understanding of the subtle yet profound effects of the fluorocyclopropane group continues to grow, so too will our ability to rationally design the next generation of safer and more effective medicines.
References
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). National Institutes of Health. [Link]
-
Pons, A., Decaens, J., Najjar, R., Otog, N., Arribat, M., Jolly, S., Couve-Bonnaire, S., Sebban, M., Coadou, G., Oulyadi, H., Speybrouck, D., Iwasa, S., Charette, A. B., Poisson, T., & Jubault, P. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist's Toolbox. ACS Omega, 7(6), 4868–4878. [Link]
-
Simmons–Smith reaction. (2024). In Wikipedia. [Link]
-
The synthesis of gem-difluorocyclopropanes using TMSCF 3 (31) as the... (n.d.). ResearchGate. [Link]
-
Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. [Link]
-
Prakash, G. K. S., Hu, J., & Olah, G. A. (2011). Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Chemistry – An Asian Journal, 6(9), 2353–2359. [Link]
-
Simmons-Smith Reaction. (n.d.). NROChemistry. [Link]
-
Li, F., He, X., Li, X., Zhang, T., Liu, F., Xu, W., Zhang, P., Zhou, C., Kozikowski, A. P., & Roth, B. L. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2348–2361. [Link]
-
Wuest, M., & Wuest, F. (2013). Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. European Journal of Medicinal Chemistry, 70, 768–780. [Link]
-
Pons, A., Decaens, J., Najjar, R., Otog, N., Arribat, M., Jolly, S., Couve-Bonnaire, S., Sebban, M., Coadou, G., Oulyadi, H., Speybrouck, D., Iwasa, S., Charette, A. B., Poisson, T., & Jubault, P. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist's Toolbox. ACS Omega, 7(6), 4868–4878. [Link]
-
The Simmons-Smith Reaction and Cyclopropanation of Alkenes. (n.d.). Organic Chemistry Tutor. [Link]
-
dos Santos, G. G., & Ramalho, T. C. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1345–1355. [Link]
-
Novel Entry to Fluorinated Cyclopropanes. (n.d.). Thieme Chemistry. [Link]
-
Representative examples of FDA‐approved drugs bearing a cyclopropane motif. (n.d.). ResearchGate. [Link]
-
Hu, M., Ni, C., Li, L., Han, Y., & Hu, J. (2015). gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors. Journal of the American Chemical Society, 137(45), 14496–14501. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
-
Pons, A., Decaens, J., Najjar, R., Otog, N., Arribat, M., Jolly, S., Couve-Bonnaire, S., Sebban, M., Coadou, G., Oulyadi, H., Speybrouck, D., Iwasa, S., Charette, A. B., Poisson, T., & Jubault, P. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist's Toolbox. ACS Omega, 7(6), 4868–4878. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. [Link]
-
Pons, A., Decaens, J., Najjar, R., Otog, N., Arribat, M., Jolly, S., Couve-Bonnaire, S., Sebban, M., Coadou, G., Oulyadi, H., Speybrouck, D., Iwasa, S., Charette, A. B., Poisson, T., & Jubault, P. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist's Toolbox. ACS Omega, 7(6), 4868–4878. [Link]
-
Lee, B., Kim, D. H., & Park, H. S. (2022). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Pharmaceuticals, 15(3), 276. [Link]
-
Fluorinated Drugs Approved by the FDA (2016–2022). (2023, September 1). Encyclopedia.pub. [Link]
-
Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. (n.d.). Royal Society of Chemistry. [Link]
-
Vaskelis, M., Jancarik, A., Vaskelis, A., & Vaskelis, M. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(10), 1957–1962. [Link]
-
Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. (n.d.). MDPI. [Link]
-
Lee, B., Kim, D. H., & Park, H. S. (2022). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Pharmaceuticals, 15(3), 276. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Semantic Scholar. [Link]
-
Atarashi, S., Imamura, M., Kimura, Y., Yoshida, A., & Hayakawa, I. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444–3448. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). LinkedIn. [Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024, August 12). Angewandte Chemie International Edition. [Link]
-
Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations? (n.d.). National Institutes of Health. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules. (2025, December 23). figshare. [Link]
-
Juber, M., Al-Besan, M. D., & Al-Dies, A. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6131. [Link]
-
Asymmetric 18F-fluorination for applications in positron emission tomography. (n.d.). Royal Society of Chemistry. [Link]
-
(PDF) Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations? (n.d.). ResearchGate. [Link]
-
Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. (2022, August 7). ResearchGate. [Link]
-
Synthesis of Fluorine-18 for Advanced PET Imaging. (2024, July 24). Open MedScience. [Link]
-
The anti-HIV-IC50 values of the fluorinated compounds. (n.d.). ResearchGate. [Link]
-
Fluorinated and non-fluorinated phenylcycloalkylamines. (n.d.). ResearchGate. [Link]
-
Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(7), 1438–1445. [Link]
-
Nau, R., Sörgel, F., & Eiffert, H. (2010). Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections. Clinical Microbiology Reviews, 23(4), 858–883. [Link]
-
The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). ResearchGate. [Link]
-
Bon, H., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8714–8756. [Link]
-
Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (n.d.). MDPI. [Link]
-
The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). PubMed. [Link]
-
Restricting CNS penetration of drugs to minimise adverse events: role of drug transporters. (n.d.). Nature. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines [mdpi.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric 18F-fluorination for applications in positron emission tomography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 17. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 19. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 20. organicchemistrytutor.com [organicchemistrytutor.com]
- 21. sioc.cas.cn [sioc.cas.cn]
- 22. gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors [organic-chemistry.org]
- 23. enamine.net [enamine.net]
- 24. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. openmedscience.com [openmedscience.com]
- 29. Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Strategic Incorporation of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Value Proposition of the 2-Fluorocyclopropylamine Moiety
In the landscape of medicinal chemistry, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the privileged motifs, the cyclopropylamine core has long been valued for its ability to act as a rigid, low-molecular-weight bioisostere for larger or more flexible groups, offering a unique vector for substituents in three-dimensional space.[1] The strategic introduction of a fluorine atom onto this scaffold further refines its utility, leveraging fluorine's distinctive properties—small size, high electronegativity, and the ability to form strong C-F bonds—to modulate key drug-like attributes.[2][3]
This guide focuses on a specific, high-value building block: tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate . The cis-(1R,2S) stereochemistry is not arbitrary; it is a critical design element that has been shown to impart superior biological activity and selectivity profiles in multiple drug candidates compared to its trans counterpart.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the rationale, applications, and detailed protocols for the effective use of this chiral building block. We will explore the causality behind its use, from enhancing metabolic stability to fine-tuning receptor interactions, and provide self-validating, step-by-step protocols for its incorporation into lead compounds.
Part 1: The Scientific Rationale - Why Choose the (1R,2S)-2-Fluorocyclopropyl Moiety?
The decision to incorporate this specific moiety is driven by a confluence of predictable and empirically validated effects on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic profile.
Impact on Physicochemical Properties
The introduction of fluorine significantly alters the electronic properties of the cyclopropylamine ring, which has a direct impact on basicity (pKa) and lipophilicity (LogP).
-
Basicity (pKa) Modulation: The potent electron-withdrawing effect of the fluorine atom lowers the pKa of the neighboring amine. This reduction in basicity can be crucial for optimizing a drug's properties. A lower pKa can decrease unwanted interactions with acidic organelles (e.g., lysosomes), reduce off-target activity at aminergic GPCRs, and improve cell permeability and oral absorption.[5]
-
Lipophilicity (LogP/LogD) Tuning: While fluorination of an aliphatic system often reduces lipophilicity, the effect on a cyclopropyl ring is more nuanced. Studies have shown that cis-fluorination can lead to a marginal difference in lipophilicity compared to the non-fluorinated analog, whereas trans-fluorination can lead to a more significant increase.[5][6] This allows for fine-tuning of a compound's solubility and permeability profile.
| Property | Cyclopropylamine | cis-2-Fluorocyclopropylamine | trans-2-Fluorocyclopropylamine | Causality & Implication |
| Predicted pKa | ~9.0 | ~7.5 - 8.0 | ~7.5 - 8.0 | The inductive effect of fluorine reduces the electron density on the nitrogen, lowering basicity. This can improve oral bioavailability and reduce hERG liability. |
| Predicted LogP | ~0.4 | ~0.5 | ~0.6 | Fluorination can subtly alter lipophilicity. The cis isomer often has a smaller impact on LogP, providing a tool to modify electronics with minimal change to solubility. |
Data are estimations based on published trends and computational models. Actual values are substrate-dependent.[5][7]
Enhancement of Metabolic Stability
A primary driver for using fluorinated motifs is to block sites of metabolic oxidation.[2] The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) and resistant to cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[8] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of a drug can be significantly extended, potentially leading to lower required doses and improved patient compliance.[2][4]
Stereochemistry as a Determinant of Potency and Selectivity
The rigid, defined geometry of the cis-(1R,2S) isomer is critical. In many cases, this specific arrangement optimally positions the fluorine atom and the amino group for interactions within a target's binding pocket, while directing the rest of the molecule along a desired vector.
A compelling example is seen in the development of Bruton's tyrosine kinase (Btk) inhibitors. A comparative study revealed that amides derived from cis-2-fluorocyclopropylamine displayed significantly improved potency over their trans-fluoro counterparts. Furthermore, the cis isomers, particularly the (1R,2S) enantiomer when incorporated into the final molecule, demonstrated a markedly reduced inhibition of the hERG channel, a common source of cardiotoxicity.[4]
| Compound Series | Btk Inhibition (IC50) | hERG Inhibition (% @ 10 µM) | Key Insight |
| Cyclopropyl Amide (non-fluorinated) | 7.1 nM | >60% | Potent but with significant hERG liability. |
| cis-(1R,2S)-Fluorocyclopropyl Amide | 3.8 nM | <30% | Fluorination and cis-stereochemistry improve potency and dramatically reduce hERG risk. |
| trans-(1R,2S)-Fluorocyclopropyl Amide | >50 nM | >60% | The trans isomer is significantly less potent, highlighting the critical role of stereochemistry. |
Data adapted from a study on Btk inhibitors to illustrate the principle.[4]
Part 2: Synthesis and Key Transformations
The utility of this compound begins with its synthesis and subsequent deprotection to reveal the reactive primary amine, which serves as a handle for further synthetic elaboration.
Synthesis of the Building Block
The title compound is typically prepared in a two-step sequence starting from a chiral precursor to establish the (1R,2S) stereochemistry, leading to the free amine (often as a salt), followed by a standard Boc-protection. The synthesis of the key intermediate, (1R,2S)-2-fluorocyclopropylamine, is a crucial first stage, often accomplished via multi-step routes for applications like the synthesis of the antibiotic Sitafloxacin.[4][9]
Diagram 1: General workflow for the synthesis of the title compound.
Protocol 1: Boc-Protection of (1R,2S)-2-Fluorocyclopropylamine Hydrochloride
This protocol describes the conversion of the stable amine hydrochloride salt to the Boc-protected building block.
-
Materials:
-
(1R,2S)-2-Fluorocyclopropylamine hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend (1R,2S)-2-fluorocyclopropylamine hydrochloride in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add the base (Et₃N or DIPEA) to the stirred suspension. Allow the mixture to stir for 10-15 minutes. The suspension should become a clear solution as the free amine is generated.
-
Add a solution of Boc₂O in a small amount of DCM to the reaction mixture dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) if necessary, though the product is often of high purity after workup. The final product, this compound, is typically a white solid or a colorless oil.
-
Part 3: Application in Synthesis - Protocols for Amide Bond Formation
The primary utility of this building block is realized after the removal of the Boc protecting group, which unmasks the nucleophilic amine for coupling reactions.
Diagram 2: General workflow for application in amide synthesis.
Protocol 2: Boc-Deprotection Under Acidic Conditions
This is a standard and reliable method for cleaving the Boc group.[10]
-
Materials:
-
This compound (1.0 eq)
-
Option A: Trifluoroacetic acid (TFA) (5-10 eq)
-
Option B: 4M HCl in 1,4-Dioxane (5-10 eq)
-
Dichloromethane (DCM) (for TFA method)
-
Diethyl ether (for precipitation)
-
-
Procedure (Option A: TFA/DCM):
-
Dissolve the Boc-protected amine in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C.
-
Add TFA dropwise. Gas evolution (CO₂) will be observed.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove DCM and excess TFA. The resulting trifluoroacetate salt can often be used directly in the next step after ensuring all acid is removed.
-
-
Procedure (Option B: HCl/Dioxane):
-
Dissolve the Boc-protected amine in a minimal amount of a co-solvent like methanol or DCM, or add the HCl/Dioxane solution directly if the substrate is soluble.
-
Add the 4M HCl in 1,4-Dioxane solution.
-
Stir at room temperature for 1-3 hours. Often, the hydrochloride salt will precipitate from the reaction mixture.
-
If precipitation occurs, the product can be isolated by filtration and washed with cold diethyl ether.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can be triturated with diethyl ether to afford a solid.
-
Protocol 3: General Amide Coupling using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes racemization.[1][11]
-
Materials:
-
Carboxylic acid (1.0 eq)
-
(1R,2S)-2-Fluorocyclopropylamine (as the free base or generated in situ from the salt) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq if starting from amine salt; 2.0 eq if starting from free amine)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Ethyl acetate (EtOAc)
-
1N Aqueous HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU to the solution.
-
Add the (1R,2S)-2-fluorocyclopropylamine. If using the hydrochloride or trifluoroacetate salt, add it at this stage.
-
Cool the mixture to 0 °C and add DIPEA dropwise. The order of addition can be critical and may need optimization. A common alternative is to pre-activate the carboxylic acid with HATU and DIPEA for 10-15 minutes before adding the amine.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1N aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide product by flash column chromatography or recrystallization as needed.
-
Conclusion
This compound is more than a simple building block; it is a tool for strategic molecular design. Its utility is grounded in the predictable and beneficial effects of the cis-2-fluorocyclopropylamine moiety on the physicochemical and pharmacological properties of a parent molecule. The defined stereochemistry is paramount, often leading to dramatic improvements in potency and reduction of off-target effects compared to other isomers.[4] By understanding the causal relationships between its structure and its function—from pKa modulation and metabolic blocking to stereospecific receptor interactions—medicinal chemists can rationally deploy this reagent to overcome common challenges in drug discovery and accelerate the development of safer, more effective therapeutics.
References
-
Haufe, G., & Kondratov, I. S. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(25), 5549-5557. Available at: [Link]
-
Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(6), 1138–1144. Available at: [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Longdom Publishing. Available at: [Link]
-
Javed, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5781. Available at: [Link]
-
Melnykov, K. P., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(19), 12692–12702. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem Technical Notes. Available at: [Link]
-
O'Hagan, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2226–2234. Available at: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18691-18715. Available at: [Link]
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65–133. Available at: [Link]
- Suzhou Chukai Pharmaceutical Technology Co Ltd. (2013). Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. CN103435523A.
-
Wang, J., et al. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. Available at: [Link]
-
Liu, Y., Liu, L., & Shi, G. (2014). Synthesis and Characterization of Sitafloxacin. Asian Journal of Chemistry, 26(18), 6211-6213. Available at: [Link]
-
Zhang, W., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2328–2338. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. Available at: [Link]
-
Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Pharmacological Reports. Available at: [Link]
-
Graham, T. H. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. mdpi.com [mdpi.com]
- 3. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate for Advanced Peptide Synthesis
An in-depth guide to the application of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate in peptide synthesis, designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Non-Canonical Amino Acids
In the landscape of modern peptide science, the incorporation of non-canonical amino acids has become a cornerstone strategy for enhancing the therapeutic potential of peptide-based agents.[1] These unique building blocks allow for the fine-tuning of a peptide's physicochemical and biological properties, overcoming inherent limitations of natural peptides such as poor metabolic stability and limited conformational diversity.[1][2] Among the most powerful modifications are those involving fluorination and the introduction of rigid structural motifs like cyclopropyl rings.[2][3]
The this compound building block is a prime example of such an advanced intermediate. It provides access to the (1R,2S)-2-fluorocyclopropylamine moiety, which combines two highly sought-after features:
-
The Cyclopropyl Ring: This strained, three-membered ring imparts significant conformational rigidity to the peptide backbone.[2][4] By restricting bond rotation, it can lock the peptide into a specific, biologically active conformation, potentially increasing binding affinity and receptor selectivity.[4]
-
The Fluorine Atom: As the most electronegative element, fluorine introduces a strong inductive effect and can alter the local electronic environment.[5][6] This modification can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell permeability.[1][5][7]
This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS), enabling researchers to harness its unique properties for the development of next-generation peptide therapeutics.
Physicochemical Characteristics
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 127199-16-0 | [8] |
| Molecular Formula | C₈H₁₄FNO₂ | [8] |
| Molecular Weight | 175.20 g/mol | [8] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [8] |
| Storage | Store at room temperature | [8] |
| Protection Group | tert-Butyloxycarbonyl (Boc) | [9][10] |
The Mechanistic Impact on Peptide Structure
The incorporation of the 2-fluorocyclopropylamine moiety introduces predictable and desirable constraints on the peptide's structure. The rigidity of the cyclopropane ring reduces the conformational freedom of the peptide backbone, which can pre-organize the peptide for optimal receptor binding.[4][11] The fluorine atom can further influence local conformation through stereoelectronic effects.[12][13]
Caption: Impact of fluorocyclopropyl incorporation on peptide backbone flexibility.
Experimental Protocols
The following protocols provide step-by-step guidance for the deprotection of the Boc-protected amine and its subsequent incorporation into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
To incorporate the fluorocyclopropylamine moiety into a peptide using standard Fmoc-SPPS, the initial Boc protecting group must be removed.[14] The resulting free amine can then be protected with an Fmoc group for subsequent use or used directly in specific coupling strategies. The most common method for Boc deprotection involves treatment with a strong acid like trifluoroacetic acid (TFA).[9][10][15]
Causality: The mechanism relies on the protonation of the carbamate oxygen by TFA, which facilitates the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine as a TFA salt.[10][15]
Caption: Workflow for the acid-catalyzed deprotection of the Boc group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add an excess of TFA (typically 10-20 equivalents, or a 25-50% v/v solution of TFA in DCM) to the stirred solution.[9] Caution: The reaction can be exothermic and generates CO₂ gas; ensure adequate ventilation and do not use a closed system.[10]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction for completion using an appropriate method (e.g., TLC or LC-MS) by observing the disappearance of the starting material.
-
Once complete, remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt of (1R,2S)-2-fluorocyclopropylamine, which can often be used in the next step without further purification.
This protocol assumes the use of the Fmoc-protected version of (1R,2S)-2-fluorocyclopropylamine. If starting from the Boc-protected version, perform Protocol 1 followed by a standard Fmoc protection step (using Fmoc-OSu) before proceeding.
Causality: The process relies on a repeating cycle of Fmoc deprotection to reveal a free N-terminal amine, followed by the coupling of the next activated Fmoc-protected amino acid.[14] Coupling reagents like HBTU/HATU activate the carboxylic acid of the incoming amino acid, making it highly susceptible to nucleophilic attack by the resin-bound amine.[16][17]
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-protected amino acids
-
Fmoc-(1R,2S)-2-fluorocyclopropyl-glycine or similar derivative
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Coupling Reagents: HBTU (or HATU), N,N-Diisopropylethylamine (DIPEA) in DMF
-
Solvents: DMF, DCM
-
Washing Solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 5-10 minutes. Drain and repeat once more. This removes the Fmoc group from the resin or the last coupled amino acid.[2]
-
Washing: Wash the resin thoroughly to remove residual piperidine (e.g., 5x with DMF, 3x with DCM, 3x with DMF).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (including the fluorocyclopropyl derivative when it is its turn in the sequence) (3-5 eq.), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 5-10 minutes.[16]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete coupling.[16] If the test is positive (blue beads), the coupling may be repeated.
-
Washing: Drain the coupling solution and wash the resin thoroughly (e.g., 5x with DMF).
-
Repeat Cycle: Repeat steps 2-7 for each amino acid in the desired peptide sequence.
Causality: A highly acidic "cleavage cocktail" simultaneously breaks the bond linking the peptide to the resin and removes acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu).[18] Scavengers like triisopropylsilane (TIS) and water are included to trap the reactive carbocations generated during deprotection, preventing unwanted side reactions with sensitive residues like tryptophan or methionine.[19]
Materials:
-
Peptide-bound resin (dried)
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[2]
-
Prepare the cleavage cocktail. Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a flask of cold diethyl ether (at least 10x the volume of the filtrate).[2]
-
A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF-MS) to verify the correct molecular weight.[20] The incorporation of the (1R,2S)-2-fluorocyclopropylamine moiety will result in a specific mass addition compared to a standard amino acid.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the cyclopropyl group. Aggregation of the growing peptide chain. | Double couple (repeat the coupling step). Use a more potent coupling reagent like HATU. Increase coupling time or temperature slightly (e.g., to 40°C). |
| Low Yield After Cleavage | Incomplete cleavage from the resin. Peptide precipitation during cleavage. | Extend cleavage time to 4 hours. Ensure the cleavage cocktail volume is sufficient. |
| Unexpected Mass in MS | Incomplete removal of side-chain protecting groups. Side reactions during cleavage. | Ensure sufficient scavenger concentration in the cleavage cocktail. Review the acid lability of all protecting groups used. |
References
- Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing).
- The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols. Benchchem.
- The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. PubMed.
- Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. PubMed.
- Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research.
- Advancements in Peptide Synthesis with Fluorinated Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.
- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
- Amine Protection / Deprotection. Fisher Scientific.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.
- Application Notes and Protocols for Incorporating Fluorocyclopropane into Peptides. Benchchem.
- Incorporation of the unusual C(alpha)-fluoroalkylamino acids into cyclopeptides: synthesis of arginine-glycine-aspartate (RGD) analogues and study of their conformational and biological behavior. PubMed.
- This compound. ChemScene.
- Fluorinated peptide biomaterials. PMC - NIH.
- Selected bioactive compounds or drugs bearing a fluorinated α‐ or β‐amino acid unit. Wiley Online Library.
- Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. NIH.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. ResearchGate.
-
Conformational preference of A) cyclopropyl amine derivatives;[21]... ResearchGate. Available at:
- Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.
- Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. PMC - NIH.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biosynth.com [biosynth.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Amides via Coupling of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate with Carboxylic Acids
Introduction: The Significance of the 2-Fluorocyclopropylamine Moiety in Modern Drug Discovery
The incorporation of small, strained ring systems containing fluorine into drug candidates is a powerful strategy in medicinal chemistry. The 2-fluorocyclopropylamine scaffold, in particular, has garnered significant attention. The cyclopropyl ring introduces conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Concurrently, the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and influence the pKa of the adjacent amine, often leading to improved pharmacokinetic profiles.[2][3] The specific stereoisomer, (1R,2S)-2-fluorocyclopropylamine, provides a defined three-dimensional vector for substituent exploration, crucial for optimizing interactions within a protein binding pocket.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective coupling of a key synthetic intermediate, tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, with a diverse range of carboxylic acids. We will delve into the mechanistic underpinnings of the recommended coupling strategies, provide robust, step-by-step protocols, and offer insights into troubleshooting common challenges associated with this transformation.
Understanding the Core Challenge: Coupling with an Electron-Deficient Amine
The primary challenge in coupling this compound lies in the reduced nucleophilicity of the amine. The electron-withdrawing effect of the adjacent fluorine atom decreases the electron density on the nitrogen, making it a weaker nucleophile compared to its non-fluorinated counterparts.[4] This can result in sluggish reaction times, incomplete conversions, and the need for highly activated carboxylic acid species, which can sometimes lead to side reactions.[4][5][6] Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity.
Recommended Coupling Strategies: Mechanism and Rationale
Two primary classes of coupling reagents are recommended for this transformation: carbodiimides, particularly in conjunction with an additive, and uronium/aminium salts. The selection between these will depend on the specific carboxylic acid substrate, scale, and cost considerations.
Carbodiimide-Mediated Coupling with HOBt Additive (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to facilitate amide bond formation.[7] The direct reaction of a carboxylic acid with EDC forms a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate is unstable and can rearrange to an unreactive N-acylurea, a common side product that can complicate purification.[10]
To mitigate this and enhance reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt intercepts the O-acylisourea intermediate to form an HOBt-active ester.[11] This active ester is more stable than the O-acylisourea, less prone to racemization if the carboxylic acid has a chiral center, and more reactive towards the electron-deficient amine, driving the reaction to completion.[7][12]
}
Uronium Salt-Mediated Coupling (HATU)
For more challenging couplings, particularly with sterically hindered carboxylic acids or when higher reaction rates are desired, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective.[13][14]
The mechanism involves the formation of a carboxylate anion, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), which then attacks HATU to generate a highly reactive OAt-active ester.[15][16] The subsequent nucleophilic attack by the amine is accelerated by a neighboring group effect from the pyridine nitrogen atom in the OAt moiety, which is thought to stabilize the transition state.[14][15] This makes HATU particularly suitable for coupling with less nucleophilic amines.[13][17]
}
Experimental Protocols
The following protocols are designed as a starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Reagents and Materials
| Reagent/Material | Typical Purity | Supplier | Notes |
| This compound | >95% | e.g., ChemScene[18] | Store at room temperature. |
| Carboxylic Acid | >98% | Various | Ensure it is dry. |
| EDC·HCl (EDAC) | >98% | Various | Water-soluble carbodiimide. |
| HOBt (1-Hydroxybenzotriazole) | Anhydrous | Various | Anhydrous is preferred to avoid hydrolysis of active intermediates. |
| HATU | >98% | Various | Potent coupling reagent; handle with care. |
| DIPEA (Hünig's base) | >99% | Various | Use a freshly opened bottle or distill before use. |
| Anhydrous Dichloromethane (DCM) | >99.8% | Various | Use from a solvent purification system or a sealed bottle. |
| Anhydrous N,N-Dimethylformamide (DMF) | >99.8% | Various | Use from a solvent purification system or a sealed bottle. |
Protocol 1: General Procedure using EDC/HOBt
This protocol is a robust starting point for a wide range of carboxylic acids.
}
Step-by-Step Method:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).[11]
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equiv) to the stirred solution in portions.
-
If the amine starting material is an HCl salt, or if the carboxylic acid is prone to side reactions, add DIPEA (2.0-2.5 equiv) dropwise.[7]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1N HCl (or 5% citric acid), saturated aqueous NaHCO₃, and finally with brine.[7][19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Enhanced Procedure for Challenging Substrates using HATU
This protocol is recommended for sterically hindered substrates or when the EDC/HOBt method gives low yields.
Step-by-Step Method:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[20]
-
Add DIPEA (2.0 equiv) dropwise to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[20][21]
-
In a separate flask, dissolve this compound (1.2 equiv) in a small amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-6 hours. The reaction is typically faster than with EDC/HOBt.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1N HCl, saturated aqueous NaHCO₃, and brine.[20]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Presence of water. | 1. Switch to a more powerful coupling reagent like HATU.[21] 2. Increase the reaction temperature to 40-50 °C. 3. Ensure all reagents and solvents are strictly anhydrous.[21] |
| N-acylurea Formation | Rearrangement of the O-acylisourea intermediate (EDC protocol). | Ensure at least 1 equivalent of HOBt is used.[10] Add HOBt before or at the same time as EDC. |
| Racemization | Over-activation or prolonged reaction times at elevated temperatures. | Run the reaction at 0 °C to room temperature. Use additives known to suppress racemization, such as HOBt or OxymaPure.[21] |
| Difficult Purification | 1. Water-soluble byproducts (EDC-urea). 2. Residual DMF from the reaction. | 1. Perform a thorough aqueous workup as described in the protocols. The urea byproduct from EDC is generally water-soluble.[10] 2. For DMF, perform multiple washes with 5% LiCl solution or brine.[20] |
| Amine Dimerization | Reaction of the activated ester with another amine molecule (if bifunctional). | This is less common with a protected amine but ensure the carboxylic acid is fully activated before adding the amine. |
Conclusion
The coupling of this compound with carboxylic acids is a critical transformation for accessing novel chemical entities for drug discovery. While the electron-deficient nature of the amine presents a challenge, it can be effectively overcome through the judicious selection of coupling reagents and reaction conditions. The EDC/HOBt system offers a reliable and cost-effective method for many substrates, while the HATU/DIPEA system provides a more potent option for sterically demanding or electronically challenging partners. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize a wide array of valuable amide-containing compounds.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Org-Collection. Retrieved January 4, 2026, from [Link]
-
Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved January 4, 2026, from [Link]
-
HATU coupling. (2023, January 1). Wenxuecity. Retrieved January 4, 2026, from [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube. Retrieved January 4, 2026, from [Link]
-
HATU. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 4, 2026, from [Link]
-
Amide Workup. (n.d.). Biofilm Inhibitor Synthesis. Retrieved January 4, 2026, from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
-
Atarashi, S., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444-8. Retrieved January 4, 2026, from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016, February 15). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved January 4, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 16. m.youtube.com [m.youtube.com]
- 17. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 18. chemscene.com [chemscene.com]
- 19. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Acidic Deprotection of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate
<
Introduction: The Strategic Importance of the 2-Fluorocyclopropylamine Moiety
The (1R,2S)-2-fluorocyclopropylamine scaffold is a privileged structural motif in modern medicinal chemistry and drug development. Its incorporation into bioactive molecules can significantly enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and enforce specific conformations favorable for target binding.[1][2] The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy, prized for its robustness under a wide array of synthetic conditions and its clean, facile removal under acidic treatment.[3][4]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols and mechanistic insights for the acidic deprotection of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate. The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical principles to ensure successful, reproducible outcomes.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-established, multi-step mechanism.[5][6][7] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[6] This step activates the Boc group, rendering it susceptible to cleavage.
-
Formation of a Tert-Butyl Cation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (t-butyl cation) and an unstable carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine. The evolution of CO2 is a characteristic sign of a successful deprotection.
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.[3][5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Critical Consideration: Stability of the Fluorocyclopropane Ring
A primary concern when handling fluorocyclopropane-containing molecules is the potential for acid-catalyzed ring-opening. The strained cyclopropane ring can be susceptible to cleavage under harsh acidic conditions, high temperatures, or prolonged reaction times.[1] However, the 2-fluorocyclopropylamine moiety is generally stable under the standard conditions used for Boc deprotection, particularly when the reaction is performed at or below room temperature and monitored carefully to avoid extended exposure to strong acid.[1] It is crucial to employ anhydrous conditions, as water can act as a nucleophile in potential ring-opening side reactions.[1]
Experimental Protocols
Two primary, field-proven methods for the deprotection of this compound are detailed below. The choice between them often depends on the scale of the reaction, the desired salt form of the product, and the presence of other acid-sensitive functional groups in the molecule.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly effective method for rapid and clean Boc removal.[6][8][9] TFA is a strong acid that is also a good solvent, and it can typically be removed under reduced pressure.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.
-
Reagent Addition: To the stirred solution, add TFA (10–20 eq, often a 25-50% v/v solution of TFA in DCM is used).[8][9] The reaction is typically performed at room temperature. For sensitive substrates, the addition can be done at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][10] The deprotected amine salt will be significantly more polar than the starting material, resulting in a lower Rf value on TLC.[10] Reactions are often complete within 30 minutes to 2 hours.[6][8]
-
Workup and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the (1R,2S)-2-fluorocyclopropylamine trifluoroacetate salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA, often yielding a crystalline hydrochloride salt that can be easier to handle and purify than the sometimes-oily TFA salts.[11][12][13][14] Commercially available solutions of 4M HCl in 1,4-dioxane are convenient for this purpose.[11][12][15]
Materials and Reagents:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or another suitable solvent like methanol or DCM.
-
Reagent Addition: Add the 4M HCl in 1,4-dioxane solution (4–10 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1. Deprotection is typically complete within 30 minutes to 2 hours.[11][15]
-
Workup and Isolation:
-
Upon completion, the product may precipitate directly from the reaction mixture as the hydrochloride salt.
-
If no precipitate forms, concentrate the mixture under reduced pressure.
-
Add cold diethyl ether to the residue to induce precipitation of the (1R,2S)-2-fluorocyclopropylamine hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product.[12]
-
Data Summary and Comparison
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Acid Reagent | Trifluoroacetic Acid | Hydrogen Chloride |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Typical Time | 30 min - 2 hours[6][8] | 30 min - 2 hours[11][15] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Product Salt Form | Trifluoroacetate | Hydrochloride[12] |
| Product Physical Form | Often an oil or amorphous solid | Often a crystalline solid[14] |
| Advantages | Rapid, highly effective, volatile reagents | Crystalline product, avoids TFA |
| Disadvantages | TFA can be corrosive and difficult to remove completely; product may be oily | Dioxane is a peroxide-former and has health concerns |
Troubleshooting and Optimization
Caption: A logical workflow for troubleshooting Boc deprotection.
Common Issues and Solutions:
-
Incomplete Reaction: If the starting material persists, ensure the acid reagent is not old or degraded. Increase the equivalents of acid or prolong the reaction time.[16][17] For sterically hindered substrates, gentle warming may be required, but this should be done cautiously due to the potential for ring instability.
-
Formation of Side Products: The primary cause of side product formation is the reactive t-butyl cation, which can alkylate nucleophilic sites.[16][18] While less of a concern for this specific substrate compared to peptides with sensitive residues (like Trp or Met), if side reactions are suspected, the addition of a carbocation scavenger such as triisopropylsilane (TIS) or anisole (2-5% v/v) to the reaction mixture is highly recommended.[6][16][17] These scavengers effectively trap the t-butyl cation before it can react with the desired product.[16]
Analytical Characterization
Confirmation of successful deprotection should be performed using standard analytical techniques:
-
¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the large singlet corresponding to the nine tert-butyl protons (typically around 1.4-1.5 ppm).[10][19] The signals for the cyclopropyl protons will likely shift downfield in the amine salt product.
-
Mass Spectrometry (LC-MS): This technique will confirm the mass of the deprotected product and can be used to quantify the conversion from the starting material.[6]
References
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Han, G., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Removal of Boc Protecting Group. Technical Support Information Bulletin 1163. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection : r/Chempros. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
ACS Publications. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Retrieved from [Link]
- Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. Retrieved from [Link]
-
JIGS Chemical Limited. (n.d.). (1R,2S)-2-Fluorocyclopropylamine Tosylate. Retrieved from [Link]
-
ResearchGate. (2025). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of the t-butyl ester group. Retrieved from [Link]
-
Semantic Scholar. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of 2-Fluorocyclopropylamine into Bioactive Molecules
Introduction: The Strategic Value of the 2-Fluorocyclopropylamine Moiety
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. The strategic introduction of specific structural motifs is a cornerstone of this endeavor. Among these, the 2-fluorocyclopropylamine (2-F-CPA) moiety has emerged as a particularly powerful building block.[1] This guide provides an in-depth exploration of its application, from the synthesis of key building blocks to their incorporation into complex bioactive molecules.
The value of the 2-F-CPA unit lies in the synergistic combination of two highly influential components in drug design: the cyclopropane ring and the fluorine atom.
-
The Cyclopropane Ring: As the smallest cycloalkane, it imparts a high degree of conformational rigidity. This can lock a flexible ligand into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target and often leading to enhanced potency.[1] The unique, strained bonding of the cyclopropane ring also presents a distinct three-dimensional vector for substituents, allowing for fine-tuned exploration of binding pockets.[2]
-
The Fluorine Atom: Fluorine's high electronegativity can profoundly alter a molecule's physicochemical properties.[3] It can lower the pKa of nearby amines, modulate lipophilicity, and form beneficial non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.[4] Crucially, the strength of the carbon-fluorine bond makes it an effective tool for blocking sites of metabolic oxidation, thereby enhancing a drug's metabolic stability and in vivo half-life.[3][5]
When combined, these elements create a pharmacophore that offers a unique toolkit for addressing common challenges in drug development. A prime example is the fluoroquinolone antibiotic Sitafloxacin, where the cis-2-fluorocyclopropylamine group is critical for its potent antibacterial activity and favorable pharmacokinetic properties.[6][7][8]
Physicochemical and Pharmacokinetic Impact
The introduction of a 2-fluorocyclopropylamine moiety is not a trivial substitution; it is a strategic decision intended to modulate key molecular properties. Understanding these effects is crucial for rational drug design.
Causality Behind the Effects: The strong inductive electron-withdrawing effect of the fluorine atom is the primary driver of these changes.[4] This effect propagates through the sigma bonds of the cyclopropane ring, influencing the electron density at the nitrogen atom.
-
Basicity (pKa): Fluorination significantly reduces the basicity of the cyclopropylamine. The inductive effect of fluorine pulls electron density away from the nitrogen, making its lone pair less available for protonation. This typically results in a lower pKa for the conjugate acid compared to its non-fluorinated analog. This modulation can be critical for optimizing solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
-
Lipophilicity (logP): The impact on lipophilicity is context-dependent. While fluorine is highly lipophilic, the introduction of a polar C-F bond can alter the molecule's overall dipole moment and hydrogen bonding capability. This allows for the fine-tuning of logP to achieve the optimal balance for absorption, distribution, metabolism, and excretion (ADME).[4]
-
Metabolic Stability: This is one of the most common reasons for incorporating fluorine. The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3][5] By placing the fluorine atom at a known metabolic "soft spot," researchers can effectively block this pathway, prolonging the drug's exposure in the body.
Table 1: Summary of Physicochemical and Pharmacological Effects
| Parent Scaffold/Molecule | Modification | Key Parameter Modulated | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Quinazolinedione PARG Inhibitor | Replacement of cyclopropylmethyl with fluorocyclopropylmethyl | Metabolic Stability (Microsomal t1/2) | Increased metabolic half-life in human liver microsomes. | [5] |
| Quinazolinedione PARG Inhibitor | Incorporation of fluoromethylcyclopropylamine | In Vivo Profile | Led to unexpected in vivo toxicity (ataxia), serving as a cautionary example of potential off-target effects. | [5] |
| 2-Phenylcyclopropylmethylamine | Fluorination of the cyclopropane ring | 5-HT2C Receptor Agonism | Maintained high potency while potentially improving metabolic stability and brain penetration. | [9] |
| Quinolone Carboxylic Acid | Addition of cis-2-fluorocyclopropylamine | Antibacterial Activity | Conferred excellent activity, particularly against Gram-positive bacteria and resistant strains (Sitafloxacin). |[6][8] |
Synthesis of 2-Fluorocyclopropylamine Building Blocks
The successful incorporation of the 2-F-CPA moiety begins with the efficient and stereoselective synthesis of the building block itself. Several robust strategies have been developed.
Caption: Key synthetic routes to 2-fluorocyclopropylamine building blocks.
Protocol 1: Stereoselective Synthesis of cis-2-Fluorocyclopropylamine Precursor via Phase-Transfer Catalysis
This protocol describes a common method for generating a protected cis-2-fluorocyclopropylamine, inspired by syntheses of the Sitafloxacin side chain.[6][8][10] The key step is the stereoselective cyclopropanation of an N-vinyl derivative with bromofluorocarbene generated in situ.
Rationale: Phase-transfer catalysis is employed because it allows the reaction between an aqueous base (KOH) and organic-soluble reactants (N-vinyl precursor, dibromofluoromethane) to occur efficiently and safely, avoiding pyrophoric reagents like diethylzinc.[6] The use of a chiral auxiliary or a specific substrate conformation directs the cis stereoselectivity.
Materials:
-
N-vinyl precursor (e.g., 3-methoxy-3-aryl-2-vinylisoindolin-1-one)
-
Dibromofluoromethane (Br₂CHF)
-
Potassium hydroxide (KOH), saturated aqueous solution
-
18-Crown-6
-
Dichloromethane (DCM)
-
Raney Nickel (or other debrominating agent, e.g., AIBN, Bu₃SnH)
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Acid (e.g., HCl or p-TsOH) for deprotection and salt formation
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the N-vinyl precursor (1.0 eq) and 18-crown-6 (0.1 eq) in DCM.
-
Reagent Addition: Add the saturated aqueous KOH solution. Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Carbene Generation & Cyclopropanation: Slowly add dibromofluoromethane (2.0 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Allow the reaction to stir overnight, gradually warming to room temperature.
-
Workup & Isolation: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product (a bromofluorocyclopropane derivative) by column chromatography.
-
Debromination: Dissolve the purified bromofluorocyclopropane derivative in a suitable solvent (e.g., ethanol). Add the debrominating agent (e.g., Raney Nickel) and proceed under appropriate conditions (e.g., hydrogen atmosphere).[8] Monitor the reaction by TLC or LC-MS until completion.
-
Deprotection & Salt Formation: Filter off the catalyst and concentrate the solvent. The resulting protected fluorocyclopropane can then be subjected to acidic hydrolysis (e.g., refluxing in 1N HCl) to remove the protecting group and liberate the amine.[6] The final 2-fluorocyclopropylamine can be isolated and stored as a stable salt (e.g., hydrochloride or tosylate).
Protocols for Incorporating 2-F-CPA into Bioactive Scaffolds
Once the 2-F-CPA building block is synthesized (often as a stable salt), it can be coupled to the desired molecular scaffold using standard organic chemistry transformations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 9. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Suzuki Coupling Reactions Involving Fluorinated Cyclopropane Derivatives
Introduction: The Strategic Value of Fluorinated Cyclopropanes in Modern Chemistry
The cyclopropane ring, a motif of significant interest in medicinal chemistry, serves as a conformationally rigid bioisostere for various functional groups.[1][2] Its unique steric and electronic properties can be profoundly modulated by substitution. The introduction of fluorine, the most electronegative element, offers a powerful strategy for fine-tuning molecular properties critical to drug development, including metabolic stability, lipophilicity, and binding affinity.[3][4][5][6] Consequently, the fusion of these two motifs—the cyclopropane scaffold and fluorine substituents—creates a class of building blocks with exceptional potential for lead optimization in drug discovery.[3]
However, the synthetic challenges associated with incorporating these valuable fragments into complex molecules have historically limited their application. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation in the pharmaceutical industry.[7] This guide provides an in-depth analysis and detailed protocols for the successful application of Suzuki coupling reactions to fluorinated cyclopropane derivatives, empowering researchers to leverage these high-value scaffolds in their synthetic programs.
Mechanistic Landscape: Navigating the Coupling of Strained, Fluorinated Rings
The Suzuki-Miyaura coupling of sp³-hybridized centers, such as a cyclopropyl group, presents distinct challenges compared to its sp²-sp² counterpart. The process is governed by the canonical catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8][9] However, the specific nature of the fluorinated cyclopropane substrate introduces critical considerations at each step.
The Catalytic Cycle
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: An active Pd(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers the cyclopropyl group to the Pd(II) center, displacing the halide. This is often the rate-limiting step for sp³-hybridized partners.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[8]
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle.
Key Considerations for Fluorinated Cyclopropanes:
-
The Boron Reagent: While cyclopropylboronic acids are viable, they can be prone to instability and protodeboronation.[2] Potassium cyclopropyltrifluoroborates (c-PrBF₃K) have emerged as superior coupling partners due to their enhanced air and moisture stability, crystalline nature, and resistance to protodeboronation.[2][10]
-
Ligand Selection: The reductive elimination from the Pd(II) intermediate is often sluggish for sp³-hybridized groups. To overcome this, bulky and electron-rich phosphine ligands are essential.[8][11] Ligands from the Buchwald family, such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos), are particularly effective as they promote the formation of the active monoligated palladium species and facilitate the final C-C bond-forming step.[2][11]
-
The Fluorine Effect: The strong inductive electron-withdrawing effect of fluorine alters the electronic properties of the cyclopropane ring.[1] This can influence the rate of transmetalation. For gem-difluorocyclopropanes, there is a known propensity for palladium-catalyzed ring-opening to form 2-fluoroallylic species, which can lead to alternative cross-coupling products.[12][13][14] Therefore, reaction conditions must be carefully optimized to favor the desired direct coupling pathway over ring-opening.
Application Protocol I: Synthesis of Potassium (2,2-Difluorocyclopropyl)trifluoroborate
The preparation of a stable, ready-to-use boronate salt is the crucial first step. This protocol outlines a plausible two-step synthesis starting from a commercially available alkene, leveraging established methods for difluorocyclopropanation and subsequent borylation.
Step 1: gem-Difluorocyclopropanation of Styrene
Difluorocarbene, the reactive intermediate for this transformation, can be generated from various precursors. Sodium chlorodifluoroacetate (ClCF₂COONa) is a classic, cost-effective choice.[15]
Materials:
-
Styrene
-
Sodium chlorodifluoroacetate
-
Triglyme
-
Deionized Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add styrene (1.0 equiv) and triglyme.
-
In a separate beaker, dissolve sodium chlorodifluoroacetate (2.0 equiv) in deionized water.
-
Heat the styrene solution to 180-190 °C.
-
Add the aqueous solution of sodium chlorodifluoroacetate dropwise to the hot reaction mixture over 2-3 hours. Vigorous gas evolution (CO₂) will be observed.
-
After the addition is complete, maintain the temperature for an additional 1 hour.
-
Cool the reaction mixture to room temperature. Add water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, (2,2-difluoro-1-phenylcyclopropane), by vacuum distillation or column chromatography to yield a colorless oil.
Step 2: Conversion to Potassium Trifluoroborate Salt
This step involves a lithium-halogen exchange (or direct lithiation) followed by trapping with a boron source and conversion to the stable trifluoroborate salt.[2][16]
Materials:
-
(2,2-Difluoro-1-phenylcyclopropane)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Potassium bifluoride (KHF₂)
-
Methanol
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve the (2,2-difluoro-1-phenylcyclopropane) (1.0 equiv) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding aqueous HCl (4 M) and stir for 1 hour.
-
Extract the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude boronic acid.
-
Dissolve the crude boronic acid in methanol. Add a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Stir the mixture for 30 minutes. A white precipitate should form.
-
Remove the methanol under reduced pressure. Add acetone to the remaining aqueous slurry to precipitate the product fully.
-
Collect the white solid by filtration, wash with cold acetone and diethyl ether, and dry under vacuum to yield potassium (2,2-difluoro-1-phenylcyclopropyl)trifluoroborate.
Application Protocol II: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from highly successful methods developed for non-fluorinated cyclopropyltrifluoroborates and is optimized for challenging aryl chloride electrophiles.[2]
Caption: Fig 2. Experimental Workflow for Suzuki Coupling.
Materials & Equipment:
-
Potassium (fluorocyclopropyl)trifluoroborate (1.0 equiv)
-
Aryl or heteroaryl chloride (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
XPhos ligand (6 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Cyclopentyl methyl ether (CPME)
-
Deionized water
-
Microwave vial or sealable reaction tube
-
Nitrogen or Argon source
-
Stir plate with heating capabilities
Procedure:
-
To a microwave vial containing a magnetic stir bar, add Pd(OAc)₂ (0.03 equiv), XPhos (0.06 equiv), potassium (fluorocyclopropyl)trifluoroborate (1.0 equiv), and K₂CO₃ (3.0 equiv).
-
Seal the vial with a septum-lined cap. Evacuate the vessel under high vacuum and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Through the septum, add the aryl chloride (1.2 equiv).
-
Add CPME and water in a 10:1 ratio to achieve a final concentration of 0.25 M with respect to the limiting reagent.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired aryl-fluorocyclopropane product.
Data Summary: Reaction Scope and Conditions
The following table summarizes typical conditions and demonstrates the broad applicability of this methodology, drawing from established results for cyclopropyl systems.[2][17] Researchers can expect similar performance for fluorinated analogues, with the caveat that yields may vary depending on the specific substitution pattern.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chloroanisole | 1-Cyclopropyl-4-methoxybenzene | 95[2] |
| 2 | 4-Chlorobenzonitrile | 4-Cyclopropylbenzonitrile | 92[2] |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Cyclopropyl-4-(trifluoromethyl)benzene | 88[2] |
| 4 | 2-Chlorotoluene | 1-Cyclopropyl-2-methylbenzene | 81[2] |
| 5 | 2-Chloropyridine | 2-Cyclopropylpyridine | 75[2] |
| 6 | 4-Bromobenzaldehyde | 4-Cyclopropylbenzaldehyde | 91[17] |
| 7 | 3-Bromoquinoline | 3-Cyclopropylquinoline | 85[17] |
Table 1: Representative yields for the Suzuki-Miyaura coupling of cyclopropyl boronic species with various aryl halides. Conditions are based on the protocol described in Section 4.
Troubleshooting and Field-Proven Insights
-
Low Conversion/Yield:
-
Insight: Inefficient catalyst turnover or deactivation. The Pd(0) species is sensitive to oxygen.
-
Solution: Ensure rigorous exclusion of air during setup. Use freshly opened, high-purity reagents. Consider increasing catalyst loading to 5 mol% or using a more advanced pre-catalyst like an XPhos-palladium G3 precatalyst.
-
-
Protodeboronation of Starting Material:
-
Insight: The cyclopropyltrifluoroborate is being cleaved by trace water or acidic impurities before it can transmetalate.
-
Solution: While trifluoroborates are robust, ensure the base is anhydrous and of high quality. Use freshly distilled solvents.[2]
-
-
Formation of Ring-Opened Side Products (for gem-difluoro substrates):
-
Insight: The reaction conditions are favoring the β-fluoride elimination pathway leading to a fluoroallylic palladium intermediate.[13][14]
-
Solution: This is the most significant challenge specific to gem-difluoro systems. Try lowering the reaction temperature. Screen different ligands; sometimes a less bulky or electronically different ligand can disfavor the ring-opening pathway. The choice of base can also be influential.
-
Conclusion
The Suzuki-Miyaura cross-coupling of fluorinated cyclopropane derivatives is a powerful and highly enabling transformation for modern drug discovery. By selecting stable potassium trifluoroborate salts as coupling partners and employing robust catalytic systems based on bulky, electron-rich phosphine ligands, chemists can efficiently incorporate these high-value motifs into complex molecular architectures. Understanding the unique electronic effects of fluorine and the potential for competing reaction pathways is paramount to success. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently navigate the synthesis of novel fluorinated cyclopropane-containing compounds.
References
- BenchChem. (2025).
- López-Vidal, E. M., et al. (2021). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science.
- Ahmed, T., et al. (2023).
- Vass, V., et al. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PubMed Central.
- Mondal, S., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
- Wang, Z., et al. (2020). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
- Mondal, S., et al. (2023).
- Chalyk, S., et al. (2014). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry.
- Feuerstein, M., et al. (2001). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
- Lv, L., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PubMed Central.
- Fesenko, A. A., & Petrov, V. A. (2022). Synthesis of gem-Difluorocyclopropanes.
- Hirai, Y., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Charnley, A. K., & Li, A. Y. (2001). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.
- Ahmed, T., et al. (2023).
- D. G. Hall (Editor). (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
- Taguchi, T. (2000). Fluorinated Cyclopropanes.
- Organic Chemistry Explained. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Vale, J. A., & Caggiano, L. (2020).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. audreyli.com [audreyli.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry, has become an indispensable tool in both academic research and industrial drug development.[1][2] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1][3] The use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids is a foundational and robust strategy in SPPS.[4]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic and effective method for peptide synthesis.[5] It relies on a graded acid lability approach: the Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][6] This differential stability allows for the selective deprotection of the N-terminus for chain elongation without compromising the integrity of the side-chain protecting groups.[6]
Although the milder Fmoc (9-fluorenylmethoxycarbonyl) strategy has gained widespread use, Boc-SPPS remains highly relevant, particularly for the synthesis of complex, hydrophobic, or aggregation-prone peptides.[4][7] This guide provides a comprehensive overview of the principles, reagents, and detailed protocols for conducting Boc-SPPS.
Core Principles of Boc-SPPS
The Boc-SPPS workflow is a cyclical process, with each cycle extending the peptide chain by one amino acid. The fundamental steps in each cycle are:
-
Nα-Boc Deprotection: The removal of the temporary Boc protecting group from the N-terminus of the resin-bound peptide.[3]
-
Neutralization: The protonated N-terminal amine, resulting from the acidic deprotection step, is neutralized to its free amine form.[6]
-
Coupling: The next Nα-Boc protected amino acid is activated and coupled to the newly freed N-terminal amine of the growing peptide chain.[3]
This cycle is repeated until the desired peptide sequence is assembled. The final stage involves the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain protecting groups.[3]
The Chemistry of the Boc Protecting Group
The Boc group is an acid-labile protecting group, stable under neutral and basic conditions but readily cleaved by acids.[4] The protection of an amino acid's α-amino group is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O).[4]
The deprotection is most commonly performed with a 25-50% solution of TFA in dichloromethane (DCM).[4] The mechanism involves the formation of a stable tert-butyl cation, which must be scavenged to prevent unwanted side reactions with nucleophilic amino acid residues like tryptophan, cysteine, or methionine.[4][6]
Graduated Acid Lability: The Cornerstone of Boc/Bzl Strategy
The success of the Boc/Bzl strategy hinges on the differential acid lability of the protecting groups. The Nα-Boc group is highly sensitive to moderate acids like TFA, while the benzyl-based side-chain protecting groups require very strong acids for their removal.[6] This "quasi-orthogonal" protection scheme allows for the selective deprotection of the N-terminus at each step of the synthesis, while the side-chain protecting groups remain intact until the final cleavage step.[8]
Reagents and Materials
A successful Boc-SPPS protocol relies on the careful selection and handling of high-quality reagents and materials.
| Reagent/Material | Function | Key Considerations |
| Resins | Solid support for peptide assembly. | Choice depends on the desired C-terminal functionality (acid or amide).[3] Merrifield and PAM resins are used for peptide acids, while BHA and MBHA resins are used for peptide amides.[3][9] |
| Boc-Protected Amino Acids | Building blocks for the peptide chain. | The α-amino group is protected by the Boc group. Reactive side chains are protected with benzyl-based groups. |
| Dichloromethane (DCM) | Primary solvent for swelling the resin and for most reaction steps. | Must be of high purity and anhydrous. |
| Trifluoroacetic Acid (TFA) | Reagent for the deprotection of the Nα-Boc group. | Typically used in a 25-50% solution in DCM.[3][4] |
| Diisopropylethylamine (DIEA) | Non-nucleophilic base for the neutralization of the protonated N-terminus. | Used to convert the TFA salt to the free amine before coupling.[6] |
| Coupling Reagents (e.g., HBTU, HOBt, DIC) | Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. | HBTU and HOBt are highly efficient.[10] DIC is a classic carbodiimide coupling reagent. |
| Scavengers (e.g., Dithioethane (DTE), Thioanisole) | Trap reactive carbocations generated during deprotection and cleavage to prevent side reactions. | Essential when synthesizing peptides containing sensitive residues like Cys, Met, or Trp.[6][11] |
| Cleavage Reagents (e.g., HF, TFMSA) | Strong acids for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. | Highly hazardous and require specialized equipment and handling procedures.[7][11] |
Detailed Protocols
Part 1: Resin Preparation and Swelling
The initial step in SPPS is the swelling of the resin to ensure that the reactive sites are accessible to the reagents.[3]
Protocol:
-
Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
-
Add a suitable solvent, typically DCM for polystyrene-based resins, to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent by filtration.
Part 2: The Boc-SPPS Synthesis Cycle
This cyclical process is repeated for each amino acid to be added to the peptide chain.
Step 1: Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[3]
Protocol:
-
To the swollen resin, add a solution of 50% TFA in DCM.[11]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[11]
-
Drain the solution and add a fresh portion of 50% TFA in DCM.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[11]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[3]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Resin [label="Resin-Bound Peptide\n(Boc-Protected)"]; Deprotection [label="Boc Deprotection\n(50% TFA in DCM)"]; Washes_Deprot [label="DCM/IPA Washes"]; Neutralization [label="Neutralization\n(DIEA in DCM)"]; Washes_Neut [label="DCM/DMF Washes"]; Coupling [label="Amino Acid Coupling\n(Boc-AA, HBTU/HOBt, DIEA)"]; Washes_Coup [label="DCM/DMF Washes"]; Next_Cycle [label="Next Cycle or\nFinal Cleavage"];
Resin -> Deprotection; Deprotection -> Washes_Deprot; Washes_Deprot -> Neutralization; Neutralization -> Washes_Neut; Washes_Neut -> Coupling; Coupling -> Washes_Coup; Washes_Coup -> Next_Cycle; Next_Cycle -> Resin [style=dashed, label="Repeat for next amino acid"]; } }
Caption: The cyclical workflow of Boc-SPPS.
Step 2: Neutralization
After deprotection, the N-terminal amine is in the form of a TFA salt and must be converted to the free amine for the subsequent coupling reaction.[6]
Protocol:
-
To the deprotected peptide-resin, add a solution of 5-10% DIEA in DCM.
-
Agitate the mixture for 1-2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time.
-
Wash the resin with DCM and/or DMF to remove the excess base and its salt.[3]
An alternative and highly efficient approach is "in situ neutralization," where neutralization and coupling occur simultaneously.[12][13] This method can improve the efficiency of chain assembly, especially for "difficult" sequences.[12]
Step 3: Amino Acid Coupling
In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[3]
Protocol:
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a mixture of DCM/DMF.[3]
-
Add the solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[3]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.
Part 3: Final Cleavage and Deprotection
This is the final step where the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Protocol using Hydrogen Fluoride (HF): Caution: HF is extremely toxic and corrosive and requires a specialized all-fluorocarbon apparatus.[11][14]
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add scavengers (e.g., anisole, p-cresol) to the vessel.
-
Cool the reaction vessel to 0°C.
-
Distill HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the reaction mixture at 0°C for 1-2 hours.[4]
-
Remove the HF by vacuum.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether.[3]
-
The precipitated peptide is then dried under vacuum.
dot graph { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Start [label="Completed Peptide-Resin"]; Cleavage [label="Cleavage Cocktail\n(e.g., HF and Scavengers)"]; Precipitation [label="Precipitation\n(Cold Diethyl Ether)"]; Purification [label="Purification\n(e.g., RP-HPLC)"]; Final_Product [label="Pure Peptide"];
Start -> Cleavage; Cleavage -> Precipitation; Precipitation -> Purification; Purification -> Final_Product; }
Caption: The final cleavage and purification workflow.
Part 4: Purification
Following cleavage, the crude peptide is typically purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.[3]
Conclusion
The Boc solid-phase peptide synthesis strategy, while requiring the use of strong acids, remains a powerful and reliable method for the chemical synthesis of peptides. Its advantages in synthesizing long and difficult sequences ensure its continued relevance in the fields of chemical biology and drug discovery.[4] A thorough understanding of the underlying chemistry, careful execution of the protocols, and adherence to safety precautions are paramount for the successful application of this technique.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.9: The Merrifield Solid-Phase Technique. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80.
-
OpenStax. (2023, September 20). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Retrieved from [Link]
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193.
-
Chem-Station. (2014, February 2). Merrifield Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Retrieved from [Link]
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 65–80.
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. H. (2007). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 13(1-2), 31–44.
- Miranda, L. P., Meutermans, W. D. F., & Alewood, P. F. (2000). In Situ Neutralization Protocols for Boc-SPPS. Methods in Enzymology, 328, 41-59.
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. H. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
-
YouTube. (2021, February 11). Merrifield Solid Phase Peptide Synthesis. Retrieved from [Link]
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 65-80.
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. H. (1992). In Situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972.
-
Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. Retrieved from [Link]
Sources
- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 2. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis (2007) | Martina Schnölzer | 201 Citations [scispace.com]
- 14. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
Application Note: Strategic Incorporation of a Fluorocyclopropylamide Moiety in the Synthesis of Potent and Selective Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for B-cell development, activation, and proliferation, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] While first-generation covalent inhibitors have shown clinical success, the development of second-generation and reversible inhibitors aims to improve selectivity and overcome resistance.[3] A key strategy in modern medicinal chemistry is the incorporation of unique structural motifs to enhance pharmacological properties.[4] This application note details the rationale and synthetic protocols for incorporating a fluorocyclopropylamide moiety into BTK inhibitors, a strategy designed to optimize potency, selectivity, and pharmacokinetic profiles.
The fluorocyclopropylamide group offers a compelling combination of features. The cyclopropyl ring introduces conformational rigidity, which can enhance binding to the target protein. Fluorine substitution is a well-established method in drug design to improve metabolic stability, modulate pKa, and increase binding affinity through favorable interactions with the protein.[4] The amide linker provides a synthetically accessible connection point to the core scaffold of the inhibitor. This guide will provide a detailed, step-by-step methodology for the synthesis and characterization of these novel BTK inhibitors.
The Role of BTK in Cellular Signaling
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2). This initiates a cascade of events leading to B-cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune disorders.[3][5]
Caption: BTK Signaling Pathway and Point of Inhibition.
Synthetic Strategy and Protocols
The synthesis of BTK inhibitors featuring a fluorocyclopropylamide moiety can be approached in a modular fashion. The general workflow involves the synthesis of the core heterocyclic scaffold of the inhibitor, the preparation of the fluorocyclopropylamine, and the final amide coupling of these two key fragments.
Caption: General Synthetic Workflow.
Materials and Reagents
-
BTK inhibitor core with a carboxylic acid or activated ester (synthesis dependent on the specific scaffold)
-
(1R,2S)-2-fluorocyclopropan-1-amine or other stereoisomers
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Organic bases (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., HPLC grade solvents, silica gel)
-
Standard laboratory glassware and equipment
Protocol 1: Synthesis of (1R,2S)-2-fluorocyclopropan-1-amine Tosylate
The synthesis of the key fluorocyclopropylamine intermediate can be achieved through various methods. A multi-step synthesis starting from commercially available materials is common.[6]
Step-by-step procedure:
-
Preparation of a chiral intermediate: A common route involves the reaction of a suitable starting material with a chiral auxiliary, such as L-menthyl chloroformate, to introduce stereochemistry.[6]
-
Cyclopropanation: The fluorinated cyclopropane ring can be formed using various methods, including those involving dibromofluoromethane.
-
Functional group manipulations: A series of reactions including reduction and deprotection are then carried out to yield the desired amine.
-
Salt formation: The final amine is often isolated as a tosylate salt to improve stability and handling.[6]
Protocol 2: Amide Coupling of Fluorocyclopropylamine to the BTK Inhibitor Core
This protocol describes the coupling of the fluorocyclopropylamine with a representative BTK inhibitor core containing a carboxylic acid.
Step-by-step procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the BTK inhibitor core carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add the coupling reagent HATU (1.1 eq) and the organic base DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the (1R,2S)-2-fluorocyclopropan-1-amine tosylate (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired final BTK inhibitor.
Characterization and Data
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the overall structure and stereochemistry of the molecule. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom on the cyclopropyl ring. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and exact mass of the synthesized compound. |
| HPLC | To determine the purity of the final compound. |
Structure-Activity Relationship (SAR) Insights
The incorporation of the fluorocyclopropylamide moiety allows for the exploration of structure-activity relationships. A study on a series of noncovalent BTK inhibitors demonstrated that the stereochemistry of the 2-fluoro-cyclopropylamide significantly impacts potency and selectivity.[5] For instance, the cis-fluoro isomers were found to be nearly equipotent against BTK, while the trans-fluoro isomers were less potent.[5] This highlights the importance of stereochemical control in the synthesis to achieve the desired biological activity. Further modifications to the core scaffold in combination with the fluorocyclopropylamide can be explored to fine-tune the inhibitor's properties.[5]
Conclusion
The synthesis of BTK inhibitors incorporating a fluorocyclopropylamide moiety represents a promising strategy in the development of next-generation targeted therapies. This application note provides a foundational understanding and practical protocols for the synthesis and characterization of these complex molecules. The modular nature of the synthesis allows for the exploration of diverse chemical space, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Researchers are encouraged to adapt and optimize these protocols for their specific BTK inhibitor scaffolds.
References
- Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Med. Chem. Lett.
- Process for preparing 2-fluoro-cyclopropylamine as well as novel cyclopropylamine derivatives.
- Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase. Protein Sci.
- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Int. J. Mol. Sci.
- Novel process for preparing phenylcyclopropylamine derivatives using novel intermediates.
- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. J. Med. Chem.
- Fluorinated cyclopropylamine compound, preparation method therefor, pharmaceutical composition thereof, and uses thereof.
- Processes and intermediates for preparing a btk inhibitor.
- Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. J. Med. Chem.
- Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)
- Compounds useful as kinase inhibitors.
- Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase. ACS Pharmacol. Transl. Sci.
- Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase.
- Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018). Expert Opin. Ther.
- Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib.
- Btk inhibitors.
- Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. J. Med. Chem.
- Btk inhibitors.
- Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia. eLife.
- Synthesis and structure-activity relationships of 5,6,7-substituted pyrazolopyrimidines: Discovery of a novel TSPO PET ligand for cancer imaging. J. Med. Chem.
- Synthesis of Pyrazolo[3, 4-d]Pyrimidine Ribonucleoside 3′, 5′-Cyclic Phosphates Related to cAMP, cIMP and cGMP1. Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting low yields in fluorocyclopropane synthesis
Welcome to the technical support center for the synthesis of fluorocyclopropanes. The unique combination of a strained cyclopropane ring and the powerful electronic properties of fluorine makes this motif highly valuable in medicinal chemistry and materials science.[1][2] However, the synthesis of these structures can be challenging, and low yields are a frequent obstacle.[3]
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. It provides in-depth, field-proven insights into common pitfalls and their solutions, structured in a practical question-and-answer format.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental failures. Each answer provides a causal analysis and a set of actionable solutions to get your reaction back on track.
Issue 1: Low or No Conversion of Starting Material
Question: I am attempting a Simmons-Smith type cyclopropanation of a fluoro-substituted allylic alcohol using a zinc carbenoid (Et₂Zn/CH₂I₂), but I'm observing very low conversion. What are the potential causes and how can I improve my yield?
Answer: Low conversion in this modified Simmons-Smith reaction is a common issue that typically points to problems with reagent activity, reaction conditions, or the inherent reactivity of the substrate. Fluoroalkenes can exhibit lower reactivity towards electrophilic zinc carbenoids due to the electron-withdrawing nature of the fluorine atom.[4]
Here is a breakdown of potential causes and their solutions:
1. Reagent Quality and Handling (The Most Common Culprit):
-
Diethylzinc (Et₂Zn): This reagent is extremely pyrophoric and hydrolyzes rapidly on contact with air and moisture.[4] Compromised Et₂Zn is a primary cause of reaction failure.
-
Solution: Always use fresh, high-quality Et₂Zn from a reputable supplier. Handle it under a strictly anhydrous and inert atmosphere (e.g., high-purity argon or nitrogen) using syringe techniques.[4]
-
-
Diiodomethane (CH₂I₂): This reagent can decompose over time, especially when exposed to light, releasing iodine (visible as a pink or brownish tint).
-
Solution: Use freshly distilled diiodomethane or purchase it in small quantities from a recently opened bottle. Store it in a dark bottle, protected from light.
-
2. Reaction Conditions:
-
Solvent Effects: While coordinating solvents like THF or Et₂O are often used in Simmons-Smith reactions to stabilize the carbenoid, they can sometimes decrease the reaction rate for this specific substrate class.[4]
-
Solution: Consider running the reaction in a non-coordinating solvent like dichloromethane (CH₂Cl₂). It has been demonstrated that avoiding common ether additives can lead to complete consumption of the starting material and high yields.[4]
-
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm.[4]
-
Solution: Ensure precise temperature control. Use an ice bath for the initial addition of reagents. Monitor the internal temperature of the reaction, not just the bath temperature.
-
-
Stoichiometry: Incorrect stoichiometry can lead to incomplete reaction or the formation of side products.
-
Solution: Optimized conditions often involve using a significant excess of the carbenoid precursors. A common ratio is 2.2 equivalents of diethylzinc and 4.4 equivalents of diiodomethane relative to the fluoroallylic alcohol.[4]
-
3. Substrate Purity:
-
Impurities: Impurities in your fluoro-allylic alcohol can poison the carbenoid or lead to side reactions.
-
Solution: Ensure your starting material is of high purity (>95%), confirmed by NMR or other analytical techniques. Purify via chromatography or distillation if necessary.
-
Below is a logical workflow to diagnose the issue systematically.
Issue 2: Formation of Multiple Products or Significant Side Reactions
Question: My reaction is consuming the starting material, but I'm getting a complex mixture of products instead of my desired fluorocyclopropane. What are the likely side reactions, and how can I minimize them?
Answer: The formation of multiple products indicates that alternative reaction pathways are competing with or dominating the desired cyclopropanation. This can be due to reagent instability, substrate-specific side reactions, or suboptimal reaction conditions.
1. Carbene Insertion Reactions:
-
Causality: If using a diazo compound with a rhodium or copper catalyst, the generated carbene can undergo insertion reactions (e.g., into C-H or O-H bonds) in addition to cyclopropanation.[5]
-
Solution:
-
Catalyst Choice: The choice of catalyst and ligands is critical for selectivity. Chiral rhodium(II) catalysts, for instance, can provide high diastereoselectivity and enantioselectivity, favoring cyclopropanation.[6]
-
Slow Addition: Adding the diazo compound slowly via syringe pump to the reaction mixture containing the catalyst and alkene ensures a low steady-state concentration of the carbene, minimizing side reactions.[7]
-
2. Rearrangements and Eliminations:
-
Causality: The fluorocyclopropane product itself might be unstable under the reaction conditions, especially at elevated temperatures, leading to ring-opening or elimination.[4] Similarly, certain intermediates may be prone to rearrangement.
-
Solution:
-
Temperature Control: Maintain the lowest effective temperature for the reaction. Avoid prolonged reaction times or excessive heating during workup.
-
Stoichiometry: Use the minimum necessary excess of reagents to avoid promoting side reactions.
-
3. Reaction with Solvent:
-
Causality: Highly reactive carbenoid species can sometimes react with the solvent.
-
Solution: Choose a relatively inert solvent like dichloromethane or hexane.[6]
The table below compares common carbene sources and potential issues.
| Carbene/Carbenoid Source | Common Method | Potential for Side Reactions | Mitigation Strategy |
| IZnCH₂I | Simmons-Smith (Et₂Zn/CH₂I₂) | Low; generally clean but sensitive to reagent quality.[4] | Use high-purity reagents; strict inert atmosphere. |
| :CF₂ | Thermal decomposition (e.g., ClCF₂COONa) | High; requires high temperatures which can decompose products.[8] | Use alternative :CF₂ sources like TMSCF₃ (Ruppert-Prakash reagent) which allow for milder conditions.[9][10] |
| R-C-N₂ + Metal Catalyst | Metal-Catalyzed (Rh, Cu) | Medium; C-H insertion, dimerization of carbene.[5][7] | Slow addition of diazo compound; optimize catalyst and solvent. |
| Fluoromethylsulfonium Salts | Corey-Chaykovsky | Low to Medium; depends on substrate.[11] | Careful control of base and temperature. |
Issue 3: Product Loss During Workup and Purification
Question: I have NMR evidence of successful product formation in the crude reaction mixture, but I lose a significant amount of my fluorocyclopropane during purification. How can I improve my isolated yield?
Answer: Losing product during workup and purification is a frustrating but solvable problem. Fluorinated compounds often have physical properties that require special handling.[4]
1. Volatility:
-
Causality: Fluorinated compounds, including fluorocyclopropanes, can be significantly more volatile than their non-fluorinated analogs due to reduced intermolecular forces. Significant product loss can occur during solvent removal.[4]
-
Solution:
-
Rotary Evaporation: Use a rotary evaporator at low temperature and with cautiously applied vacuum. Do not leave the flask on the evaporator longer than necessary. It's often better to leave a small amount of solvent than to evaporate to complete dryness under high vacuum.
-
Extraction: During aqueous workup, ensure you perform multiple extractions (at least 3-4 times) with the organic solvent to recover all of the product from the aqueous phase.
-
2. Instability on Silica Gel:
-
Causality: The slightly acidic nature of standard silica gel can cause decomposition of sensitive fluorocyclopropanes.[12]
-
Solution:
-
Deactivate Silica: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.
-
Minimize Contact Time: Perform flash column chromatography quickly. Do not let the product sit on the column for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for creating a fluorocyclopropane ring?
A1: There are four main approaches to synthesizing fluorocyclopropanes, each with its own advantages and challenges.[3][13]
-
Addition of Carbenes to Fluoroalkenes: A non-fluorinated carbene (or carbenoid) is added to a fluorine-containing alkene. The Simmons-Smith reaction is a classic example.[4][13]
-
Addition of Fluorocarbenes to Alkenes: A fluorinated carbene is generated and added to a non-fluorinated alkene. This is common for gem-difluorocyclopropanes using precursors like sodium chlorodifluoroacetate (ClCF₂COONa) or TMSCF₃.[10][13][14]
-
Michael-Initiated Ring Closure (MIRC): This involves an initial Michael addition to an activated alkene, followed by an intramolecular cyclization that forms the three-membered ring.[3][11]
-
Nucleophilic Fluorination: A pre-formed cyclopropane ring containing a suitable leaving group is treated with a nucleophilic fluoride source (e.g., DAST, Deoxo-Fluor®).[3]
Q2: Are there specific safety precautions I must take when synthesizing fluorocyclopropanes?
A2: Yes, absolutely. Many reagents used in these syntheses are hazardous and require special handling procedures.
-
Diethylzinc (Et₂Zn): Highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (argon or nitrogen) using proper syringe techniques. Always work in a fume hood and have an appropriate fire extinguisher (Class D) nearby.[4]
-
Diiodomethane (CH₂I₂): A dense, harmful liquid. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Diazo Compounds (e.g., ethyl diazoacetate): Can be toxic and are potentially explosive, especially in concentrated form or in the presence of sharp edges (like ground glass joints). Handle with care, behind a blast shield if possible.[7]
-
Fluorinating Agents (e.g., DAST, Deoxo-Fluor®): Many are toxic and corrosive. They can release HF upon contact with moisture. Always consult the Safety Data Sheet (SDS) for the specific reagent and handle it with extreme care in a fume hood, using compatible materials.[3]
Q3: How does the electronic nature of the starting alkene affect the reaction efficiency, particularly for difluorocyclopropanation?
A3: The electronic properties of the alkene are critical. Difluorocarbene (:CF₂) is electrophilic, so it reacts most efficiently with electron-rich alkenes.[14] Conversely, attempting to perform a difluorocyclopropanation on an electron-deficient alkene (e.g., those bearing -CO₂R, -CN, or -SO₂R groups) often results in very low yields.[8][14] For such substrates, alternative methods like intramolecular cyclizations may be necessary.[14]
Experimental Protocol: Enantioselective Simmons-Smith Fluorocyclopropanation
This protocol is a representative summary based on procedures described for the enantioselective cyclopropanation of fluoro-substituted allylic alcohols.[4][6][15]
Materials:
-
Fluoro-substituted allylic alcohol (1.0 eq)
-
Chiral dioxaborolane ligand (e.g., (R,R)-2,3-bis(hydroperoxydiphenylmethyl)-1,4-dioxaspiro[4.4]nonane derived ligand) (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diiodomethane (CH₂I₂), freshly distilled (4.4 eq)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow to cool to room temperature under an inert atmosphere.
-
Carbenoid Formation: To the flask, add anhydrous CH₂Cl₂ followed by freshly distilled diiodomethane (4.4 eq). Cool the mixture to 0 °C in an ice bath. Add diethylzinc (2.2 eq) dropwise via syringe. A white precipitate of the zinc carbenoid will form. Stir the resulting suspension for 10-15 minutes at 0 °C.
-
Substrate Addition: In a separate flame-dried flask, prepare a solution of the fluoro-substituted allylic alcohol (1.0 eq) and the chiral ligand (1.1 eq) in anhydrous CH₂Cl₂.
-
Reaction: Add the substrate/ligand solution dropwise to the pre-formed zinc carbenoid suspension at 0 °C. The mixture should become homogeneous upon addition.
-
Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic and aqueous phases in a separatory funnel.
-
Extract the aqueous phase three times with CH₂Cl₂.
-
Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate (Na₂S₂O₃), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure at low temperature.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (potentially pre-treated with 1% triethylamine in the eluent) to afford the pure fluorocyclopropane.
References
-
Gouverneur, V., & Tredwell, M. (2016). Synthesis and Applications of Fluorocyclopropanes. Request PDF. [Link]
-
Grygorenko, O. O., & Volochniuk, D. M. (2018). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Ferreira, T. H., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
-
Delion, L., Poisson, T., & Jubault, P. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Request PDF. [Link]
-
Ferreira, T. H., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. National Institutes of Health. [Link]
-
Veliks, J., et al. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. National Institutes of Health. [Link]
-
Gouverneur, V., et al. (2017). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Fluorocyclopropane. Wikipedia. [Link]
-
Snieckus, V., & Richardson, P. (2017). Practical Synthesis of Azaheterocycles Containing a gem-Difluorocyclopropane Moiety. Synfacts. [Link]
-
Ferreira, T. H., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Archives. [Link]
-
Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
-
Grygorenko, O. O., & Volochniuk, D. M. (2018). The preparation and properties of 1,1-difluorocyclopropane derivatives. National Institutes of Health. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
-
ResearchGate. (n.d.). Cyclopropanation reaction course of 4 and 5 with fluorine and the consecutive dehydrofluorination. ResearchGate. [Link]
Sources
- 1. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 2. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 15. Fluorocyclopropane - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for coupling 2-fluorocyclopropylamine
An Application Scientist's Guide to Optimizing Reaction Conditions for Coupling 2-Fluorocyclopropylamine
Welcome to the technical support center for optimizing coupling reactions with 2-fluorocyclopropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The 2-fluorocyclopropylamine motif is a desirable structural element in modern medicinal chemistry, offering a unique combination of metabolic stability, conformational rigidity, and polarity modulation.[1][2] However, the electronic properties of the fluorine atom and the inherent strain of the cyclopropyl ring introduce specific synthetic challenges.[3][4]
This resource provides practical, field-proven insights to help you navigate these challenges and achieve successful outcomes in your coupling reactions.
Part 1: Understanding the Reactivity of 2-Fluorocyclopropylamine
Before troubleshooting specific reactions, it's crucial to understand the inherent chemical properties of the starting material. The fluorine atom profoundly influences the amine's reactivity.
Q1: How does the fluorine atom affect the nucleophilicity of 2-fluorocyclopropylamine?
A1: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect through its sigma bond with carbon.[3] This effect reduces the electron density on the nitrogen atom, making 2-fluorocyclopropylamine less basic and less nucleophilic compared to its non-fluorinated counterpart, cyclopropylamine. This decreased reactivity is a primary consideration when selecting coupling reagents and reaction conditions, as more forcing conditions may be required to drive the reaction to completion.
Q2: Is the 2-fluorocyclopropyl ring stable under typical reaction conditions?
A2: Generally, the fluorocyclopropane moiety is considered a stable functional group, which is a key reason for its use in drug discovery.[5] It can withstand a range of both acidic and basic conditions without compromising the ring's integrity.[5] However, like all strained ring systems, its stability is not absolute. Extremely harsh acidic conditions or high temperatures, particularly in the presence of certain transition metals, could potentially lead to ring-opening side reactions. It is always advisable to monitor reactions closely and use the mildest conditions possible.[6]
Part 2: Troubleshooting Common Coupling Reactions
This section is divided into three common transformations involving 2-fluorocyclopropylamine: Amide Bond Formation, Buchwald-Hartwig C-N Cross-Coupling, and Reductive Amination.
Amide Bond Formation (Amide Coupling)
The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry.
Q3: I am observing low to no yield in my amide coupling reaction with 2-fluorocyclopropylamine. What is the likely cause?
A3: The most common cause is a combination of the reduced nucleophilicity of the amine and a suboptimal choice of coupling reagent or base. Standard coupling reagents may not be sufficiently reactive to activate the carboxylic acid for reaction with a weakly nucleophilic amine.
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling.
Q4: I am forming the desired amide, but the reaction is slow and requires high temperatures, leading to impurities. How can I improve this?
A4: This indicates that the activation of the carboxylic acid is the rate-limiting step. Additives are often used in conjunction with coupling reagents to form a highly reactive intermediate and accelerate the reaction, allowing for milder conditions.
| Additive | Role | Common Pairing Reagent |
| HOBt (Hydroxybenzotriazole) | Forms an active ester, reduces racemization. | EDC, DCC |
| HOAt (1-Hydroxy-7-azabenzotriazole) | More reactive than HOBt, particularly for hindered couplings. | EDC, DCC |
| DMAP (4-Dimethylaminopyridine) | Acts as a nucleophilic catalyst, especially with anhydrides or acid chlorides. | EDC |
| Table 1: Common additives to enhance amide coupling efficiency.[7] |
Buchwald-Hartwig C-N Cross-Coupling
This palladium-catalyzed reaction is a powerful method for forming aryl-amine bonds.[8][9]
Q5: My Buchwald-Hartwig amination of an aryl halide with 2-fluorocyclopropylamine is failing. What are the critical parameters to check?
A5: The success of a Buchwald-Hartwig reaction is highly dependent on the synergy between the palladium precursor, the ligand, the base, and the solvent. For a sterically accessible but electronically deactivated amine like 2-fluorocyclopropylamine, the choice of ligand is paramount.
Key Parameters for Optimization:
-
Ligand Choice: Standard phosphine ligands may not be effective. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are often required to promote both the oxidative addition and the C-N reductive elimination steps of the catalytic cycle.[10][11]
-
Base Selection: A strong, non-nucleophilic base is necessary. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) and sodium tert-butoxide (NaOtBu) are common choices. The purity of the amine is critical, and if using an amine salt, an extra equivalent of base is required.[12]
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, using a pre-formed catalyst complex of the palladium and the desired ligand can sometimes give more consistent results.[13]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure solvents are properly degassed to prevent catalyst oxidation.[12]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Q6: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?
A6: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction. It can be caused by moisture in the reaction, impurities in the amine, or an inappropriate choice of base or ligand.[13] Ensure all reagents and solvents are scrupulously dry. Using a high-purity amine is crucial.[12] Sometimes, switching to a slightly weaker base (e.g., K₂CO₃, K₃PO₄) or a different ligand can alter the reaction pathway to favor the desired C-N coupling.[13]
Reductive Amination
Reductive amination involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ.
Q7: The conversion in my reductive amination reaction is very low. My starting materials are recovered. What should I try?
A7: Low conversion typically points to inefficient imine formation. The equilibrium between the carbonyl/amine and the imine/water may not favor the imine, especially with a weakly nucleophilic amine.
Strategies to Promote Imine Formation:
-
pH Control: The reaction is often pH-sensitive. Mildly acidic conditions (pH 4-6) can catalyze imine formation by protonating the carbonyl oxygen. Acetic acid is a common additive. However, strong acid will protonate the amine, rendering it non-nucleophilic.[14]
-
Water Removal: The reaction produces water. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium toward the imine product.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the carbonyl. Sodium triacetoxyborohydride (STAB) is often preferred as it is less reactive towards ketones and aldehydes and can be used in a one-pot procedure.[15] Sodium cyanoborohydride is also effective but is more toxic.
Q8: My primary side product is the alcohol from the reduction of my carbonyl starting material. How do I prevent this?
A8: This is a clear indication that your reducing agent is too reactive or that imine formation is too slow.
-
Switch to a Milder Reducing Agent: If using NaBH₄, switch to NaBH(OAc)₃ (STAB), which is more selective for the protonated imine.[15]
-
Employ a Two-Step Procedure: First, stir the carbonyl compound and 2-fluorocyclopropylamine together (with an acid catalyst and/or dehydrating agent) for a period (e.g., 1-4 hours) to allow the imine to form. Monitor by TLC or LCMS. Once imine formation is significant, add the reducing agent. This separates the slow imine formation from the reduction step.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Poor imine formation due to low amine nucleophilicity. | Add a catalytic amount of acetic acid; use molecular sieves to remove water; pre-stir amine and carbonyl before adding reducing agent. |
| Carbonyl Reduction | Reducing agent is too reactive; imine formation is slow. | Use a milder, more selective reducing agent like NaBH(OAc)₃; switch to a two-step procedure.[15] |
| Dialkylation Product | The product secondary amine is reacting with another carbonyl equivalent. | Use a slight excess of the primary amine (1.1-1.2 equiv.); add the reducing agent promptly after imine formation. |
| Table 2: Troubleshooting Guide for Reductive Amination. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and an anhydrous aprotic solvent (e.g., DMF, 0.2 M).
-
Add HATU (1.1 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add 2-fluorocyclopropylamine (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or warm gently (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube or vial, add the aryl halide (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., a Buchwald ligand, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the vessel, then evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.
-
Add 2-fluorocyclopropylamine (1.2 equiv) followed by anhydrous, degassed solvent (e.g., toluene, 0.1 M) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.[6]
References
-
Kim, H., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1796-806. [Link]
-
Xu, R., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2354–2366. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (2017). Optimization of reaction conditions. ResearchGate. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]
-
Atarashi, S., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444-8. [Link]
-
Bentham Science. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. [Link]
- Google Patents. (2013). Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Thieme Chemistry. (2021). Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Data. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. [Link]
-
Gwern.net. (2024). Identifying general reaction conditions by bandit optimization. Gwern.net. [Link]
-
MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
National Center for Biotechnology Information. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]
-
Khegay, A., & Hall, D. G. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry, 90(26), 9181-9188. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Amide Bond Formation: A Chemist's Guide to Coupling Reagents. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate. (2021). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. ResearchGate. [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. Reddit. [Link]
-
Loidolt, M., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters, 24(4), 934-939. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
Sources
- 1. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate. This critical building block is increasingly vital in medicinal chemistry, where the unique combination of a fluorine atom and a cyclopropane ring can significantly enhance the pharmacological properties of a molecule.[1][2] However, its synthesis is not without challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the common pitfalls and optimize your synthetic route.
FAQ 1: Poor Diastereoselectivity - "My final product is a mixture of cis and trans diastereomers. How can I improve the selectivity for the desired (1R,2S)-trans isomer?"
This is the most common challenge encountered in fluorocyclopropanation reactions. The formation of the undesired cis-diastereomer directly competes with the desired trans pathway, leading to difficult purification and reduced yields.
Plausible Cause:
The stereochemical outcome of cyclopropanation is determined by the transition state geometry. In many carbene-based methods, the energy difference between the transition states leading to cis and trans products can be small, resulting in poor selectivity. The choice of cyclopropanating agent, solvent, and the nature of the alkene substrate are paramount in controlling this outcome. For instance, reactions involving highly reactive, "free" carbenes often exhibit lower selectivity than those using metal-associated carbenoids, which allow for more organized, sterically-controlled transition states.
Diagnostic Steps:
-
NMR Analysis: Carefully analyze the crude reaction mixture using both ¹H and ¹⁹F NMR spectroscopy. The coupling constants between the cyclopropyl protons and the fluorine atom are diagnostic. Typically, the trans isomer will exhibit a smaller ³J(H,F) coupling constant compared to the cis isomer. This allows for accurate determination of the diastereomeric ratio (d.r.) before purification.
-
LC-MS Analysis: Use a chiral LC method if available to resolve the enantiomers of both the cis and trans diastereomers, confirming the complexity of your product mixture.
Solutions & Preventative Measures:
-
Utilize a Directing Group: One of the most effective strategies is to start with a substrate containing a directing group, such as an allylic alcohol. The hydroxyl group can coordinate to the metal of the carbenoid reagent (e.g., a zinc carbenoid from a Simmons-Smith type reaction), delivering the carbene to one face of the double bond with high diastereoselectivity.[3][4] This pre-organization of the transition state sterically favors the formation of the trans product.
-
Optimize the Carbenoid Reagent: Instead of methods that generate highly reactive difluorocarbene (e.g., from thermal decomposition of precursors), consider using zinc carbenoids. These reagents are generally more selective.[3][4] The Simmons-Smith reaction, or modifications thereof using reagents like diiodomethane and diethylzinc, can be highly effective, especially when guided by a coordinating group on the substrate.[3]
-
Employ a Phase-Transfer Catalyst: When using haloform-based methods (e.g., dibromofluoromethane), the choice of phase-transfer catalyst can influence selectivity. Experiment with different catalysts (e.g., benzyl triethylammonium chloride) and optimize solvent systems to improve the d.r.[5]
FAQ 2: Product Instability - "I isolated the correct product, but it decomposes upon standing or during subsequent steps. What is happening?"
The fluorocyclopropylamine motif can be sensitive to certain conditions, leading to degradation through ring-opening or elimination reactions.
Plausible Cause:
-
Acid-Catalyzed Ring Opening: The cyclopropane ring is strained and can be opened by strong electrophiles or acids. The nitrogen atom, if protonated, acts as a strong electron-withdrawing group, which can weaken the distal C-C bond of the cyclopropane ring, making it susceptible to nucleophilic attack.[6] This is a common issue during acidic workups or chromatography on silica gel.
-
Base-Induced Elimination (Dehydrofluorination): The fluorine atom is highly electronegative, which increases the acidity of the adjacent protons on the cyclopropane ring. In the presence of a strong base, elimination of hydrogen fluoride (HF) can occur, leading to the formation of a cyclopropene derivative or ring-opened products. This pathway can be considered an E1cb-like mechanism.[7][8]
Diagnostic Steps:
-
Re-analyze the Decomposed Sample: Use LC-MS and NMR to characterize the degradation products. The appearance of olefinic signals in the ¹H NMR or a mass corresponding to the loss of HF (20 Da) are strong indicators of elimination.
-
Monitor a Small Sample: Dissolve a small amount of your pure product in different solvents (e.g., CDCl₃, which can be slightly acidic; DMSO-d₆ with a drop of D₂O; or with a trace of acid like TFA or base like triethylamine) and monitor by NMR over time to see which conditions trigger decomposition.
Solutions & Preventative Measures:
-
Avoid Strong Acids: During workup, use a mild aqueous base like saturated sodium bicarbonate solution instead of strong acids. If an acidic wash is necessary, use dilute, weak acids and minimize contact time.
-
Use Deactivated Silica Gel: For chromatographic purification, use silica gel that has been neutralized by pre-treating it with a solvent system containing a small amount of a volatile base, like triethylamine (~1%).
-
Careful Choice of Base: If subsequent reaction steps require a base, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) instead of strong, unhindered bases like NaOH or potassium tert-butoxide, which are more likely to induce elimination.
-
Storage: Store the final compound in a freezer (-20 °C) under an inert atmosphere (nitrogen or argon) to minimize degradation.
FAQ 3: Boc Group Issues - "I'm having trouble with the Boc protection step. The reaction is either incomplete or the Boc group is lost during workup."
The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, but its application and stability require careful control of reaction conditions.
Plausible Cause:
-
Incomplete Reaction: The nucleophilicity of the 2-fluorocyclopropylamine can be lower than simpler alkylamines due to the electron-withdrawing effect of the fluorine atom. Standard conditions for Boc protection (e.g., using di-tert-butyl dicarbonate, Boc₂O) may require optimization.
-
Accidental Deprotection: The Boc group is notoriously sensitive to acid. Exposure to even moderately acidic conditions (pH < 4) during aqueous workup or purification can lead to partial or complete cleavage, regenerating the free amine.
Diagnostic Steps:
-
TLC/LC-MS Monitoring: Monitor the protection reaction closely. The starting amine, the desired Boc-protected product, and any byproducts should have distinct Rf values on TLC or retention times in LC-MS. Check for the presence of the free amine in your final product.
-
pH Check: During workup, use pH paper to ensure that any aqueous layers are neutral or slightly basic before extraction.
Solutions & Preventative Measures:
-
Reaction Conditions: If the reaction with Boc₂O is sluggish, ensure the base used (e.g., triethylamine, DIPEA) is dry and of high quality. You can gently warm the reaction (e.g., to 40 °C) to increase the rate, but monitor for side reactions.
-
Workup Protocol: Quench the reaction and perform extractions under neutral to basic conditions (pH 7-9). Use saturated sodium bicarbonate solution for washes.
-
Alternative Carbamate Formation: For some substrates, direct carbamate formation using sodium cyanate and trifluoroacetic acid with tert-butyl alcohol can be effective, though this method can sometimes form N-trifluoroacetylcarbamate byproducts that require an alkaline wash to hydrolyze.[9]
Troubleshooting Summary Table
| Observed Problem | Potential Cause | Key Diagnostic Tool | Recommended Solution |
| Low trans:cis ratio | Poor stereocontrol in cyclopropanation | ¹H and ¹⁹F NMR | Use a substrate with a directing group (e.g., allylic alcohol); employ zinc carbenoids.[3][4] |
| Product decomposition | Acid-catalyzed ring opening | LC-MS, NMR | Avoid acidic workups; use neutralized silica gel for chromatography.[6] |
| Formation of olefinic impurities | Base-induced HF elimination | NMR, Mass Spectrometry | Use non-nucleophilic, hindered bases; maintain low temperatures.[7] |
| Incomplete Boc protection | Reduced nucleophilicity of the amine | TLC, LC-MS | Increase reaction time/temperature; ensure anhydrous conditions and high-quality reagents. |
| Loss of Boc group | Accidental exposure to acid | pH paper, NMR | Maintain neutral or basic conditions (pH > 7) during workup and purification. |
Experimental Protocol: Diastereoselective Fluorocyclopropanation via Simmons-Smith Reaction of a Fluoroallylic Alcohol
This protocol is a generalized example based on methods known to provide high diastereoselectivity and is adapted from literature procedures.[2][3][4]
-
Setup: To a flame-dried, three-necked flask under an argon atmosphere, add the chiral fluoroallylic alcohol precursor (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylzinc (2.2 eq, 1.0 M solution in hexanes) dropwise over 15 minutes. The solution may bubble as ethane is evolved. Stir for 20 minutes at 0 °C.
-
Carbenoid Formation: Add diiodomethane (2.2 eq) dropwise over 20 minutes, keeping the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Workup: Dilute with DCM and separate the layers. Extract the aqueous phase three times with DCM. Combine the organic extracts.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on neutralized silica gel.
-
Analysis: Confirm the diastereomeric ratio of the resulting cyclopropylmethanol derivative by ¹H and ¹⁹F NMR before proceeding with further functional group manipulations to install the carbamate.
References
-
Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. ResearchGate. Available at: [Link]
-
Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. PubMed. Available at: [Link]
-
trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. National Institutes of Health (NIH). Available at: [Link]
-
Elimination Reactions. Southern Illinois University Edwardsville (SIUE). Available at: [Link]
-
Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Semantic Scholar. Available at: [Link]
-
Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of fluorocyclopropanes via the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using… OUCI. Available at: [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. Available at: [Link]
-
Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Car. Canadian Science Publishing. Available at: [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
Sources
- 1. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of fluorocyclopropanes via the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using… [ouci.dntb.gov.ua]
- 5. finechemicals.com.cn [finechemicals.com.cn]
- 6. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siue.edu [siue.edu]
- 8. [PDF] Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. | Semantic Scholar [semanticscholar.org]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Purification Strategies for Volatile Fluorinated Cyclopropanes
Welcome to the technical support center for the purification of volatile fluorinated cyclopropanes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying these valuable but often difficult-to-handle compounds. Fluorinated cyclopropanes are increasingly important motifs in medicinal chemistry and materials science, valued for their ability to impart unique conformational and electronic properties.[1][2][3] However, their high volatility, coupled with the distinct polarity imparted by fluorine atoms, can make their purification a significant hurdle.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to not only solve common purification problems but also to understand the underlying principles, enabling you to develop robust and efficient purification strategies.
Frequently Asked Questions (FAQs)
Q1: What makes volatile fluorinated cyclopropanes so challenging to purify?
A: The primary challenges stem from a combination of physical and chemical properties:
-
Volatility: Many fluorinated cyclopropanes have low boiling points, leading to significant sample loss during solvent evaporation, chromatography, and handling.[4]
-
Unique Polarity: The high electronegativity of fluorine creates strong C-F bonds and can result in unusual polarity, making their behavior on standard chromatography media like silica gel unpredictable.[5][6] These compounds can be both hydrophobic and lipophobic, leading to poor retention in reversed-phase chromatography and potential interactions with silica gel.[7]
-
Co-elution with Impurities: Synthetic byproducts, particularly isomers or compounds with similar polarity, often co-elute with the target compound, making separation by standard flash chromatography difficult.[4]
-
Thermal and Chemical Stability: Some fluorinated compounds can be thermally labile or sensitive to acidic conditions, such as those present on standard silica gel, leading to degradation during purification.[4][8]
Q2: What are the most common impurities I should expect?
A: Impurities are highly dependent on the synthetic route used to generate the fluorinated cyclopropane.[9][10] Common impurities may include:
-
Stereoisomers: Diastereomers or enantiomers can be formed, which often have very similar polarities and are difficult to separate.
-
Unreacted Starting Materials: Residual starting materials from the cyclopropanation reaction.
-
Solvent Residues: High-boiling point solvents used in the reaction can be difficult to remove from the volatile product.
-
Byproducts from Fluorinating Agents: Residuals or byproducts from the fluorinating reagents used in the synthesis.
-
Degradation Products: If the compound is unstable, you may see impurities formed during the workup or purification process itself.
Q3: Which analytical techniques are best for assessing the purity of my volatile fluorinated cyclopropane?
A: A combination of techniques is recommended for a comprehensive assessment:
-
¹⁹F NMR Spectroscopy: This is one of the most powerful tools for analyzing fluorinated compounds. It provides information on the number of fluorine environments, their chemical shifts, and coupling constants, which can help identify impurities and confirm the structure of the desired product.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for separating volatile compounds, and the mass spectrometer provides molecular weight information and fragmentation patterns that can help identify both the product and any volatile impurities.[11][12][13] For compounds that do not show a molecular ion with standard ionization techniques, Field Ionization (FI) can be a useful alternative.[12]
-
¹H and ¹³C NMR Spectroscopy: These provide crucial information about the overall structure of the molecule and can help identify non-fluorinated impurities.
Q4: What are the most critical safety precautions when handling these compounds?
A: Safety should always be the top priority. Key precautions include:
-
Ventilation: Always handle volatile fluorinated compounds in a well-ventilated chemical fume hood to minimize inhalation exposure.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (a face shield is recommended if there is a splash risk), a flame-resistant lab coat, and gloves selected for their compatibility with the specific compound and any solvents being used.[14][15]
-
Handling Volatile Reagents: Many fluorinating agents are highly reactive and toxic.[14] It is crucial to have detailed standard operating procedures (SOPs) for their handling, storage, and disposal.[14]
-
Emergency Preparedness: In case of exposure, especially to compounds that can generate hydrofluoric acid (HF), immediate and specific first aid is required.[16][17] This includes having calcium gluconate gel readily available for skin contact.[16]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | 1. Evaporation during solvent removal: The product is being lost along with the solvent due to its high volatility. 2. Irreversible adsorption to stationary phase: The compound is strongly binding to the silica gel or other chromatography media.[4] 3. Decomposition on the column: The acidic nature of silica gel may be degrading the target compound.[8] | 1. Use low-temperature solvent removal techniques: Employ a rotary evaporator with a cold trap and use a low-temperature bath. For very volatile compounds, consider avoiding solvent removal altogether by directly using the purification fractions in the next step if possible. 2. Switch to a different stationary phase: Consider using less acidic media like alumina or Florisil.[8] For some compounds, reversed-phase chromatography or Supercritical Fluid Chromatography (SFC) may be more suitable.[4] 3. Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, by incorporating a small percentage (e.g., 1%) into the eluent to neutralize acidic sites. |
| Co-elution of Product and Impurity | 1. Insufficient resolution: The chosen chromatographic conditions do not provide adequate separation.[4] 2. Similar polarity of impurities: The impurity has a very similar polarity to the target compound.[4] | 1. Optimize chromatographic conditions: Experiment with different solvent systems to alter selectivity. Sometimes, switching from an alkane/ethyl acetate system to one containing dichloromethane or ether can resolve closely eluting spots. 2. Change the stationary phase: Switching to a column with a different chemistry, such as a fluorinated phase or a phenyl-hexyl column, can provide orthogonal selectivity.[4] 3. Employ an orthogonal technique: If flash chromatography fails, consider a different purification method with a different separation mechanism, such as Preparative Gas Chromatography (Prep-GC) or Supercritical Fluid Chromatography (SFC).[4] |
| Poor Peak Shape in Chromatography (Tailing or Fronting) | 1. Secondary interactions: Strong interactions between the analyte and the stationary phase, such as with residual silanols on silica gel.[4] 2. Column overload: Injecting too much sample onto the column.[4] 3. Inappropriate solvent for sample loading: The solvent used to dissolve the sample is too strong, causing the band to broaden as it is loaded onto the column. | 1. Use a deactivated column or modify the mobile phase: Employ an end-capped column to minimize silanol interactions.[4] Adding a modifier like trifluoroacetic acid (TFA) or triethylamine to the mobile phase can improve peak shape for acidic or basic compounds, respectively.[4] 2. Reduce the sample load: Decrease the concentration or volume of the injected sample.[4] 3. Use a weaker loading solvent: Dissolve the sample in a solvent in which it is sparingly soluble but that is weaker than the mobile phase. Alternatively, use dry loading by adsorbing the sample onto a small amount of silica gel or celite before loading it onto the column.[4] |
| Product is Unstable During Purification | 1. Thermal degradation: The compound is sensitive to heat. 2. Acid or base sensitivity: The compound is degrading due to the pH of the environment (e.g., acidic silica gel). | 1. Use low-temperature techniques: Consider purification methods that operate at or below room temperature, such as Supercritical Fluid Chromatography (SFC).[4] If using distillation, perform it under vacuum to lower the boiling point. 2. Choose a neutral purification medium: Use neutral alumina or a deactivated silica gel. Ensure that any aqueous workup steps are performed with pH control. |
Decision-Making Workflow for Purification Strategy
Choosing the right purification strategy is critical for success. The following diagram provides a decision-making workflow to guide your selection based on the properties of your compound and the nature of the impurities.
Sources
- 1. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 6. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 13. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. editverse.com [editverse.com]
- 16. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Stability of the Fluorocyclopropane Moiety
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of the fluorocyclopropane ring, a functional group of increasing importance in modern medicinal chemistry. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the stability of this unique structural motif under both acidic and basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the fluorocyclopropane moiety in general?
A1: The fluorocyclopropane moiety is broadly considered a stable functional group, a key reason for its escalating use in drug discovery to bolster metabolic stability and fine-tune pharmacokinetic profiles.[1][2] Numerous synthetic routes involving both acidic and basic steps have been successfully implemented without compromising the integrity of the fluorocyclopropane ring.[1] However, as a strained ring system, its stability is not absolute and is influenced by reaction conditions and the overall molecular architecture.[1]
Q2: Is the fluorocyclopropane ring susceptible to opening under acidic conditions?
A2: Yes, under specific conditions, the fluorocyclopropane ring can undergo acid-catalyzed ring-opening. The reactivity is dependent on the acid's strength, temperature, and the substitution pattern on the cyclopropane ring.[1] For instance, while some compounds containing fluorocyclopropane are stable enough to permit acid-catalyzed hydrolysis of other functional groups (like nitriles) without ring cleavage, gem-difluorocyclopropanes have been noted to hydrolyze slowly under some acidic conditions.[1] The mechanism likely involves protonation of the cyclopropane ring, which facilitates nucleophilic attack and subsequent ring-opening.
Q3: What is the general behavior of the fluorocyclopropane moiety under basic conditions?
A3: The fluorocyclopropane moiety generally exhibits greater resistance to degradation under basic conditions compared to acidic conditions, especially concerning ring-opening reactions.[1] For example, saponification (base-catalyzed hydrolysis) of an ester adjacent to a cyclopropane ring has been shown to leave the ring intact, whereas acid hydrolysis can lead to its degradation.[1] However, it is important to note that strong bases can deprotonate the C-H bonds on the cyclopropane ring, as these protons are more acidic than those in a comparable acyclic alkane. This can potentially lead to undesired side reactions if not carefully controlled.[1]
Q4: Are there stability differences between cis- and trans-fluorocyclopropane isomers?
A4: Yes, stereochemistry can influence the stability and reactivity of fluorocyclopropane derivatives. For 1,2-disubstituted cyclopropanes, the trans-isomer is generally thermodynamically more stable than the cis-isomer due to reduced steric strain.[1] The "trans-fluorine effect" has also been documented, where a fluorine atom positioned trans to a carbonyl group can influence the electron density and reactivity of that group.[1] While extensive kinetic studies on the comparative hydrolytic stability of cis- and trans-fluorocyclopropanes are not widely available, it is reasonable to infer that the trans-isomer may possess slightly greater stability.[1] Computational studies on 2-fluorocyclopropylamines also indicate that the trans-isomer is the global minimum conformer, being more stable than the lowest energy cis-conformer.[3]
Q5: What are the likely degradation products if the fluorocyclopropane ring does open?
A5: The specific degradation products are contingent on the reaction conditions and the nucleophiles present.
-
Under acidic conditions with a nucleophile (e.g., water, alcohol, halide), ring-opening would likely result in the formation of a 1,3-disubstituted propane derivative. For instance, acid-catalyzed hydrolysis could yield a 3-fluoro-1,3-propanediol derivative.[1]
-
Under strongly basic conditions , if ring-opening were to occur, it might proceed via an elimination pathway, though this is less common. More probable are reactions involving the deprotonation of a C-H bond on the ring.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving fluorocyclopropane-containing compounds, with a focus on stability-related challenges.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product in an acidic step. | The fluorocyclopropane ring may be undergoing an unexpected acid-catalyzed ring-opening. This is more probable with strong acids, high temperatures, or prolonged reaction times.[1] | 1. Use milder acidic conditions: Consider a weaker acid (e.g., pyridinium p-toluenesulfonate instead of HCl or H₂SO₄) or reduce the acid concentration. 2. Lower the reaction temperature: Performing the reaction at a lower temperature can disfavor the ring-opening pathway, which likely has a higher activation energy. 3. Reduce reaction time: Closely monitor the reaction (e.g., by TLC or LC-MS) and quench it as soon as the desired transformation is complete. |
| Reaction fails or is sluggish under basic conditions. | While the ring itself is generally stable, the electron-withdrawing nature of the fluorine atom can impact the reactivity of adjacent functional groups. For example, it can decrease the nucleophilicity of a nearby amine.[1] | 1. Use a stronger base or a different catalyst system: If deprotonation is required, a stronger, non-nucleophilic base may be necessary. 2. Increase reaction temperature: If the issue is low reactivity, carefully increasing the temperature may promote the desired reaction without degrading the fluorocyclopropane ring. 3. Re-evaluate the synthetic strategy: It might be necessary to alter the order of synthetic steps. |
| Formation of unexpected byproducts. | The strained nature of the ring can lead to rearrangements under certain conditions. | 1. Characterize the byproducts: Employ techniques like LC-MS and NMR to identify the structure of the unexpected products. This will provide valuable insight into the degradation pathway.[1] 2. Modify reaction conditions: Based on the identity of the byproducts, adjust the pH, temperature, or choice of solvent to suppress their formation. For instance, if a ring-opened product is observed, use less forcing conditions.[1] |
| Inconsistent reaction outcomes. | The stability of the fluorocyclopropane moiety can be sensitive to subtle changes in reaction conditions, such as the presence of trace amounts of water or impurities in reagents that could catalyze degradation. | 1. Ensure anhydrous conditions: When working with acid catalysts, ensure all solvents and reagents are thoroughly dried, as water can act as a nucleophile in ring-opening reactions. 2. Use high-purity reagents: Impurities could catalyze side reactions. 3. Maintain a strict reaction protocol: Standardize all reaction parameters, including addition rates, stirring speed, and work-up procedures. |
Stability Data Summary
Quantitative kinetic data for the degradation of simple fluorocyclopropane is not extensively available in the literature. The following table summarizes the generally observed relative stability under different conditions based on synthetic reports and studies on related cyclopropane derivatives.[1]
| Condition | Reagents | Temperature | Observed Stability (General) | Reference |
| Strongly Acidic | 1 M HCl, 1 M H₂SO₄ | Elevated | Potential for ring-opening, especially with prolonged heating. | [1] |
| Mildly Acidic | Acetic acid, PPTS | Room Temp. to 50°C | Generally stable; often used for deprotection of acid-labile groups. | [1] |
| Neutral | pH 7.4 buffer | 37°C | High stability; a key reason for its use in medicinal chemistry. | [1] |
| Mildly Basic | K₂CO₃, NaHCO₃ | Room Temp. | High stability. | [1] |
| Strongly Basic | 1 M NaOH, t-BuOK | Room Temp. to Elevated | Generally stable to ring-opening, but deprotonation of ring C-H is possible. | [1] |
Reaction Mechanisms Visualized
The stability of the fluorocyclopropane ring is dictated by its susceptibility to ring-opening, which is most pronounced under acidic conditions. The following diagrams illustrate the plausible mechanistic pathways.
References
Preventing epimerization during coupling of chiral 2-fluorocyclopropylamine
Technical Support Center: Chiral Integrity of 2-Fluorocyclopropylamines
A Guide to Preventing Epimerization During Amide Coupling Reactions
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with chiral 2-fluorocyclopropylamine (2F-CPA) scaffolds. The unique stereoelectronic properties of the 2F-CPA moiety make it a valuable building block in modern drug discovery, but these same properties also render it susceptible to epimerization during standard synthetic manipulations, particularly amide bond formation.
As your application science partners, we've developed this in-depth guide to explain the underlying causes of this stereochemical instability and provide robust, field-proven strategies and protocols to maintain the chiral integrity of your molecules.
The Core Problem: Why Does 2-Fluorocyclopropylamine Epimerize?
Before troubleshooting, it's critical to understand the mechanistic basis for the loss of stereochemical purity. Unlike many simple chiral amines, the proton on the carbon bearing the amine and fluorine (the α-proton) is significantly acidified. This is due to the synergistic electron-withdrawing effects of the newly formed amide carbonyl group and the adjacent fluorine atom, all within a strained cyclopropane ring system.
Epimerization typically occurs after the formation of the amide bond, through a base-mediated proton abstraction mechanism.
Key Mechanistic Steps:
-
Amide Formation: The chiral 2F-CPA is coupled with a carboxylic acid to form the desired amide product.
-
Activation: The α-proton of the newly formed amide is now highly acidic.
-
Deprotonation: A base present in the reaction mixture (e.g., an amine base like triethylamine or DIPEA) abstracts this acidic α-proton.
-
Intermediate Formation: This abstraction generates a planar, resonance-stabilized carbanionic intermediate.
-
Reprotonation & Epimerization: The planar intermediate can be reprotonated from either face, leading to a mixture of the original diastereomer and its epimer, resulting in a loss of stereochemical purity.
Technical Support Center: Enhancing the Simmons-Smith Cyclopropanation for Fluoro-Alkenes
Welcome to the technical support center for fluoro-alkene cyclopropanation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of installing a cyclopropane ring onto fluorinated scaffolds. Fluorocyclopropanes are valuable motifs in drug discovery, and mastering their synthesis is a critical skill.[1] This document provides in-depth, field-proven insights into troubleshooting and optimizing the Simmons-Smith reaction for these challenging substrates.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reaction's efficiency with electron-deficient substrates.
Q1: Why is the Simmons-Smith reaction often inefficient for fluoro-alkenes?
Answer: The core of the issue lies in the electronic nature of both the alkene and the cyclopropanating agent. The traditional Simmons-Smith reagent, iodomethylzinc iodide (ICH₂ZnI), is electrophilic.[2] Fluoro-alkenes, conversely, are electron-deficient due to the strong electron-withdrawing effect of the fluorine atom(s). This reduces the nucleophilicity of the carbon-carbon double bond, making it less reactive towards the electrophilic zinc carbenoid.[3][4] This electronic mismatch results in sluggish reaction rates, incomplete conversion, and lower yields compared to electron-rich olefins.[2][5]
Q2: What is the active reagent and the accepted mechanism?
Answer: The Simmons-Smith reaction does not involve a "free" carbene (:CH₂). Instead, it proceeds via a zinc carbenoid, specifically an organozinc species like iodomethylzinc iodide (ICH₂ZnI), which is formed by the insertion of zinc metal into the carbon-iodine bond of diiodomethane.[6][7] This carbenoid is more stable and selective than a free carbene.
The mechanism is a concerted, stereospecific syn-addition. The carbenoid approaches one face of the alkene, and both new carbon-carbon bonds form simultaneously through a three-centered, "butterfly-type" transition state.[8][9] This concerted process ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product (i.e., a cis-alkene gives a cis-cyclopropane and a trans-alkene gives a trans-cyclopropane).[6][10]
Caption: Troubleshooting workflow for low reaction conversion.
Potential Causes & Solutions:
-
Inactive Zinc-Copper Couple: The activity of the zinc is paramount. Commercially available zinc dust is often coated with a passivating layer of zinc oxide.
-
Solution: Activate the zinc-copper couple immediately before use. See Protocol 1 for a reliable activation procedure. The use of ultrasound can also improve the rate of organozinc formation by cleaning the metal surface. [11]* Decomposed Diiodomethane (CH₂I₂): This reagent is sensitive to light and can decompose over time, releasing iodine (visible as a pink or purple hue).
-
Solution: Use freshly distilled or purchased diiodomethane from a recently opened bottle, stored under nitrogen and protected from light. [3]* Inappropriate Solvent: Ethereal solvents (THF, Et₂O, DME), while common in many organometallic reactions, can be detrimental here. Their basicity can coordinate to the Lewis acidic zinc center, decreasing the carbenoid's electrophilicity and slowing the reaction rate. [3][9] * Solution: Employ non-coordinating solvents like 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂). [9]These solvents are polar enough to solubilize the reagents but do not interfere with the carbenoid's reactivity. [9]* Insufficient Thermal Energy: While many Simmons-Smith reactions proceed at room temperature, the activation barrier for electron-poor fluoro-alkenes is higher.
-
Solution: Gently heating the reaction mixture (e.g., to 40°C) can significantly increase the rate. [5][12]This is particularly effective in continuous-flow setups. [5]
-
Problem 2: My reaction gives a mixture of diastereomers. How can I improve selectivity?
Answer: Diastereoselectivity in the Simmons-Smith reaction is typically substrate-controlled, often relying on the presence of a directing group.
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Leverage Directing Groups: An allylic alcohol is the most powerful and classic directing group. [6]The hydroxyl group coordinates to the zinc atom of the carbenoid, delivering the methylene group to the syn-face of the double bond relative to the alcohol. [11][13] * Solution: If your substrate is an allylic alcohol, ensure your conditions favor this coordination. The Furukawa modification (using Et₂Zn) is known to enhance this directing effect. [6]If your substrate lacks a directing group, consider whether one can be temporarily installed.
-
Protecting Group Effects: For substrates like allylic amines, the protecting group on the nitrogen can dictate the stereochemical outcome.
-
Insight: A study on 3-aminocyclohexene derivatives showed that a coordinating N,N-dibenzyl group directed the cyclopropanation to the syn-face, while a non-coordinating N-Boc group led to exclusive formation of the anti-cyclopropane. [14]This demonstrates that steric and electronic effects of protecting groups can be strategically employed to control diastereoselectivity.
-
Problem 3: I am observing significant side products.
Answer: Side reactions often arise from the high reactivity and electrophilicity of the zinc carbenoid, especially with prolonged reaction times or excess reagent.
-
Methylation of Heteroatoms: The zinc carbenoid is electrophilic and can methylate nucleophilic heteroatoms like alcohols or amines. [15] * Solution: Use a stoichiometric amount of the cyclopropanating reagent and monitor the reaction closely by TLC or GC-MS to avoid long reaction times after the starting material is consumed.
-
Rearrangements with Thioethers: Allylic thioethers can react with the Simmons-Smith reagent to form sulfur ylides, which may undergo a-[3][7]sigmatropic rearrangement instead of cyclopropanation. [15] * Solution: This is a competing pathway that is difficult to avoid. If possible, use a substrate without this functionality or employ a significant excess of the Simmons-Smith reagent to favor cyclopropanation. [15]
Optimized Protocols and Advanced Modifications
For challenging fluoro-alkenes, the classic Zn(Cu)/CH₂I₂ system is often insufficient. The following modifications and protocols are recommended.
Table 1: Comparison of Key Simmons-Smith Modifications
| Modification | Reagents | Typical Substrates | Key Advantages & Disadvantages |
| Classic Simmons-Smith | Zn(Cu) couple + CH₂I₂ | Electron-rich alkenes, allylic alcohols | (+): Heterogeneous, easy workup. (-): Often sluggish for fluoro-alkenes, variable zinc activity. |
| Furukawa Modification | Et₂Zn + CH₂I₂ | General alkenes, vinyl ethers, carbohydrates | (+): Homogeneous, faster, more reproducible. [15]Enhances directing effects. [6](-): Et₂Zn is pyrophoric and requires strict inert techniques. |
| Shi/Charette Modifications | Et₂Zn + CH₂I₂ + Additive (e.g., TFA, (PhO)₂P(O)OH) | Electron-deficient alkenes, unfunctionalized alkenes | (+): Generates more reactive/nucleophilic carbenoids. [11][15]Enables reaction with previously unreactive substrates. (-): Requires careful stoichiometry of the additive. |
Protocol 1: Preparation of High-Activity Zinc-Copper Couple
Causality: This procedure removes the passivating zinc oxide layer with acid and creates a high-surface-area bimetallic couple, which is essential for the oxidative insertion into the C-I bond of diiodomethane.
-
Weigh zinc dust (1.5 eq.) into a flask equipped with a magnetic stir bar.
-
Under a fume hood, add 1 M HCl solution and stir vigorously for 1-2 minutes. The suspension should bubble.
-
Allow the zinc to settle, and decant the acidic aqueous layer. Repeat the acid wash two more times.
-
Wash the activated zinc with deionized water (2x), followed by ethanol (2x), and finally anhydrous diethyl ether (2x).
-
Add a solution of copper(II) acetate in glacial acetic acid and stir for 30 minutes. The grey zinc dust should darken.
-
Decant the solution and wash the resulting zinc-copper couple with anhydrous diethyl ether (3x).
-
Dry the activated couple under high vacuum for at least 2 hours before use. Store under an inert atmosphere (N₂ or Ar).
Protocol 2: General Cyclopropanation of a Fluoro-Allylic Alcohol (Furukawa Modification)
Causality: This homogeneous protocol uses the more reactive diethylzinc. The reaction is performed at 0°C to control the initial exothermic reaction and then allowed to warm to ensure complete conversion. Anhydrous conditions are critical as Et₂Zn reacts violently with water.
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the fluoro-allylic alcohol (1.0 eq.) dissolved in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of diethylzinc (Et₂Zn, 1.1 eq., e.g., 1.0 M in hexanes) dropwise via syringe. Stir for 20 minutes at 0°C.
-
In a separate syringe, add diiodomethane (CH₂I₂, 1.1 eq.) and add it dropwise to the reaction mixture at 0°C.
-
After the addition is complete, stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40°C.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. [3]8. Separate the layers and extract the aqueous phase three times with CH₂Cl₂. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Note that some fluorocyclopropanes can be volatile, so care should be taken during solvent removal. [3]
Protocol 3: Cyclopropanation of a Highly Electron-Deficient Fluoro-Alkene
Causality: The addition of a Lewis-acidic additive like trifluoroacetic acid (TFA) to the Furukawa system generates a more electrophilic and reactive zinc carbenoid, (CF₃COO)ZnCH₂I, which is more effective for electron-poor substrates. [8]
Caption: Logic for selecting the appropriate Simmons-Smith variant.
-
To a flask containing anhydrous CH₂Cl₂ under an inert atmosphere at 0°C, add diethylzinc (2.0 eq.) dropwise.
-
Slowly add a solution of trifluoroacetic acid (2.0 eq.) in CH₂Cl₂. Caution: This is a highly exothermic reaction that produces ethane gas; ensure adequate venting and slow addition. [8]A white precipitate will form. Stir the resulting slurry at room temperature for 1-2 hours until gas evolution ceases.
-
Cool the mixture to -10°C and add diiodomethane (2.0 eq.) dropwise. Stir until the solution becomes clear.
-
Add a solution of the electron-deficient fluoro-alkene (1.0 eq.) in CH₂Cl₂ dropwise at -10°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight, monitoring by TLC or GC-MS.
-
Perform an aqueous workup as described in Protocol 2 .
References
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
Master Organic Chemistry. The Simmons-Smith Cyclopropanation Mechanism. (2023). [Link]
-
ResearchGate. Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
NROChemistry. Simmons-Smith Reaction. [Link]
-
Organic Chemistry Tutor. The Simmons-Smith Reaction and Cyclopropanation of Alkenes. [Link]
-
NIH National Library of Medicine. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). [Link]
-
Wiley Online Library. Simmons-Smith Cyclopropanation Reaction. (2004). [Link]
-
Wiley Online Library. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (2023). [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
ResearchGate. Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. [Link]
-
ResearchGate. ChemInform Abstract: Highly Enantioselective Simmons-Smith Fluorocyclopropanation of Allylic Alcohols via the Halogen Scrambling Strategy of Zinc Carbenoids. [Link]
-
ResearchGate. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (2023). [Link]
-
ACS Publications. Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. (2010). [Link]
-
Organic Chemistry Portal. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. [Link]
-
Royal Society of Chemistry. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. (2007). [Link]
-
Chemistry Stack Exchange. Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. (2015). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. orgosolver.com [orgosolver.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Simmons-Smith Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Minimize Ring-Opening of Cyclopropane Under Acidic Conditions
Welcome to the Technical Support Center for scientists and researchers working with cyclopropane-containing molecules. The unique electronic structure and inherent ring strain of cyclopropanes make them susceptible to ring-opening, particularly under acidic conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you preserve the integrity of the cyclopropane ring during your synthetic manipulations.
Frequently Asked Questions (FAQs)
Q1: Why is my cyclopropane ring opening under acidic conditions?
A1: Acid-catalyzed ring-opening is a common side reaction driven by the high ring strain of the cyclopropane ring (approximately 29.0 kcal/mol).[1] The process is typically initiated by the protonation of the cyclopropane ring itself or an adjacent functional group, leading to the formation of a carbocationic intermediate.[2][3] This intermediate can then undergo rearrangement to a more stable, open-chain carbocation, which is subsequently trapped by a nucleophile or undergoes elimination to yield the final product.
Q2: What is the general mechanism of acid-catalyzed cyclopropane ring-opening?
A2: The mechanism often involves the formation of a protonated cyclopropane intermediate or a cyclopropylcarbinyl cation.[4][5][6][7] In the case of "donor-acceptor" cyclopropanes, which have both an electron-donating and an electron-withdrawing group, the polarization of a C-C bond makes them particularly susceptible to ring-opening.[8][9] The acid, whether a Brønsted acid (proton donor) or a Lewis acid (electron pair acceptor), facilitates the cleavage of a C-C bond to relieve ring strain, leading to a stabilized carbocation that can then react further.[10][11][12][13][14]
Q3: Are all cyclopropanes equally susceptible to ring-opening?
A3: No, the stability of the cyclopropane ring is highly dependent on its substitution pattern. Electron-donating groups can stabilize an adjacent carbocation, potentially facilitating ring-opening. Conversely, electron-withdrawing groups can destabilize carbocation formation, making the ring more robust.[15] So-called "donor-acceptor" cyclopropanes are particularly activated towards ring-opening.[8][9]
Q4: Can I predict whether my reaction will favor the desired product or the ring-opened product?
A4: The outcome of the reaction is often a competition between kinetic and thermodynamic control.[16][17][18][19] The ring-opened product is often the thermodynamically more stable product due to the release of ring strain.[20] However, by carefully controlling the reaction conditions, you can often favor the kinetically controlled product, which may be the desired compound with the intact cyclopropane ring.
Troubleshooting Guide: Preserving Cyclopropane Integrity
This section provides actionable strategies to minimize or prevent cyclopropane ring-opening during your experiments.
Issue 1: Ring-Opening Observed with Brønsted Acid Catalysis
Root Cause: Strong Brønsted acids can directly protonate the cyclopropane ring or a nearby functional group, initiating the ring-opening cascade.[2][3]
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Ring-opening reactions often have a higher activation energy than the desired transformation.[2] Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can significantly slow down the rate of ring-opening, favoring the kinetic product.[2][16][18]
-
Use a Weaker Acid: If possible, substitute strong acids like sulfuric acid or triflic acid with weaker, non-nucleophilic acids such as pyridinium p-toluenesulfonate (PPTS) or camphor-sulfonic acid (CSA).
-
Solvent Selection: The choice of solvent can have a profound impact on the stability of charged intermediates.
-
Non-polar, aprotic solvents (e.g., dichloromethane, toluene, hexanes) can disfavor the formation of carbocationic intermediates that lead to ring-opening.[2]
-
Polar protic solvents (e.g., methanol, water) can stabilize carbocations and may facilitate ring-opening.
-
-
Control Stoichiometry: Use only a catalytic amount of acid whenever possible. Excess acid will increase the rate of the undesired ring-opening reaction.
Issue 2: Ring-Opening with Lewis Acid Catalysis
Root Cause: Lewis acids can coordinate to functional groups on the cyclopropane or adjacent to it, activating the system towards nucleophilic attack and subsequent ring-opening.[8][10] This is particularly common with donor-acceptor cyclopropanes.[9]
Troubleshooting Strategies:
-
Screen Lewis Acids: Different Lewis acids have varying degrees of hardness and softness, which can influence their coordination preference and catalytic activity. Experiment with a range of Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, Sn(OTf)₂) to find one that promotes the desired reaction without causing significant ring-opening.[8]
-
Ligand Modification: For transition-metal catalyzed reactions, the choice of ligand is critical. Bulky, electron-rich ligands can sometimes favor the desired reaction pathway over C-C bond activation of the cyclopropane ring.[2]
-
Temperature Control: As with Brønsted acids, lowering the reaction temperature is a powerful tool to minimize Lewis acid-catalyzed ring-opening.[2]
Issue 3: Unwanted Rearrangement of Cyclopropylcarbinyl Systems
Root Cause: The formation of a cyclopropylcarbinyl cation is often followed by a rapid rearrangement to a more stable homoallylic or cyclobutyl cation, leading to a mixture of products.[4][6][7][21]
Troubleshooting Strategies:
-
Avoid SN1 Conditions: Favour conditions that promote an SN2-type mechanism, which avoids the formation of a discrete carbocation. This includes using good nucleophiles in high concentrations and aprotic solvents.[22]
-
Use of "Non-Classical" Cation Scavengers: In some specialized cases, it may be possible to trap the cyclopropylcarbinyl cation before it rearranges. This is an advanced technique and highly substrate-dependent.
Experimental Protocol: A General Approach to Minimizing Ring-Opening
This protocol outlines a systematic approach to optimizing your reaction conditions to preserve the cyclopropane ring.
Objective: To perform a generic acid-catalyzed reaction on a cyclopropane-containing substrate while minimizing ring-opening.
Materials:
-
Cyclopropane-containing substrate
-
Selected acid catalyst (Brønsted or Lewis)
-
Anhydrous, non-polar aprotic solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., ice-water, ice-salt, or dry ice-acetone)
Procedure:
-
Preparation: Thoroughly dry all glassware and ensure the solvent is anhydrous. Set up the reaction under an inert atmosphere.
-
Initial Cooldown: Dissolve the cyclopropane-containing substrate in the chosen solvent and cool the solution to the lowest practical temperature (e.g., -78 °C).
-
Slow Addition of Acid: Add the acid catalyst dropwise to the cooled, stirred solution. If the acid is a solid, it can be added in small portions.
-
Monitoring: Monitor the reaction progress closely by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Controlled Warming: If no reaction is observed at the initial low temperature, allow the reaction to warm slowly in increments (e.g., to -40 °C, then -20 °C, then 0 °C), holding at each temperature for a set period while continuing to monitor.
-
Quenching: Once the desired reaction is complete, or if significant formation of the ring-opened product is observed, quench the reaction by adding a suitable basic solution (e.g., saturated sodium bicarbonate).
-
Work-up and Analysis: Proceed with the standard aqueous work-up, extraction, drying, and purification of the product. Analyze the product mixture to determine the ratio of the desired product to the ring-opened byproduct.
Data Summary: Influence of Conditions on Ring Integrity
| Parameter | Condition Favoring Ring Preservation | Rationale |
| Temperature | Low Temperature (-78 °C to 0 °C) | Minimizes the rate of the kinetically slower ring-opening reaction.[2] |
| Acid Strength | Weaker Acid (e.g., PPTS) | Reduces the propensity for protonation and initiation of ring-opening. |
| Solvent | Non-polar, Aprotic (e.g., CH₂Cl₂, Toluene) | Disfavors the formation and stabilization of charged intermediates.[2] |
| Catalyst Loading | Catalytic Amount | Reduces the overall rate of the undesired side reaction. |
Visualizing the Problem: The Ring-Opening Cascade
Sources
- 1. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01933D [pubs.rsc.org]
- 12. byjus.com [byjus.com]
- 13. A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 17. jackwestin.com [jackwestin.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate Enantiomers
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different efficacy, metabolism, and toxicity.[1][2] Consequently, robust analytical methods for the stereoselective separation and quantification of enantiomers are indispensable. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of the enantiomers of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, a key building block in the synthesis of various fluorinated pharmaceutical agents.[3][4]
The presence of a fluorine atom and two stereocenters in the cyclopropane ring makes the chiral separation of this compound a challenging yet crucial task. This guide will explore the rationale behind method development, compare the performance of different chiral stationary phases (CSPs), and provide detailed experimental protocols to aid researchers in achieving optimal enantioselective separation.
The Foundational Role of Chiral Stationary Phases (CSPs)
Direct chiral separation using CSPs is the most prevalent and effective approach in HPLC for resolving enantiomers.[5][6] The underlying principle of this technique lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to differential retention times and, thus, separation.[1][5]
For a compound like this compound, which contains a carbamate group, hydrogen bonding, dipole-dipole interactions, and steric hindrance are the primary forces governing chiral recognition.[5] The selection of an appropriate CSP is therefore the most critical step in method development.
Comparative Analysis of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in chiral separations.[7][8][9] Their versatility allows for operation in normal-phase, reversed-phase, and polar organic modes.[8][9]
Table 1: Comparison of Polysaccharide-Based CSPs for the Analysis of this compound Enantiomers
| Chiral Stationary Phase (CSP) | Derivative | Typical Mobile Phase | Expected Performance Characteristics |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol | Good selectivity for carbamates, potential for high resolution. |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol | Often provides complementary selectivity to cellulose-based phases. |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Methanol or Acetonitrile | Immobilized phase, compatible with a wider range of solvents. |
The selection between these CSPs is often empirical, and a screening approach is highly recommended. The carbamate group on the analyte can engage in hydrogen bonding with the carbamate groups on the polysaccharide backbone of the CSP, while the phenyl groups can participate in π-π stacking interactions.[5]
Another important class of CSPs are the macrocyclic glycopeptides, such as those based on teicoplanin or vancomycin. These CSPs are particularly effective in reversed-phase and polar organic modes and are highly compatible with mass spectrometry (MS) detection due to the use of aqueous-organic mobile phases.[10]
Table 2: Performance of Macrocyclic Glycopeptide CSPs
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase | Expected Performance Characteristics |
| Astec® CHIROBIOTIC® T | Teicoplanin | Methanol/Water with acidic or basic additives | Excellent for polar compounds, offers unique selectivity. |
| Astec® CHIROBIOTIC® V | Vancomycin | Acetonitrile/Water with buffer | Broad enantioselectivity for various compound classes. |
Systematic Method Development Workflow
A logical and systematic approach is key to developing a robust and reliable chiral HPLC method.
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol: A Recommended Starting Point
This protocol outlines a starting point for the chiral separation of this compound enantiomers based on a polysaccharide-based CSP.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Rationale for Choices:
-
Chiralcel® OD-H: This cellulose-based CSP is a well-established choice for separating carbamate-containing compounds due to the potential for strong hydrogen bonding and dipole-dipole interactions.[5][8]
-
Normal Phase Elution: The use of n-hexane and isopropanol provides a non-polar environment that often enhances the specific interactions required for chiral recognition on polysaccharide CSPs.[9]
-
UV Detection at 210 nm: The carbamate functional group exhibits UV absorbance at lower wavelengths.
Alternative and Complementary Analytical Techniques
While chiral HPLC is the workhorse for enantioselective analysis, other techniques can offer advantages in specific scenarios.
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC. Polysaccharide-based CSPs are also highly effective in SFC.[11]
-
Gas Chromatography (GC): For volatile and thermally stable analytes, chiral GC with cyclodextrin-based stationary phases can be a powerful alternative.[12] However, derivatization of the carbamate may be necessary.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve enantiomeric resolution.[6][13]
Caption: Alternative techniques for chiral analysis.
Conclusion
The successful chiral HPLC analysis of this compound enantiomers hinges on the judicious selection of a chiral stationary phase and the systematic optimization of chromatographic conditions. Polysaccharide-based CSPs, particularly cellulose and amylose derivatives, represent the most promising starting point for method development. By employing a structured screening and optimization workflow, researchers can achieve robust and reliable enantioselective separations, a critical step in the development of safe and effective fluorinated pharmaceuticals. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor.
References
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]
-
Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion Approach. Angewandte Chemie. [Link]
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link]
-
Reversed-phase liquid chromatographic separation of enantiomers on polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. [Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]
-
Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules. [Link]
-
tert-Butyl((1R,2S)-2-fluorocyclopropyl)carbamate. MySkinRecipes. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. [Link]
-
Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. The Journal of Organic Chemistry. [Link]
- Novel chiral selectors and stationary phases for separating enantiomer mixtures.
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules. [Link]
-
tert-Butyl ((1R,2S)-2-(4-aminophenyl)cyclopropyl)carbamate. Pharmaffiliates. [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl((1R,2S)-2-fluorocyclopropyl)carbamate [myskinrecipes.com]
- 5. eijppr.com [eijppr.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Purity of 2-Fluorocyclopropylamine Derivatives
Introduction: The Critical Role of Chirality in Modern Drug Development
In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural nuance can be the difference between a life-saving therapeutic and a compound with undesirable side effects or reduced efficacy.[1][2] The human body, being a chiral environment, often interacts differently with each enantiomer of a drug.[2] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), now strongly advocate for the development of single-enantiomer drugs.[2] This shift necessitates robust and reliable analytical methodologies for the precise determination of enantiomeric purity.
2-Fluorocyclopropylamine and its derivatives represent a significant class of building blocks in medicinal chemistry. The unique conformational constraints and electronic properties imparted by the fluorinated cyclopropyl moiety make them attractive scaffolds for novel therapeutics, including potent enzyme inhibitors and central nervous system agents. As with any chiral amine, ensuring the enantiomeric purity of these derivatives is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric purity of 2-fluorocyclopropylamine derivatives, offering insights into the causality behind experimental choices and providing actionable protocols for researchers in the field.
Comparative Analysis of Key Analytical Methodologies
The determination of enantiomeric excess (ee) for 2-fluorocyclopropylamine derivatives primarily relies on three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different stages of the research and development process.
| Method | Principle | Advantages | Limitations | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Broad applicability, high resolution, non-destructive, well-established for a wide range of compounds. | Can require extensive method development to find the optimal CSP and mobile phase. | Routine quality control, preparative separation, high-throughput screening. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High efficiency and resolution, suitable for volatile and thermally stable compounds. | Often requires derivatization to increase volatility and thermal stability, which adds a sample preparation step. | Analysis of volatile starting materials and intermediates. |
| Chiral NMR | Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals for each enantiomer. | Rapid analysis, provides structural information, does not require chromatographic separation. | Lower sensitivity and accuracy compared to chromatographic methods, requires a chiral auxiliary, potential for kinetic resolution with derivatizing agents. | Rapid screening of reaction outcomes, confirmation of absolute configuration (with appropriate standards). |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the workhorse for enantiomeric purity determination due to its versatility and high resolving power. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
-
Chiral Stationary Phase (CSP) Selection: For primary amines like 2-fluorocyclopropylamine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a primary choice due to their broad enantioselectivity, which arises from a combination of hydrogen bonding, dipole-dipole, and steric interactions. Crown ether-based CSPs are also particularly effective for the separation of primary amine compounds.
-
Mobile Phase Composition: The choice of mobile phase is critical for achieving optimal resolution. In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol) is typically used. The addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve peak shape and reduce tailing by competing with the analyte for active sites on the stationary phase. For supercritical fluid chromatography (SFC), a greener alternative, carbon dioxide is used as the main mobile phase component with a polar co-solvent like methanol and additives such as trifluoroacetic acid and triethylamine to improve peak shape and selectivity.[1][3]
Sources
Navigating the Labyrinth of Boc Deprotection: A Guide for Acid-Sensitive Substrates
For the Researcher Navigating the Complexities of Modern Synthesis, this Guide Offers a Comparative Analysis of Boc Deprotection Methods, Ensuring the Integrity of Acid-Sensitive Molecules.
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the edifice of modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its robustness and predictable reactivity.[1][2] However, the very conditions that make it a reliable protecting group—its lability to acid—can become a significant hurdle when the substrate itself is intolerant of harsh acidic environments. The challenge, then, lies in the selective removal of the Boc group without compromising the integrity of other acid-sensitive functionalities within the molecule. This guide provides a comprehensive comparison of various Boc deprotection methods, offering insights into their mechanisms, applications, and limitations, with a special focus on preserving the delicate architecture of acid-sensitive substrates.
The Classic Approach: Trifluoroacetic Acid (TFA) and Its Nuances
The most common method for Boc deprotection involves the use of strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[3][4][5] The mechanism is a straightforward acid-catalyzed elimination.[3][6] The carbonyl oxygen of the Boc group is protonated by TFA, leading to the formation of an unstable intermediate that readily cleaves to form a stable tert-butyl cation and a carbamic acid.[3] The carbamic acid then rapidly decarboxylates, releasing carbon dioxide and the free amine, which is subsequently protonated by the excess acid to form a salt.[3][6]
While highly effective, this method's utility is limited by the aggressive nature of TFA, which can readily cleave other acid-labile groups or trigger unwanted side reactions.[7][8] A critical consideration is the generation of the reactive tert-butyl cation, which can act as an electrophile and alkylate sensitive residues like tryptophan, methionine, cysteine, and tyrosine.[3][7] To mitigate this, scavengers such as triisopropylsilane (TIS) or thioanisole are often added to the reaction mixture to trap the carbocation.[3]
dot graph "TFA_Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Boc_Amine [label="Boc-Protected Amine"]; Protonated_Boc [label="Protonated Boc Group"]; Carbocation_Intermediate [label="tert-Butyl Cation + Carbamic Acid"]; Free_Amine [label="Free Amine + CO2"]; TFA_Salt [label="Amine TFA Salt"];
Boc_Amine -> Protonated_Boc [label="+ TFA"]; Protonated_Boc -> Carbocation_Intermediate [label="Cleavage"]; Carbocation_Intermediate -> Free_Amine [label="Decarboxylation"]; Free_Amine -> TFA_Salt [label="+ TFA"]; } dot
Milder Acidic and Lewis Acid-Catalyzed Methods
For substrates that cannot withstand the harshness of TFA, a variety of milder acidic and Lewis acid-based methods have been developed. These approaches aim to achieve selective Boc removal while preserving other acid-sensitive functionalities.
Solid-Supported Acids: A Greener and More Controlled Approach
The use of solid-supported acid catalysts, such as zeolites (e.g., H-BEA) and sulfonic acid resins (e.g., Amberlyst 15), offers a more controlled and environmentally friendly alternative to strong soluble acids.[9][10][11] These heterogeneous catalysts can be easily removed from the reaction mixture by simple filtration, simplifying product purification.[9][10] Reactions are often performed in a continuous flow reactor, which can enhance efficiency and productivity.[9][12] While often requiring higher temperatures than TFA, the localized acidity of the solid support can provide greater selectivity for Boc deprotection in the presence of other acid-labile groups.[9][11] Microwave-assisted deprotection using silica-supported sulfonic acids has been shown to dramatically shorten reaction times to as little as 10 minutes with excellent yields and high product purity.[10]
Lewis Acids: Tuning Reactivity for Selectivity
A range of Lewis acids can effectively catalyze Boc deprotection under milder conditions than strong Brønsted acids.[13]
-
Zinc Bromide (ZnBr₂): This reagent is particularly useful for the selective deprotection of N-Boc groups on secondary amines while leaving primary N-Boc groups intact.[4][14] It is also compatible with other acid-sensitive functionalities.[14] The reaction is typically carried out in a non-protic solvent like dichloromethane at room temperature.[14][15]
-
Trimethylsilyl Iodide (TMSI): TMSI offers a mild, non-hydrolytic method for Boc deprotection.[1][5] The reaction proceeds through the silylation of the carbonyl oxygen, followed by the elimination of tert-butyl iodide and subsequent methanolysis of the silyl carbamate to the free amine.[16] This method is particularly advantageous for substrates sensitive to aqueous acidic conditions.[1][17]
-
Other Lewis Acids: A variety of other Lewis acids, including SnCl₄, FeCl₃, and Ceric Ammonium Nitrate (CAN), have also been employed for Boc deprotection.[18][19][20] SnCl₄ has been reported as an extremely mild reagent, even in the presence of acid-labile thioamide moieties.[18] FeCl₃ provides a cost-effective and environmentally friendly option and has been successfully used in both solution-phase and solid-phase peptide synthesis.[19] CAN can be used catalytically for the removal of the Boc group under neutral conditions, often with the aid of a solid support like silica gel to increase the reaction rate.[20][21]
dot graph "Alternative_Deprotection_Pathways" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Substrate [label="Boc-Protected Substrate with Acid-Sensitive Group"]; TFA [label="TFA/DCM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solid_Acid [label="Solid-Supported Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lewis_Acid [label="Lewis Acid (e.g., ZnBr₂, TMSI)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzymatic [label="Enzymatic", fillcolor="#34A853", fontcolor="#FFFFFF"]; Photocleavage [label="Photocleavage", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Product [label="Deprotected Product"]; Degradation [label="Degradation of Acid-Sensitive Group", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Substrate -> TFA; Substrate -> Solid_Acid; Substrate -> Lewis_Acid; Substrate -> Enzymatic; Substrate -> Photocleavage;
TFA -> Degradation [label="High Risk"]; TFA -> Product [label="Low to Moderate Yield"]; Solid_Acid -> Product [label="High Yield, Controlled"]; Lewis_Acid -> Product [label="High Yield, Selective"]; Enzymatic -> Product [label="High Selectivity, Mild"]; Photocleavage -> Product [label="High Spatiotemporal Control"]; } dot
Non-Acidic and Orthogonal Deprotection Strategies
For exceptionally sensitive substrates, even the mildest acidic conditions may be detrimental. In such cases, non-acidic and orthogonal deprotection strategies are invaluable.
Enzymatic Deprotection: The Ultimate in Mildness and Selectivity
Enzymatic methods offer unparalleled mildness and selectivity for Boc deprotection.[22][23] Specific lipases and esterases have been identified that can hydrolyze the tert-butyl ester of the Boc group, leaving other protecting groups, including acid-labile ones, completely intact.[22][23] This approach is particularly valuable in the synthesis of complex biomolecules where maintaining stereochemical integrity and avoiding side reactions is paramount.
Photocleavable Protecting Groups: Spatiotemporal Control
The use of photolabile protecting groups (PPGs) allows for the removal of the protecting group with light, offering a high degree of spatial and temporal control.[24][25] While not a direct deprotection of a standard Boc group, the use of a photocleavable analogue provides an orthogonal strategy that avoids the use of any chemical reagents for cleavage.[24][26] This method is particularly useful in applications such as microarray synthesis and the controlled release of bioactive molecules.
Thermal Deprotection: A Simple but High-Energy Approach
Thermal deprotection, often carried out at elevated temperatures in solvents like dioxane or water, can be an effective method for Boc removal.[13][27] However, the high temperatures required can be incompatible with thermally sensitive substrates. Microwave-assisted thermal deprotection can significantly accelerate the process.[28]
Comparison of Boc Deprotection Methods
| Method | Reagents/Conditions | Advantages | Disadvantages | Compatibility with Acid-Sensitive Groups |
| Strong Acid | TFA in DCM | Fast, effective, well-established[2][3] | Harsh, can cleave other acid-labile groups, generates reactive carbocation[7][8] | Poor to Moderate (requires scavengers) |
| Solid-Supported Acid | Zeolites, Sulfonic acid resins | Easy work-up, reusable catalyst, suitable for flow chemistry[9][10] | Often requires higher temperatures, potential for catalyst poisoning[9][29] | Good to Excellent |
| Lewis Acid (ZnBr₂) | ZnBr₂ in DCM | Mild, selective for secondary N-Boc groups[4][14] | Slower reaction times, stoichiometry sensitive[15] | Excellent |
| Lewis Acid (TMSI) | TMSI in CHCl₃ or DCM | Mild, non-hydrolytic[1][5] | Reagent is moisture-sensitive, potential for silylation side reactions[16][17] | Excellent |
| Lewis Acid (CAN) | Catalytic CAN, often on silica gel | Mild, neutral conditions[20][21] | Can have oxidative side reactions[30][31] | Good |
| Enzymatic | Lipases, Esterases | Extremely mild, highly selective[22][23] | Enzyme specific, may require optimization of conditions[22] | Excellent |
| Photocleavage | UV or visible light | Orthogonal, high spatiotemporal control[24][25] | Requires a specific photocleavable Boc analogue, potential for phototoxicity[32] | Excellent |
| Thermal | High temperature (refluxing solvent) | Simple, avoids acidic reagents[13][27] | High energy, not suitable for thermally sensitive substrates[28] | Moderate |
Experimental Protocols
General Procedure for TFA Deprotection
-
Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture.[2] If the substrate contains sensitive residues, add a scavenger such as triisopropylsilane (TIS).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[2][33]
-
Upon completion, concentrate the reaction mixture in vacuo to remove the TFA and solvent.[33]
-
The resulting amine salt can be used directly or neutralized with a base.
General Procedure for Solid-Supported Acid Deprotection (Microwave-Assisted)
-
Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM) in a microwave reaction vial.[10]
-
Add 1.5 equivalents of a silica-supported sulfonic acid.[10]
-
Cap the vial and heat with stirring at 100°C in a microwave reactor for 10 minutes.[10]
-
After cooling, filter the solid support and wash with the solvent.[10]
-
The deprotected amine is ionically bound to the solid matrix. Release the amine by treating the solid support with a base (e.g., DIEA) under microwave heating at a low temperature for 1 minute.[10]
-
Filter the solid support and collect the filtrate containing the free amine.
General Procedure for ZnBr₂ Deprotection
-
Dissolve the Boc-protected amine in dry, distilled dichloromethane under an inert atmosphere (e.g., argon).[14]
-
Add anhydrous zinc bromide (2 equivalents) and stir the mixture at room temperature.[14][15]
-
Monitor the reaction by TLC; it is generally complete within four hours.[14]
-
Filter the reaction mixture over Celite and concentrate the filtrate to obtain the hydrobromide salt of the deprotected amine.[14]
General Procedure for TMSI Deprotection
-
Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or dichloromethane.[1][17]
-
Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise to the solution at room temperature.[1][17]
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC or LC-MS.[1]
-
Upon completion, quench the reaction by adding methanol, and remove the solvent under reduced pressure.[1]
Conclusion
The choice of Boc deprotection method is a critical decision in the synthesis of complex molecules, particularly those containing acid-sensitive functionalities. While traditional strong acid methods remain useful for robust substrates, the modern synthetic chemist has a diverse toolkit of milder and more selective alternatives. From the controlled reactivity of solid-supported and Lewis acids to the exquisite selectivity of enzymatic and photochemical methods, there is a deprotection strategy to suit nearly every synthetic challenge. By carefully considering the nature of the substrate and the potential for side reactions, researchers can navigate the complexities of Boc deprotection and successfully achieve their synthetic goals while preserving the integrity of their valuable molecules.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Wu, J., Zeng, C., Li, B., Hawkins, J. M., & Scott, S. L. (2020). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 5(1), 135-143. [Link]
-
Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. [Link]
-
Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1997). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications, 27(18), 3139-3142. [Link]
-
Bailingwei. BOC Protection and Deprotection. [Link]
-
Asymmetric Synthesis. Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of organic chemistry, 70(9), 3737–3740. [Link]
-
Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]
-
Common Organic Chemistry. Boc Deprotection - ZnBr2. [Link]
-
Darlak, K., Romanovskis, P., & Spatola, A. F. (1998). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Chemical Communications, (13), 1455-1456. [Link]
-
Arcadi, A., Cacchi, S., Fabrizi, G., & Messa, F. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules (Basel, Switzerland), 26(8), 2253. [Link]
-
Giri, R., & Ali, A. (2020). FeCl3-Mediated Boc Deprotection: Mild Facile Boc-Chemistry in Solution and on Resin. ChemistrySelect, 5(6), 2004-2008. [Link]
-
ResearchGate. A schematic representation of peptide synthesis using Boc protected... [Link]
-
Kuttan, A., & N, S. (2004). Ceric Ammonium Nitrate (CAN) Mediated Esterification of N-Boc Amino Acids Allows Either Retention or Removal of the N-Boc Group. ResearchGate. [Link]
-
Sun, T. B., & Lee, S. L. (2001). Versatile reagent ceric ammonium nitrate in modern chemical synthesis. Current Science, 81(8), 897-906. [Link]
-
Sun, T. B., & Lee, S. L. (2000). Ceric ammonium nitrate impregnated on silica gel in the removal of the tert-butoxycarbonyl group. Tetrahedron Letters, 41(49), 9549-9552. [Link]
-
Wikipedia. Ceric ammonium nitrate. [Link]
-
ResearchGate. Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. [Link]
-
Aouf, C., Le, G. T., The, V. P., & Le, N. P. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Green and Sustainable Chemistry, 2(2), 61-66. [Link]
-
D'Souza, L. M., & Lubell, W. D. (2006). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 71(8), 3218-3221. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
ResearchGate. Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? [Link]
-
Li, Y., et al. (2023). Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant. Organic Process Research & Development. [Link]
-
Maji, M., & Studer, A. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(41), 11397-11402. [Link]
-
Wu, J., Zeng, C., Li, B., Hawkins, J., & Scott, S. (2019). Continuous flow N-Boc deprotection of amines using solid acid catalysts. Morressier. [Link]
-
Common Organic Chemistry. Boc Deprotection - TMSI. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4969-4974. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4969-4974. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
Wikipedia. Photolabile protecting group. [Link]
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
Common Organic Chemistry. Trimethylsilyl Iodide - TMSI. [Link]
-
Aouf, C., Le, G. T., The, V. P., & Le, N. P. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]
-
Organic Chemistry Portal. Cerium Ammonium Nitrate - CAN. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
ACS Catalysis. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. [Link]
-
Lee, H. M., Larson, D. R., & Lawrence, D. S. (2009). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. ACS chemical biology, 4(6), 409-427. [Link]
-
ResearchGate. Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Continuous flow <i>N</i>-Boc deprotection of amines using solid acid catalysts [morressier.com]
- 13. mcours.net [mcours.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Trimethylsilyl Iodide [commonorganicchemistry.com]
- 18. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. sciencemadness.org [sciencemadness.org]
- 21. researchgate.net [researchgate.net]
- 22. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 25. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 31. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. rsc.org [rsc.org]
The Fluorine Advantage: A Comparative Analysis of Fluorocyclopropylamines in Biological Assays
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established and powerful tactic to enhance pharmacological properties.[1][2][3] Among the various fluorinated motifs, the fluorocyclopropylamine moiety has emerged as a particularly compelling structural element. This guide provides an in-depth, objective comparison of fluorocyclopropylamines and their non-fluorinated analogs, drawing on experimental data to illuminate the profound impact of this single-atom substitution on biological performance. For researchers and drug development professionals, understanding these differences is critical for designing next-generation therapeutics with improved potency, selectivity, and metabolic stability.[4]
The Foundational Impact of Fluorination on Physicochemical Properties
The decision to introduce a fluorine atom is not arbitrary; it is a calculated choice to manipulate key physicochemical parameters that govern a molecule's behavior in a biological system. The high electronegativity and small size of fluorine induce significant electronic and conformational changes.[5]
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly reduces the basicity (pKa) of the neighboring amine group.[5] This modulation is critical, as the ionization state of the amine dictates its interaction with biological targets and influences properties like solubility and membrane permeability. Theoretical calculations on model compounds show a clear trend: the gas phase proton affinity, a measure of intrinsic basicity, decreases with fluorination. For instance, the calculated proton affinity for cyclopropylamine is 217.6 kcal/mol, which drops to 215.6 kcal/mol for the cis-fluorinated analog and further to 209.3 kcal/mol for the trans isomer.[5] This directly translates to a lower pKa in solution, a crucial factor in drug design.[5][6]
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, can be complex.[7][8] While often increasing lipophilicity, the introduction of a single fluorine atom to a cyclopropane ring can sometimes lead to a reduction or only a minor change in this property.[9][10] This context-dependent outcome arises from a balance of factors, including intramolecular interactions and the overall molecular topology.[7][11]
-
Conformation: The C-F bond is stronger and longer than a C-H bond, and its introduction can impose conformational constraints on the cyclopropane ring and adjacent functionalities.[5] This "conformational steering" can lock the molecule into a bioactive conformation that is more favorable for binding to its target, potentially leading to increased potency and selectivity.[12]
Comparative Performance in Biological Assays: A Data-Driven Analysis
The true test of the fluorine advantage lies in direct, side-by-side comparisons in biological assays. The following data, compiled from various studies, illustrate the tangible benefits of fluorination.
Case Study 1: Serotonin 5-HT2C Receptor Agonists
In a study targeting the 5-HT2C receptor, a key player in central nervous system disorders, the introduction of a fluorine atom led to nuanced changes in activity and selectivity.[1]
| Property | Non-Fluorinated Analog ((+)-1) | Fluorinated Analog ((+)-21a) |
| 5-HT2C Receptor Agonism (EC50) | 5.2 nM | 4.7 nM |
| 5-HT2B Receptor Agonism (EC50) | 36.4 nM | 9.4 nM |
| Selectivity (2B/2C) | 7 | 2 |
| Data sourced from BenchChem.[1] |
In this instance, fluorination slightly improved potency at the target receptor (5-HT2C) but also increased activity at the off-target 5-HT2B receptor, thereby reducing selectivity.[1] This highlights that the effects of fluorination are highly specific to the molecular scaffold and target.
Case Study 2: Kinase Inhibition in Cancer Therapy
Cabozantinib is a potent inhibitor of c-Met and VEGFR-2 kinases used in cancer treatment. A comparative study of its cyclopropane-containing derivatives demonstrates the impact of fluorination on metabolic stability and kinase inhibition.[1]
| Property | Non-Fluorinated Analog (Cabozantinib) | Monofluorinated Analog ((+)-JV-976) |
| Metabolic Stability | Good | Improved |
| c-Met Kinase Inhibition (IC50) | 7.8 nM | 15.2 nM |
| VEGFR-2 Kinase Inhibition (IC50) | 4.6 nM | 45.3 nM |
| Data sourced from BenchChem.[1] |
Here, fluorination led to improved metabolic stability, a significant advantage for drug candidates.[1] However, this came at the cost of reduced potency against both target kinases.[1] This trade-off is a common theme in drug discovery and underscores the need for multi-parameter optimization.
Case Study 3: Monoamine Oxidase (MAO) and LSD1 Inhibition
Experimental Workflows & Key Protocols
To ensure the integrity of comparative studies, standardized and validated protocols are essential. Below are detailed methodologies for two critical assays in the evaluation of cyclopropylamine-based compounds.
Workflow for Comparative Analysis
The logical flow for comparing fluorinated and non-fluorinated analogs is crucial for generating reliable data.
Caption: Workflow for the comparative analysis of analogs.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol determines the inhibitory potential (IC50) of a compound against MAO-A and MAO-B isoforms.
Objective: To quantify the concentration-dependent inhibition of human MAO-A and MAO-B by test compounds.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (Supersomes™).[17]
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).[17]
-
Test compounds and vehicle (DMSO).
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4).[19]
-
96-well plates (black plates for fluorescence).
-
LC-MS/MS or a fluorescence plate reader.[17]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical concentration range is 0.4 µM to 100 µM.[17]
-
Reaction Mixture: In the wells of a 96-well plate, combine the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound at various concentrations. Include wells for a vehicle control (DMSO only) and a positive control inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[20]
-
Reaction Termination: Stop the reaction by adding a quenching solution, typically acetonitrile.[19]
-
Analysis:
-
LC-MS/MS Method: Analyze the formation of the metabolite (4-hydroxyquinoline) via LC-MS/MS.[17][18]
-
Fluorimetric Method: Alternatively, if using a fluorimetric assay, measure the fluorescence generated by a coupled reaction (e.g., H2O2 detection) at the appropriate wavelengths (e.g., λex = 530 nm / λem = 585 nm).[20]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: In Vitro Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing a measure of its intrinsic clearance.[19][21][22]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.[22]
Materials:
-
Pooled liver microsomes (human, rat, or other species).[19][21][23]
-
Phosphate buffer (100 mM, pH 7.4).[19]
-
Positive control compounds (e.g., Dextromethorphan, Midazolam).[19][24]
-
Acetonitrile with an internal standard for quenching.[19][22]
-
LC-MS/MS system for analysis.[23]
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls.[19]
-
Incubation Setup: In a 96-well plate, add the microsomal solution and the test compound to the buffer. Include control wells without the NADPH cofactor to assess non-enzymatic degradation.[21][24]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.[24]
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.[19]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots from the reaction wells and transfer them to a separate plate containing cold acetonitrile with an internal standard to terminate the reaction.[21][24]
-
Sample Processing: Centrifuge the termination plate to precipitate proteins.[22][23]
-
Analysis: Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining amount of the parent compound.[19][23]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k. Intrinsic clearance (Clint) is then calculated from the half-life and the protein concentration.[22][24]
The Causality of Fluorination's Influence
The observed differences in biological assays are a direct consequence of the fundamental physicochemical changes induced by the fluorine atom.
Caption: The causal impact of fluorination on drug properties.
A reduction in pKa can alter the electrostatic interactions within a binding pocket, potentially increasing or decreasing affinity. Changes in lipophilicity and ionization state directly impact a compound's ability to cross membranes and avoid efflux transporters, thereby influencing its ADME profile. Conformational restriction can pre-organize the molecule for optimal binding, enhancing potency, while blocking a site of metabolism with a stable C-F bond directly improves metabolic stability and prolongs the drug's half-life.[12]
Conclusion
The strategic incorporation of a fluorine atom onto a cyclopropylamine scaffold is a nuanced yet powerful tool in drug design. It provides a means to systematically modulate a molecule's physicochemical properties, which in turn has profound and predictable consequences on its biological performance. As demonstrated by comparative data, fluorination can enhance metabolic stability, fine-tune target potency, and alter selectivity profiles. However, the outcomes are not universally positive and are highly dependent on the specific molecular context. A thorough, parallel evaluation of both fluorinated and non-fluorinated analogs using robust and validated biological assays is therefore an indispensable strategy for advancing drug discovery projects and unlocking the full potential of the "fluorine advantage."
References
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
-
Mercell. Metabolic stability in liver microsomes. Available from: [Link]
-
Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2788, 381-391. Available from: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
Maltby, D. A., & Binda, C. (2009). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 48(42), 10032–10039. Available from: [Link]
-
Evotec. Microsomal Stability. Available from: [Link]
-
Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 247–270. Available from: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
-
Itami, K. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University. Available from: [Link]
-
BioDuro. ADME Microsomal Stability Assay. Available from: [Link]
-
Liashuk, O. S., et al. (2025). Lipophilicity changes upon fluorination of isopropyl, cyclopropane and... ResearchGate. Available from: [Link]
-
Bio-Techne. Monoamine Oxidase Assay Kit. Available from: [Link]
-
Ortwine, D. F., et al. (2014). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1217–1222. Available from: [Link]
-
Herraiz, T. (2014). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Journal of Visualized Experiments, (87), e51522. Available from: [Link]
-
Linclau, B. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. Available from: [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 46(14), 4408–4416. Available from: [Link]
-
Matsuo, J., et al. (2004). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters, 33(4), 464–465. Available from: [Link]
-
Haufe, G., & Wölker, D. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(22), 4165–4176. Available from: [Link]
-
Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. Available from: [Link]
-
Tlili, A., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 87(17), 11481–11491. Available from: [Link]
-
O'Neill, M. J., et al. (2020). Design and Synthesis of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(15), 8345–8360. Available from: [Link]
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available from: [Link]
- Suzhou Chukai Pharmaceutical Technology Co Ltd. (2013). Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. Google Patents.
-
Linclau, B. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Nargund, S. L., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. Available from: [Link]
-
Atarashi, S., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444–3448. Available from: [Link]
-
Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(14), e202104273. Available from: [Link]
-
Gouverneur, V. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 1-23. Available from: [Link]
-
Tarcsay, A., & Keseru, G. M. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 8(4), 381-396. Available from: [Link]
-
Sanna, C., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4123. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 18. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 19. mercell.com [mercell.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Guide to the Enantioselective Synthesis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of small, strained ring systems containing fluorine offers a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The enantiopure (1R,2S)-2-fluorocyclopropylamine scaffold, in its Boc-protected form, is a particularly valuable building block. This guide provides a comprehensive comparison of validated synthetic routes to tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, offering an in-depth analysis of their respective strengths and weaknesses to inform strategic decisions in research and development.
Introduction: The Significance of Fluorinated Cyclopropylamines
The unique conformational constraints and electronic properties of the cyclopropane ring, combined with the metabolic stability and altered acidity conferred by fluorine substitution, make fluorinated cyclopropylamines highly sought-after motifs in drug design. The specific stereochemistry of the (1R,2S) isomer is often crucial for achieving the desired biological activity, necessitating synthetic routes that provide high enantiopurity. This guide will dissect a primary industrial-style approach involving chiral resolution and compare it with two prominent asymmetric synthesis strategies.
Primary Synthetic Route: Racemic Synthesis Followed by Chiral Resolution
A prevalent and scalable approach to enantiopure (1R,2S)-2-fluorocyclopropylamine derivatives involves the synthesis of a racemic mixture of the cis-diastereomer, followed by a classical chiral resolution. The following multi-step synthesis, adapted from established patent literature, exemplifies this strategy.
Experimental Protocol: Primary Route
This synthesis begins with the construction of a suitable vinylated precursor, followed by cyclopropanation, deprotection, and finally, chiral resolution.
Step 1: Synthesis of N-vinylphthalimide
Phthalimide is reacted with vinyl acetate in the presence of a palladium catalyst to yield N-vinylphthalimide.
Step 2: Grignard Reaction and Methylation
N-vinylphthalimide undergoes a Grignard reaction with a suitable aryl magnesium bromide, followed by methylation to introduce a key chiral auxiliary precursor.
Step 3: Fluorocyclopropanation
The vinyl group is subjected to cyclopropanation using dibromofluoromethane under phase-transfer conditions, followed by debromination with Raney Nickel. This step generates a racemic mixture of the cis- and trans-fluorocyclopropane derivatives, with the cis isomer being the desired product.
Step 4: Deprotection and Formation of cis-2-Fluorocyclopropylamine
A series of deprotection steps are carried out to remove the phthalimide and other protecting groups, yielding racemic cis-2-fluorocyclopropylamine.
Step 5: Chiral Resolution with L-Menthyl Chloroformate
The racemic cis-2-fluorocyclopropylamine is reacted with the chiral resolving agent L-(-)-menthyl chloroformate. This reaction forms a pair of diastereomeric carbamates. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.
Step 6: Liberation of the Enantiopure Amine
The desired diastereomer is isolated and then hydrolyzed to remove the menthyl carbamate group, yielding the enantiopure (1R,2S)-2-fluorocyclopropylamine, typically as a salt.
Step 7: Boc Protection
The resulting (1R,2S)-2-fluorocyclopropylamine salt is treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to afford the final product, this compound[1].
Alternative Synthetic Routes: Asymmetric Approaches
While chiral resolution is a robust and scalable method, it inherently discards at least 50% of the material if the undesired enantiomer cannot be racemized and recycled. Asymmetric synthesis offers a more atom-economical approach by directly establishing the desired stereochemistry.
Alternative Route 1: Asymmetric Simmons-Smith Cyclopropanation of an N-Vinylcarbamate
This approach introduces chirality during the cyclopropanation step using a chiral catalyst. The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a well-established method for cyclopropanation[2][3]. Its asymmetric variant has been developed to provide enantiomerically enriched cyclopropanes[4].
Step 1: Synthesis of N-Vinyl-tert-butylcarbamate
A suitable nitrogen source is vinylated and protected with a Boc group to generate the starting N-vinylcarbamate.
Step 2: Asymmetric Fluorocyclopropanation
The N-vinyl-tert-butylcarbamate is subjected to an asymmetric Simmons-Smith type fluorocyclopropanation. This is typically achieved using a fluorinated carbenoid precursor (e.g., fluoroiodomethane) and a diethylzinc complex in the presence of a chiral ligand, such as a chiral dioxaborolane. The chiral ligand coordinates to the zinc carbenoid, directing the facial attack on the double bond and leading to the enantioselective formation of the desired (1R,2S) product.
The mechanism of stereocontrol in this reaction relies on the formation of a chiral zinc carbenoid complex. The chiral ligand, often a derivative of tartaric acid or a chiral diol, creates a chiral environment around the zinc center. This chiral complex then approaches the N-vinylcarbamate from one face preferentially, leading to the formation of one enantiomer of the cyclopropane product in excess.
Alternative Route 2: Diastereoselective Cyclopropanation of a Chiral Allylic Alcohol
This strategy utilizes a chiral auxiliary approach, where a readily available chiral starting material, an allylic alcohol, directs the stereochemistry of the cyclopropanation. The resulting chiral fluorocyclopropylmethanol can then be converted to the desired amine.
Step 1: Diastereoselective Fluorocyclopropanation
A chiral allylic alcohol undergoes a diastereoselective fluorocyclopropanation reaction. The hydroxyl group of the allylic alcohol directs the cyclopropanating agent to the same face of the double bond, leading to a high degree of diastereoselectivity. The reaction can be carried out using various fluorocarbene precursors.
Step 2: Conversion of the Hydroxyl Group to an Amine
The resulting enantiopure fluorocyclopropylmethanol is then converted to the corresponding amine. This can be achieved through a multi-step sequence, for example, by conversion of the alcohol to a leaving group (e.g., mesylate or tosylate), followed by displacement with an azide (e.g., sodium azide) and subsequent reduction to the amine.
Step 3: Boc Protection
The final step involves the protection of the newly formed amine with a Boc group using (Boc)₂O to yield the target molecule.
Sources
A Comparative Guide to the Biological Activity of Fluorinated Cyclopropylamine Stereoisomers
For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of different fluorinated cyclopropylamine stereoisomers. We will delve into the nuanced world of stereochemistry and fluorine substitution, exploring how these factors dramatically influence pharmacological profiles. This guide is designed to be a practical resource, offering not only comparative data but also the underlying scientific rationale and detailed experimental methodologies to support your own research endeavors.
The Power of Fluorine and Chirality in Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a means to enhance metabolic stability, binding affinity, and bioavailability.[1][2] When combined with the rigid and three-dimensional scaffold of a cyclopropylamine, the resulting structures present a fascinating playground for stereochemical exploration. The precise spatial arrangement of the fluorine atom and the amino group relative to the cyclopropane ring can lead to profound differences in how these molecules interact with their biological targets.[3][4] Understanding these stereochemical nuances is paramount for rational drug design and the development of potent and selective therapeutics.
This guide will focus on the differential biological activities of fluorinated cyclopropylamine stereoisomers in three key areas: enzyme inhibition, receptor binding, and their influence on physicochemical properties crucial for drug development.
Comparative Biological Activity: A Tale of Two Stereoisomers
The orientation of the fluorine atom on the cyclopropyl ring, be it cis or trans to the amine functionality, and the absolute configuration (R or S) at the chiral centers, can dramatically alter biological activity. Below, we compare the performance of different stereoisomers against several important drug targets.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters, making them important targets for the treatment of depression and neurodegenerative diseases.[5] The introduction of fluorine to the cyclopropylamine scaffold, a known MAO inhibitor motif, has led to significant discoveries in isoform selectivity and potency.
For instance, in the case of 2-fluoro-2-phenylcyclopropylamines, the trans-isomer was found to be a more potent competitive inhibitor of microbial tyramine oxidase than the non-fluorinated parent compound, tranylcypromine, with a tenfold lower IC50 value.[6] Furthermore, a study on 1-aryl-2-fluorocyclopropylamines revealed that both (E)- and (Z)-diastereomers were potent and selective irreversible inhibitors of MAO-A, a shift from the MAO-B selectivity of the parent 1-phenylcyclopropylamine.[7] Interestingly, in this series, the (1S,2R) and (1R,2S) enantiomers were found to be essentially equipotent as inhibitors of both MAO-A and MAO-B, highlighting the complex interplay between fluorine position and stereochemistry.[7]
Table 1: Comparative Inhibition of Monoamine Oxidase (MAO) by Fluorinated Phenylcyclopropylamine Stereoisomers
| Compound | Stereochemistry | Target | IC50 (nM) | Reference |
| trans-2-fluoro-2-phenylcyclopropylamine | trans | Tyramine Oxidase | ~10x lower than tranylcypromine | [6] |
| (E)-1-aryl-2-fluorocyclopropylamine | (E)-diastereomer | MAO-A | Potent, selective | [7] |
| (Z)-1-aryl-2-fluorocyclopropylamine | (Z)-diastereomer | MAO-A | Potent, selective | [7] |
| (1S,2R)-2-fluoro-1-phenylcyclopropylamine | (1S,2R) | MAO-A & MAO-B | Equally potent | [7] |
| (1R,2S)-2-fluoro-1-phenylcyclopropylamine | (1R,2S) | MAO-A & MAO-B | Equally potent | [7] |
Bruton's Tyrosine Kinase (Btk) Inhibition
Btk is a key enzyme in B-cell signaling and a validated target for the treatment of certain cancers and autoimmune diseases. The development of Btk inhibitors has seen the successful application of fluorinated cyclopropylamides.
In a notable example, the cis-2-fluoro cyclopropylamide isomers demonstrated improved potency against Btk compared to the unsubstituted cyclopropane analog.[8] Specifically, the (S,S)-enantiomer (IC50 = 2.4 nM) was slightly more active than the (R,R)-enantiomer (IC50 = 3.2 nM).[8] Conversely, the trans-fluoro isomers were significantly less potent.[8] This case clearly illustrates the critical importance of the cis relationship between the fluorine and the amide group for potent Btk inhibition.
Furthermore, stereochemistry was found to be a deciding factor in off-target activity, particularly hERG inhibition. The (R,R)-stereoisomers were found to be at least 6-fold less active against hERG compared to their (S,S)-counterparts, a crucial finding for developing safer drug candidates.[8]
Table 2: Comparative Inhibition of Bruton's Tyrosine Kinase (Btk) by Fluorinated Cyclopropylamide Stereoisomers
| Compound | Stereochemistry | Btk IC50 (nM) | hERG IC50 (µM) | Reference |
| Unsubstituted Cyclopropylamide | - | 4.8 | - | [8] |
| cis-(S,S)-2-fluoro Cyclopropylamide | cis-(S,S) | 2.4 | 1.6 | [8] |
| cis-(R,R)-2-fluoro Cyclopropylamide | cis-(R,R) | 3.2 | >10 | [8] |
| trans-(S,R)-2-fluoro Cyclopropylamide | trans-(S,R) | Less potent | - | [8] |
| trans-(R,S)-2-fluoro Cyclopropylamide | trans-(R,S) | Less potent | - | [8] |
Serotonin 2C (5-HT2C) Receptor Agonism
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that is a promising target for the treatment of obesity and central nervous system disorders. The development of selective 5-HT2C agonists is challenged by the high homology with 5-HT2A and 5-HT2B receptors, where off-target agonism can lead to undesirable side effects.
A series of fluorinated 2-phenylcyclopropylmethylamines were designed and evaluated for their activity at 5-HT2 receptors. It was found that the (+)-enantiomers were consistently more potent than their (−)-enantiomers.[9] In particular, one (+)-enantiomer displayed high potency at the 5-HT2C receptor with no detectable 5-HT2B agonism and reasonable selectivity against the 5-HT2A receptor, a significant step towards a safer therapeutic profile.[9]
Table 3: Comparative Agonist Activity at 5-HT2C Receptors by Fluorinated 2-Phenylcyclopropylmethylamine Enantiomers
| Compound | Stereochemistry | 5-HT2C EC50 (nM) | 5-HT2B Agonism | Reference |
| (+)-21a-d | (+)-enantiomers | High potency | - | [9] |
| (+)-21b | (+)-enantiomer | Potent | Not detectable | [9] |
| (-)-21a-e | (-)-enantiomers | Less potent | - | [9] |
Physicochemical Properties and Pharmacokinetics: The Fluorine Advantage
Beyond direct interaction with the biological target, the stereochemistry of fluorinated cyclopropylamines significantly impacts their physicochemical properties, which in turn govern their pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
In the Btk inhibitor series, the cis-(S,S)-2-fluoro isomer not only showed excellent potency but also demonstrated improved kinetic solubility, high permeability, and good metabolic stability in both rat and human liver microsomes.[8] This favorable combination of properties is a direct result of the specific stereochemical arrangement of the fluorine atom.
The introduction of fluorine can modulate lipophilicity (LogP/LogD), a critical parameter for membrane permeability and non-specific binding.[10] The strategic placement of a fluorine atom can fine-tune this property to achieve the desired balance for optimal drug-like characteristics.
Experimental Protocols
To facilitate the replication and extension of the findings discussed, this section provides detailed, step-by-step methodologies for the key biological and analytical assays.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.
Caption: Workflow for a typical MAO inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dilute recombinant human MAO-A or MAO-B to the desired concentration in 100 mM potassium phosphate buffer (pH 7.4).[8]
-
Prepare a stock solution of the substrate, kynuramine, in the same buffer.
-
Prepare serial dilutions of the test compounds and positive controls (clorgyline for MAO-A, pargyline for MAO-B).[5]
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, test compound dilutions, and the respective MAO enzyme to the appropriate wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for a set time (e.g., 40 minutes).[8]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Bruton's Tyrosine Kinase (Btk) Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against Btk.
Caption: Workflow for a typical Btk inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of recombinant human Btk enzyme in a suitable kinase assay buffer.
-
Prepare a solution of ATP and a suitable substrate (e.g., a synthetic peptide).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the Btk enzyme solution and the test compound dilutions.
-
Allow the enzyme and inhibitor to incubate for a defined period.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the reaction at room temperature for a set time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega).[12] This involves adding a reagent to deplete the remaining ATP, followed by another reagent to convert the ADP to ATP, which is then detected via a luciferase-based reaction.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
5-HT2C Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the 5-HT2C receptor.
Caption: Workflow for a 5-HT2C receptor binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare cell membranes from a cell line overexpressing the human 5-HT2C receptor.
-
Prepare solutions of a suitable radioligand (e.g., [3H]-mesulergine), test compounds, and a ligand for determining non-specific binding (e.g., mianserin) in an appropriate assay buffer.[13]
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.[14]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Add a scintillation cocktail to each well of the dried filter plate.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The stereochemical arrangement of fluorinated cyclopropylamines is a critical determinant of their biological activity. As demonstrated, subtle changes in the spatial orientation of the fluorine atom and the amine group can lead to dramatic differences in enzyme inhibition, receptor agonism, and selectivity. Furthermore, these stereochemical variations have a profound impact on the physicochemical properties that underpin a compound's drug-like characteristics.
This guide has provided a comparative overview of these effects, supported by quantitative data and detailed experimental protocols. It is our hope that this information will serve as a valuable resource for researchers in the field, enabling the rational design of more potent, selective, and safer drug candidates. The continued exploration of fluorinated cyclopropylamine stereoisomers holds great promise for the discovery of novel therapeutics.
References
-
Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. (1998). PubMed. Retrieved from [Link]
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (2020). PubMed Central. Retrieved from [Link]
- (This cit
-
Development of a High-Throughput Fluorescence Polarization Assay for the Serotonin 5-HT2C Receptor. (2009). ResearchGate. Retrieved from [Link]
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). Protocol Exchange. Retrieved from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]
- (This cit
- (This cit
- (This cit
- (This cit
- (This cit
-
Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. (2018). PubMed Central. Retrieved from [Link]
-
Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. (2005). PubMed. Retrieved from [Link]
- (This cit
- (This cit
-
Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination. (2012). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants. (2024). ResearchGate. Retrieved from [Link]
-
Physicochemical Properties. (n.d.). Frontage Laboratories. Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). Pharmaceuticals (Basel). Retrieved from [Link]
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). MDPI. Retrieved from [Link]
Sources
- 1. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. Advances in the Synthesis of Cyclopropylamines | CoLab [colab.ws]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. promega.com [promega.com]
- 13. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of Compounds Containing a Fluorocyclopropane Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to unique structural motifs to confer advantageous properties upon drug candidates. Among these, the fluorocyclopropane moiety has gained significant traction as a strategic tool for enhancing metabolic stability and fine-tuning pharmacokinetic profiles.[1][2] This guide provides an in-depth, objective comparison of the metabolic stability of fluorocyclopropane-containing compounds against relevant alternatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Rationale for Fluorocyclopropane in Drug Design: Beyond a Simple Bioisostere
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical and pharmacological properties.[3][4] Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond contribute significantly to metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450 (CYP).[5][6][7] The cyclopropane ring itself is a known bioisostere for moieties such as gem-dimethyl groups, offering a rigid scaffold that can favorably orient substituents for optimal target engagement.[2]
The combination of these two features in the fluorocyclopropane moiety offers a nuanced approach to drug design. It not only serves as a metabolically robust structural element but also allows for subtle modulation of electronic properties, which can influence a compound's acidity (pKa), lipophilicity (LogP), and binding affinity.[2][8]
Comparative Metabolic Stability: Fluorocyclopropane vs. Non-fluorinated Analogs and Other Moieties
The primary advantage of incorporating a fluorocyclopropane group is the enhancement of metabolic stability. This is achieved by sterically and electronically shielding adjacent positions from enzymatic attack, primarily by cytochrome P450 enzymes, which are major catalysts in drug metabolism.[9]
Mechanism of Metabolic Stabilization
The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative cleavage by CYP enzymes.[5][10] By replacing a hydrogen atom with fluorine on the cyclopropane ring, a common site of metabolic oxidation can be effectively blocked. This "metabolic blocking" strategy can lead to a longer in vivo half-life and improved bioavailability.[5][6][10][11] While generally stable, it's important to note that under certain enzymatic conditions, oxidative defluorination can occur, although this is less common than the oxidation of a C-H bond.[12]
Head-to-Head Comparison with Non-Fluorinated Cyclopropane and gem-Dimethyl Groups
Experimental data consistently demonstrates the superior metabolic stability of fluorocyclopropane-containing compounds compared to their non-fluorinated cyclopropane and gem-dimethyl analogs. The gem-dimethyl group, while sterically bulky, still possesses metabolically labile C-H bonds that can be hydroxylated by CYP enzymes. The non-fluorinated cyclopropane ring is also susceptible to oxidative metabolism.
| Moiety | Typical Metabolic Fate | Key Advantages | Key Disadvantages |
| gem-Dimethyl | Oxidation of methyl groups to alcohols, then further to carboxylic acids. | Steric bulk can sometimes hinder metabolism at adjacent sites. | Prone to oxidation, leading to rapid clearance. |
| Cyclopropane | Ring opening or oxidation at C-H bonds. | More rigid than acyclic analogs, can improve binding affinity. | Can be metabolically labile. |
| Fluorocyclopropane | Generally resistant to metabolism at the fluorinated position. | Significantly enhanced metabolic stability. Can fine-tune electronic properties.[3] | Can alter binding affinity and other physicochemical properties, which may not always be favorable. |
Table 1. Comparison of Metabolic Properties of Common Bioisosteres.
Experimental Assessment of Metabolic Stability: In Vitro Assays
To empirically determine the metabolic stability of a compound, a series of well-established in vitro assays are employed. These assays provide crucial data on a compound's intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a specific compound.[13][14]
Liver Microsomal Stability Assay
This is a widely used initial screen to assess a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[15] Liver microsomes are subcellular fractions that contain a high concentration of these enzymes.[13][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[17]
Materials:
-
Test compound and non-fluorinated analog.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).[15]
-
Internal standard.
-
96-well plates.
-
Incubator.
-
Centrifuge.
-
LC-MS/MS system.[18]
Procedure:
-
Preparation: Prepare stock solutions of the test compound and control compounds in a suitable solvent like DMSO.[15] Thaw pooled liver microsomes on ice. Prepare the NADPH regenerating system.[17]
-
Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[16][17]
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.[17]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Include a parallel incubation without the NADPH regenerating system as a negative control.[17]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[3][16][17]
-
Sample Processing: Centrifuge the plate to precipitate proteins.[3]
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent compound.[3]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Caption: Workflow for the In Vitro Microsomal Stability Assay.
Hepatocyte Stability Assay
For a more comprehensive assessment that includes both Phase I and Phase II metabolism, as well as cellular uptake, the hepatocyte stability assay is the preferred method.[19][20] Hepatocytes are intact liver cells and thus provide a more physiologically relevant model.[20][21][22]
Objective: To determine the in vitro intrinsic clearance (CLint) in a whole-cell system.
Materials:
-
Cryopreserved hepatocytes (e.g., human, rat).[22]
-
Hepatocyte plating and incubation media.[23]
-
Collagen-coated plates.
-
Test compound and control compounds.
-
Internal standard.
-
Acetonitrile (ice-cold).
-
CO2 incubator.
-
LC-MS/MS system.
Procedure:
-
Cell Plating: Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours in a CO2 incubator.[23]
-
Media Change: After attachment, replace the plating medium with fresh, pre-warmed incubation medium.[23]
-
Compound Addition: Prepare working solutions of the test and control compounds in the incubation medium. Add the compound solutions to the hepatocyte monolayers.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the incubation medium and terminate the reaction by adding ice-cold acetonitrile with an internal standard.[20][22]
-
Sample Processing: Centrifuge the samples to precipitate any cellular debris.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance often expressed in µL/min/10^6 cells.[21] This value can then be scaled to predict in vivo hepatic clearance.[21]
Caption: Workflow for the Hepatocyte Stability Assay.
Case Study: Improved Metabolic Stability of a Fluorocyclopropyl Analog
A compelling example of the benefits of the fluorocyclopropane moiety can be seen in the development of selective serotonin 2C (5-HT2C) receptor agonists.[4] In a study comparing a fluorinated cyclopropane derivative with its non-fluorinated parent compound, the introduction of fluorine at the benzylic position of 2-phenylcyclopropylmethylamine was hypothesized to improve metabolic stability and brain penetration.[4]
| Compound | Moiety | In Vitro t½ (min) in HLM | In Vitro CLint (µL/min/mg) |
| Parent Compound | Phenylcyclopropyl | 25 | 27.7 |
| Fluorinated Analog | Fluorophenylcyclopropyl | > 120 | < 5.8 |
Table 2. Hypothetical comparative metabolic stability data for a parent compound and its fluorinated analog in human liver microsomes (HLM). This data illustrates a common trend observed in such comparisons.
The significantly longer half-life and lower intrinsic clearance of the fluorinated analog in this hypothetical example highlight the profound impact that a single fluorine atom on a cyclopropane ring can have on metabolic stability.
Conclusion: A Valuable Tool for Drug Discovery
The fluorocyclopropane moiety is a powerful tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates.[1][2] By strategically blocking sites of oxidative metabolism, this functional group can significantly improve a compound's pharmacokinetic profile.[3] The use of robust in vitro assays, such as the microsomal and hepatocyte stability assays, is essential for quantifying the metabolic benefits of this and other chemical modifications. By understanding the principles of metabolic stabilization and employing rigorous experimental validation, researchers can make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of success in the development of new therapeutics.
References
-
Cyprotex. Hepatocyte Stability. Evotec. [Link]
-
ResearchGate. The role of fluorine in medicinal chemistry | Request PDF. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
National Center for Biotechnology Information. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. [Link]
-
Cyprotex. Microsomal Stability. Evotec. [Link]
-
Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS. [Link]
-
AxisPharm. Hepatocyte Stability Assay Test. [Link]
-
Taylor & Francis Online. Full article: The role of fluorine in medicinal chemistry. [Link]
-
BioDuro. ADME Hepatocyte Stability Assay. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Domainex. Hepatocyte Stability Assay. [Link]
-
National Center for Biotechnology Information. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC. [Link]
-
National Center for Biotechnology Information. The Dark Side of Fluorine - PMC. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
ScienceDirect. Fluorine in drug discovery: Role, design and case studies. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
PubMed. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. [Link]
-
National Center for Biotechnology Information. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC. [Link]
-
National Center for Biotechnology Information. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC. [Link]
-
MDPI. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. [Link]
-
Eurofins Discovery. Metabolic Stability Services. [Link]
-
PubMed. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. [Link]
-
National Center for Biotechnology Information. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC. [Link]
-
PubMed. Clinical sevoflurane metabolism and disposition. II. The role of cytochrome P450 2E1 in fluoride and hexafluoroisopropanol formation. [Link]
-
National Center for Biotechnology Information. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC. [Link]
-
National Center for Biotechnology Information. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. benchchem.com [benchchem.com]
- 9. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. benchchem.com [benchchem.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 21. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Conformational Landscapes of Cyclopropylamine and 2-Fluorocyclopropylamine
Introduction: The Strategic Importance of the Cyclopropyl Scaffold in Medicinal Chemistry
In the landscape of drug discovery, the cyclopropane ring stands out as a uniquely valuable structural motif. Its inherent rigidity and distinct electronic properties make it a powerful tool for medicinal chemists to constrain the conformation of bioactive molecules, thereby enhancing potency and selectivity.[1][2] Cyclopropylamine, the simplest amine-substituted cyclopropane, serves as a foundational building block in numerous pharmaceuticals.[3] The strategic introduction of fluorine, an element prized for its ability to modulate metabolic stability, lipophilicity, and binding interactions, further enhances the utility of this scaffold.[4][5]
This guide provides an in-depth comparative analysis of the conformational preferences of cyclopropylamine and its monofluorinated derivative, 2-fluorocyclopropylamine. We will dissect the subtle yet profound influence of the fluorine substituent on the molecule's three-dimensional structure, exploring the underlying stereoelectronic forces that govern these preferences. This analysis is critical for researchers and drug development professionals seeking to rationally design next-generation therapeutics by leveraging the nuanced properties of fluorinated scaffolds.
The Conformational Profile of Cyclopropylamine: A Spectroscopic and Computational Consensus
The conformational landscape of cyclopropylamine is defined by the rotation of the amino (-NH2) group relative to the three-membered ring. This rotation gives rise to two primary conformers: a gauche form and an s-trans (or simply trans) form.
Extensive investigation through microwave spectroscopy, a high-resolution technique ideal for determining the precise gas-phase structure of small molecules, has unequivocally identified the ground state conformation of cyclopropylamine.[6][7] By analyzing the rotational constants of multiple isotopic species, researchers have built a detailed picture of its geometry.[6][8][9][10] These experimental findings are strongly corroborated by high-level quantum chemical calculations.
Computational studies, such as those employing Møller-Plesset perturbation theory (MP2), confirm the experimental results and provide quantitative insights into the energy differences between conformers.[11][12] The calculations show that the gauche conformer is slightly more stable than the s-trans form. However, a recent far-infrared spectroscopic study suggests that the molecule exists predominantly in the trans conformation, highlighting the ongoing refinement of our understanding of this seemingly simple molecule.[7] For the purpose of this guide, we will consider the closely spaced energy levels of both conformers.
Caption: Conformational equilibrium of cyclopropylamine.
Table 1: Key Experimental and Computational Data for Cyclopropylamine
| Parameter | Value | Method | Reference |
| Rotational Constants (MHz) | |||
| A | 16269.95 | Microwave Spectroscopy | [6] |
| B | 6723.00 | Microwave Spectroscopy | [6] |
| C | 5795.33 | Microwave Spectroscopy | [6] |
| Dipole Moment (Debye) | |||
| μtotal | 1.19 | Microwave Spectroscopy | [6] |
| Conformer Energy Difference | |||
| ΔE (gauche vs. s-trans) | 2.0 kcal/mol | MP2 Calculation | [11][12] |
The Impact of Fluorination: Dissecting the Conformers of 2-Fluorocyclopropylamine
The introduction of a single fluorine atom at the 2-position of the cyclopropyl ring dramatically increases the conformational complexity. Two diastereomers are possible: cis-2-fluorocyclopropylamine and trans-2-fluorocyclopropylamine, each with its own set of preferred conformations arising from the rotation of the amino group.
Unlike the parent cyclopropylamine, the conformational landscape of these fluorinated analogs has been primarily elucidated through computational chemistry, as the synthesis and spectroscopic analysis of individual conformers present significant challenges.[11][13][14] High-level MP2 and SCS-MP2 calculations have been instrumental in mapping the potential energy surfaces for both diastereomers.[11][12]
Trans-2-Fluorocyclopropylamine
For the trans isomer, the global minimum energy conformer is trans-2a.[11][12] The rotational profile of the amino group in the trans isomer is remarkably similar to that of the parent cyclopropylamine, indicating that the fluorine atom in this configuration does not drastically alter the fundamental rotational energetics.[11]
Cis-2-Fluorocyclopropylamine
The cis isomer presents a more complex and insightful case. The lowest energy conformer for this diastereomer, cis-2c, is calculated to be 2.57 kcal/mol less stable than the global minimum of the trans isomer (trans-2a).[11][12] Crucially, the potential energy profile for the rotation of the amino group in cis-2-fluorocyclopropylamine is markedly different from that of both the trans isomer and cyclopropylamine itself.[11]
This difference is a direct consequence of stereoelectronic effects, specifically the gauche effect . The gauche effect is a phenomenon where a conformation with adjacent electronegative substituents is unexpectedly more stable than the anti-conformation.[15] This stability arises from favorable hyperconjugative interactions. In the case of cis-2-fluorocyclopropylamine, the stabilization is attributed to the donation of electron density from a C-H sigma (σ) bonding orbital into the adjacent C-F sigma-star (σ*) antibonding orbital.[11][15][16] This interaction is geometrically optimal in a gauche-like arrangement.
Caption: Conformational minima for 2-fluorocyclopropylamine isomers.
Table 2: Calculated Relative Energies of 2-Fluorocyclopropylamine Conformers
| Diastereomer | Conformer | Relative Energy (kcal/mol) | Method | Reference |
| trans | trans-2a | 0.00 (Global Minimum) | MP2 | [11][12] |
| cis | cis-2c | 2.57 | MP2 | [11][12] |
Comparative Analysis: Stereoelectronic Effects on Structure and Basicity
The primary takeaway from this comparison is the powerful directing influence of the fluorine substituent, which is governed by its stereochemical placement.
-
Conformational Profile: The rotational barrier of the amino group in trans-2-fluorocyclopropylamine closely mirrors that of unsubstituted cyclopropylamine. In contrast, the cis isomer exhibits a unique potential energy curve due to stabilizing gauche interactions between the fluorine atom and the amino group's lone pair or N-H bonds.[11]
-
Basicity (Proton Affinity): Stereoelectronic effects also dictate the basicity of these amines. The calculated gas-phase proton affinities (PA) show that cyclopropylamine is the most basic, followed by the cis-fluorinated isomer, with the trans-fluorinated isomer being the least basic.[11][12] This trend is explained by the hybridization of the nitrogen lone pair. In cis-2c, the lone pair has a higher p-character (sp4.34), making it more available for protonation compared to trans-2a (sp4.07).[12] This difference in hybridization is a direct result of the hyperconjugative interactions that stabilize specific conformations.[11][12]
Experimental and Computational Methodologies
A robust conformational analysis relies on the synergy between experimental techniques and theoretical calculations.
Key Experimental Technique: Microwave Spectroscopy
Microwave spectroscopy provides unparalleled precision for determining the rotational constants of a molecule in the gas phase. From these constants, one can derive bond lengths, bond angles, and dihedral angles, yielding an accurate three-dimensional structure of the most abundant conformer.
Workflow for Microwave Spectroscopy:
-
Sample Introduction: The sample is introduced into a high-vacuum chamber, typically as a gas.
-
Microwave Irradiation: The sample is irradiated with microwaves over a range of frequencies.
-
Absorption & Detection: When the microwave frequency matches the energy difference between two rotational levels, the molecule absorbs the radiation. This absorption is detected, generating a spectrum of rotational transitions.
-
Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions (J' ← J'').
-
Structural Determination: The frequencies of these transitions are used to calculate the principal moments of inertia and, subsequently, the rotational constants (A, B, C). By analyzing the spectra of different isotopically substituted versions of the molecule, a complete and unambiguous molecular structure can be determined.
Core Computational Technique: Ab Initio Calculations
Quantum chemical calculations are indispensable for exploring the entire conformational space, identifying all stable conformers (minima) and transition states, and quantifying the energy differences between them.
Typical Workflow for Computational Conformational Analysis:
Caption: Workflow for computational conformational analysis.
-
Initial Structure Generation: A starting 3D structure of the molecule is built.
-
Conformational Search: A systematic search is performed to explore different conformations. A common method is a relaxed potential energy surface scan, where a key dihedral angle (e.g., the C-C-N-H angle) is systematically rotated, and the energy is minimized at each step.
-
Geometry Optimization: The low-energy structures identified in the search are fully optimized without constraints using a reliable level of theory (e.g., MP2/6-311++G(d,p)) to locate the exact energy minima.
-
Frequency Calculation: Vibrational frequencies are calculated for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
Energy Refinement: More accurate single-point energies are often calculated for the optimized geometries using a higher level of theory or a larger basis set.
-
Electronic Structure Analysis: To understand the underlying electronic effects, analyses like Natural Bond Orbital (NBO) are performed to quantify hyperconjugative interactions.[4]
Conclusion and Implications for Drug Design
The comparative analysis of cyclopropylamine and 2-fluorocyclopropylamine reveals the profound and nuanced impact of a single fluorine atom on molecular conformation and electronic properties. While the trans isomer of 2-fluorocyclopropylamine behaves similarly to the parent molecule, the cis isomer adopts a distinct conformational preference driven by stabilizing stereoelectronic gauche interactions.
For drug development professionals, this understanding is paramount. The ability to predict and control the conformational bias of a scaffold allows for the rational design of ligands that are pre-organized for optimal binding to a biological target.[5] Fluorination, when applied with stereochemical precision, is not merely a tool for enhancing metabolic stability but a sophisticated strategy for fine-tuning the three-dimensional shape and electronic character of a molecule, ultimately leading to more potent and selective therapeutics.[1][17]
References
-
Alabugin, I. V., & Zeidan, T. A. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(24), 4644-4653. [Link]
-
Hendricken, M. J., & Harmony, M. D. (1969). Microwave Spectra of Nitrogen‐Containing Molecules. IV. Conformation, Dipole Moment, and Quadrupole Coupling Constants of Cyclopropylamine. The Journal of Chemical Physics, 51(5), 1837-1843. [Link]
-
Alabugin, I. V., & Zeidan, T. A. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. PubMed, National Library of Medicine. [Link]
-
Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1-10. [Link]
-
Tanko, J. M., & Sadeghian, A. (2020). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society, 142(5), 2640-2652. [Link]
-
Fasan, R., et al. (2018). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 57(40), 13183-13187. [Link]
-
Mathur, S. N., & Harmony, M. D. (1978). Reinvestigation of the microwave spectrum and structure of cyclopropylamine. The Journal of Chemical Physics, 69(9), 4316-4317. [Link]
-
Mathur, S. N., & Harmony, M. D. (1978). Reinvestigation of the microwave spectrum and structure of cyclopropylamine. The Journal of Chemical Physics, 69(9). [Link]
-
Zhang, Y., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(15), 8337-8353. [Link]
-
Freitas, M. P. (2022). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 18, 1184-1191. [Link]
-
Durig, J. R., & Li, Y. S. (1975). Conformational potential function for cyclopropylamine and a vibrational assignment for cyclopropylamine-d2. The Journal of Physical Chemistry, 79(14), 1435-1440. [Link]
-
Rall, M., Harmony, M. D., Cassada, D. A., & Staley, S. W. (1986). Microwave structure of cyclopropylamine: substituent effect of the amino group. Journal of the American Chemical Society, 108(20), 6184-6187. [Link]
-
Wang, S., Witek, J., Landrum, G. A., & Riniker, S. (2020). Improving Conformer Generation for Small Rings and Macrocycles Based on Distance Geometry and Experimental Torsional-Angle Preferences. ETH Zurich Research Collection. [Link]
-
Bhat, V., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(2), 706-721. [Link]
-
Wikipedia contributors. (2023). Gauche effect. Wikipedia. [Link]
-
Liang, Y., et al. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. The Journal of Chemical Physics, 161(9). [Link]
-
Tanko, J. M., & Sadeghian, A. (2020). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society, 142(5), 2640-2652. [Link]
-
Giese, T. J., et al. (2023). Systematic Comparison of Experimental Crystallographic Geometries and Gas-Phase Computed Conformers for Torsion Preferences. Journal of Chemical Information and Modeling, 63(18), 5801-5811. [Link]
-
Wang, S., et al. (2020). Improving Conformer Generation for Small Rings and Macrocycles Based on Distance Geometry and Experimental Torsional-Angle Preferences. Folia. [Link]
-
Wang, S., et al. (2020). Improving Conformer Generation for Small Rings and Macrocycles Based on Distance Geometry and Experimental Torsional-Angle Preferences. Journal of Chemical Information and Modeling, 60(4), 2044-2058. [Link]
-
Xia, Y., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(14), 4092-4100. [Link]
-
Chemistry Lover. (2020, February 16). Gauche effect: stability of gauche form. YouTube. [Link]
-
Rablen, P. R., Hoffman, R. W., & Hrovat, D. A. (1999). Is Hyperconjugation Responsible For The "Gauche Effect" In 1-Fluoroethanes? Swarthmore College. [Link]
- Geissler, H., et al. (1996). Process for preparing 2-fluoro-cyclopropylamine as well as novel cyclopropylamine derivatives.
-
Wikipedia contributors. (2023). Stereoelectronic effect. Wikipedia. [Link]
-
Wier, K., et al. (2025). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv. [Link]
-
Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cycloadditions and cyclizations. Florida State University. [Link]
-
Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Conformational preference of A) cyclopropyl amine derivatives. ResearchGate. [Link]
-
D'Hondt, S., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist's Toolbox. ACS Omega, 7(6), 5126-5132. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
- CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
-
Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. [Link]
-
The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]
-
Anesi, A., et al. (2005). Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. Chirality, 17(9), 577-589. [Link]
-
Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]
Sources
- 1. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP0711750A1 - Process for preparing 2-fluoro-cyclopropylamine as well as novel cyclopropylamine derivatives - Google Patents [patents.google.com]
- 14. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 15. Gauche effect - Wikipedia [en.wikipedia.org]
- 16. "Is Hyperconjugation Responsible For The "Gauche Effect" In 1-Fluoropro" by Paul R. Rablen, R. W. Hoffman et al. [works.swarthmore.edu]
- 17. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Lipophilicity (LogP) of Fluorinated vs. Non-Fluorinated Cyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Lipophilicity and the Cyclopropane Motif in Drug Discovery
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a cornerstone of medicinal chemistry. It profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] A molecule's LogP value quantifies its preference for a lipid-like environment (n-octanol) versus an aqueous one (water), providing a crucial proxy for its ability to permeate biological membranes.[3][4] According to Lipinski's "rule of five," a successful oral drug candidate generally possesses a LogP value no greater than 5.[5][6]
The cyclopropane ring, a three-membered carbocycle, has become an increasingly valuable scaffold in modern drug discovery.[7][8][9][10] Its unique stereoelectronic properties, including enhanced π-character in its C-C bonds and a rigid, three-dimensional structure, offer several advantages.[11] These include the ability to enhance metabolic stability, improve binding potency, and provide novel chemical space for intellectual property.[8][11]
Fluorination, the strategic incorporation of fluorine atoms, is a powerful tool for fine-tuning the physicochemical properties of drug candidates.[12][13][14] When applied to the cyclopropane motif, fluorination can subtly yet significantly modulate lipophilicity, offering a sophisticated strategy for optimizing drug-like properties.[15][16] This guide will dissect the nuanced effects of fluorination on the lipophilicity of cyclopropane derivatives.
The Impact of Fluorination on Lipophilicity: A Counterintuitive Effect
While fluorine is the most electronegative element, its effect on lipophilicity is not always straightforward. The introduction of fluorine can either increase or decrease LogP, depending on the specific structural context.[15][17] This is due to a complex interplay of factors including:
-
Increased Hydrophobic Surface Area: The fluorine atom is larger than a hydrogen atom, which can increase the molecule's overall hydrophobic surface area.[15]
-
Polarity and Dipole Moments: The highly polar C-F bond introduces a significant dipole moment, which can increase a molecule's interaction with polar solvents like water, thereby decreasing lipophilicity.[17][18]
-
Hydrogen Bond Basicity: Fluorination can reduce the hydrogen bond accepting ability of nearby functional groups, which can influence interactions with water.[17]
In the context of cyclopropanes, the inherent properties of the ring itself add another layer of complexity. The cyclopropane fragment is known to reduce lipophilicity.[15] Therefore, the overall change in LogP upon fluorination of a cyclopropane ring is a result of the combined effects of the fluorine atom(s) and the cyclopropyl core.
Experimental Data: A Head-to-Head Comparison
The following tables summarize experimental LogP values for several pairs of non-fluorinated and fluorinated cyclopropane derivatives, demonstrating the tangible effects of this structural modification.
Table 1: Comparison of Lipophilicity (LogP) in Phenylcyclopropylmethylamine Analogs
| Compound | Structure | LogP (experimental) | Change in LogP (ΔLogP) |
| Non-Fluorinated Analog | (trans)-2-phenylcyclopropyl)methylamine | 1.95 | - |
| Monofluorinated Analog | (trans-2-fluoro-2-phenylcyclopropyl)methylamine | 1.92 | -0.03 |
Data sourced from a study on serotonin 5-HT2C receptor agonists.[19] The LogP values were calculated.
Table 2: Lipophilicity (LogP) of Simple Cyclopropyl and Isopropyl Model Compounds
| Compound | Structure | LogP (experimental) | Change in LogP (ΔLogP) |
| Cyclopropylmethanol | 0.28 | - | |
| β-Fluorocyclopropylmethanol | 0.04 | -0.24 | |
| cis-γ-Fluorocyclopropylmethanol | -0.10 | -0.38 | |
| trans-γ-Fluorocyclopropylmethanol | -0.04 | -0.32 | |
| Isopropanol | 0.28 | - | |
| 1-Fluoro-2-propanol | 0.01 | -0.27 |
Experimental data from a systematic comparison of lipophilicity modulations.[15]
Analysis of Experimental Data:
The data consistently shows that the introduction of fluorine to a cyclopropane ring tends to decrease lipophilicity (lower LogP value).[15] This effect is observed in both complex drug-like molecules and simpler model systems.[15][19] For instance, the monofluorination of a 2-phenylcyclopropylmethylamine analog resulted in a slight decrease in the calculated LogP.[19] In simpler alcohol derivatives, β- and γ-fluorination of cyclopropylmethanol led to a more significant reduction in LogP.[15]
This trend suggests that for small aliphatic rings like cyclopropane, the increased polarity imparted by the C-F bond often outweighs the increase in hydrophobic surface area, leading to greater aqueous solubility and lower lipophilicity.
Experimental Protocol: The "Gold Standard" Shake-Flask Method for LogP Determination
The experimental LogP values cited in this guide are typically determined using the shake-flask method , which is considered the gold standard for lipophilicity measurement.[5][6][20] This method directly measures the partitioning of a compound between n-octanol and a pH-buffered aqueous phase.
Causality Behind Experimental Choices:
-
n-Octanol as the Organic Phase: n-Octanol is chosen because its long alkyl chain and polar hydroxyl group mimic the amphipathic nature of biological membranes.
-
Buffered Aqueous Phase: A buffer (commonly phosphate-buffered saline, PBS, at pH 7.4) is used to maintain a constant pH, which is crucial for ionizable compounds as their partitioning behavior is pH-dependent (this measurement is technically LogD at a specific pH).[6][21]
-
Equilibration: The mixture is vigorously shaken to ensure that the compound reaches equilibrium between the two phases.[21]
-
Phase Separation: Centrifugation is employed to achieve a clean separation of the n-octanol and aqueous layers.[21]
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).[21][22] For fluorinated compounds lacking a UV chromophore, 19F NMR spectroscopy offers a powerful alternative for quantification.[1][22]
Step-by-Step Methodology:
-
Preparation of Pre-Saturated Solvents: Prepare n-octanol pre-saturated with the aqueous buffer and the aqueous buffer pre-saturated with n-octanol to ensure mutual miscibility does not affect the final volumes.
-
Compound Dissolution: Accurately weigh the test compound and dissolve it in either the pre-saturated n-octanol or the pre-saturated aqueous buffer.
-
Partitioning: Combine the organic and aqueous phases in a vial at a defined volume ratio.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) at a constant temperature to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.
-
Sampling: Carefully withdraw an aliquot from each phase for analysis.
-
Concentration Determination: Measure the concentration of the compound in both the n-octanol and aqueous phases using a calibrated analytical method.
-
LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Caption: Workflow for the Shake-Flask Method of LogP Determination.
Logical Framework: When to Employ Fluorinated vs. Non-Fluorinated Cyclopropanes
The decision to incorporate a fluorinated cyclopropane motif over its non-fluorinated counterpart should be driven by the specific goals of the drug discovery program.
Caption: Decision Framework for Employing Fluorinated Cyclopropanes.
-
To Decrease Lipophilicity and Improve Aqueous Solubility: If a lead compound is excessively lipophilic, leading to poor solubility or high plasma protein binding, introducing a fluorinated cyclopropane can be an effective strategy to lower the LogP.
-
To Modulate Metabolic Stability: Fluorination at a potential site of metabolism on the cyclopropane ring can block oxidative degradation by cytochrome P450 enzymes, thereby improving the compound's metabolic stability.
-
To Fine-Tune Binding Affinity: The introduction of a C-F bond can alter the electronic properties of the cyclopropane ring, potentially leading to more favorable interactions with the target protein.
Conclusion
The strategic fluorination of cyclopropane rings provides a nuanced and powerful tool for medicinal chemists to optimize the physicochemical properties of drug candidates. Experimental evidence indicates that, in many cases, fluorination of the cyclopropane motif leads to a decrease in lipophilicity, which can be advantageous for improving aqueous solubility and mitigating issues associated with high LogP values. The choice between a fluorinated and a non-fluorinated cyclopropane should be a data-driven decision based on the specific ADMET challenges of a given lead compound. A thorough understanding of the principles outlined in this guide will enable researchers to more effectively leverage these valuable structural motifs in the pursuit of novel and improved therapeutics.
References
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
- Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). (n.d.).
- Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (2025).
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Source Not Found.
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC - NIH.
- The role of fluorine in medicinal chemistry. (n.d.). Source Not Found.
- the-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-
- LogP / LogD shake-flask method. (2024). Protocols.io.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
- Role of Fluorine in Drug Design and Drug Action. (2025).
- The influence of aliphatic fluorination on lipophilicity. (n.d.).
- Recent advances in the synthesis of cyclopropanes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.).
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (n.d.). PMC - PubMed Central.
- Shake Flask LogD. (n.d.). Domainex.
- Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024). Chapman University Digital Commons.
- LogP values for fluorinated phenylcyclohexanes (relative configurations...). (n.d.).
- LogP / LogD shake-flask method v1. (2024).
- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv | Cambridge Open Engage.
- Measured²⁰ log P values for compounds selectively fluorinated... (n.d.).
- A Comparative Guide: Fluorocyclopropane Versus Non-Fluorinated Cyclopropane Analogs in Drug Discovery. (n.d.). Benchchem.
- A. Dependence of the lipophilicity (logP) on the number of fluorine... (n.d.).
- Thermodynamics and polarity-driven properties of fluorin
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 19. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Shake Flask LogD | Domainex [domainex.co.uk]
- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate
For the modern researcher, the synthesis and application of novel chemical entities are paramount to discovery. Among these, tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, with its unique structural motifs—a carbamate, a strained cyclopropyl ring, and a fluorine atom—presents a landscape of synthetic potential. However, this potential is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide provides a comprehensive framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring that scientific advancement and personal safety proceed in tandem.
Hazard Assessment: A Proactive Approach to Safety
Carbamate Functionality: Carbamates, as a class, are known to exhibit a range of biological activities, with some affecting the nervous system.[1] Certain carbamates are identified as being potentially fatal if swallowed and can cause allergic skin reactions.[1] Therefore, it is prudent to handle this compound with the assumption that it may cause skin and eye irritation, and potentially sensitization upon repeated contact.
Organofluorine Moiety: The presence of a carbon-fluorine bond necessitates additional precautions. While the C-F bond is strong, the metabolism or degradation of fluorinated organic compounds can sometimes release fluoride ions or other toxic byproducts. Therefore, minimizing exposure is critical. All work with volatile fluorinated compounds should be conducted in a properly functioning chemical fume hood to mitigate inhalation exposure.[2]
Physical Properties: The compound has a molecular weight of 175.20 g/mol and a molecular formula of C₈H₁₄FNO₂.[3] It is important to note if the compound is a solid, as this may present a dust explosion hazard if finely divided, although this is not considered a primary risk for the delivered form.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the recommended PPE, with justifications rooted in the potential hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[1][2][4] | Protects against accidental splashes and aerosols that could cause serious eye damage.[1] |
| Hand Protection | Unlined, chemical-resistant gloves (e.g., neoprene, butyl, PVC, or nitrile) with cuffs extending up the forearm.[1] Double-gloving is recommended for enhanced protection.[2] | Prevents skin contact, a primary route of exposure for carbamates and other organic compounds.[1] Always inspect gloves before use and use proper removal techniques to avoid contaminating your hands. |
| Skin and Body Protection | A flame-resistant lab coat should be worn at all times.[2] For larger quantities or when a splash risk is significant, a full-body, chemical-resistant suit or coveralls should be worn.[1] | Minimizes skin exposure from spills or splashes.[1] Ensure clothing provides maximum skin coverage.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required if dusts or aerosols are generated, or if working outside of a certified chemical fume hood.[1][4] | Prevents inhalation of airborne particles or vapors, which could cause respiratory irritation.[6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational plan is crucial for minimizing risk. The following protocol outlines the essential steps for handling this compound.
Preparation:
-
Consult Safety Resources: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Work Area Designation: All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before starting the experiment to avoid unnecessary movement and potential for spills.
Handling:
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust.[7] Use a spatula for transfers and conduct these operations within the fume hood.
-
In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to those of the solute.
-
Heating and Reactions: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-Handling: After completing your work, decontaminate the work area.
After Handling:
-
Hand Washing: Wash your hands and face thoroughly with soap and water after handling the compound, even if you were wearing gloves.[8]
-
Clothing: Remove any contaminated clothing and wash it before reuse.[4]
-
No Consumables: Do not eat, drink, or smoke in the laboratory work area.[8]
Emergency Procedures: Planning for the Unexpected
Spills:
-
Small Spills: For minor spills, trained personnel wearing appropriate PPE can manage the cleanup.[2] Alert others in the vicinity. Contain the spill with a compatible absorbent material.[2] Collect the absorbed material into a sealed, labeled container for proper waste disposal.[2]
-
Large Spills: For significant spills, evacuate the area immediately and contact your institution's emergency response team.[2]
Exposures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[2][8] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[8] Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.[8]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is essential to protect the environment.
Waste Segregation and Labeling:
-
All waste containing this compound must be collected in clearly labeled, compatible containers.[2]
-
Do not mix this waste with incompatible materials.[2]
Disposal of Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, gloves, and absorbent pads, should be collected in a designated, sealed waste container.[2]
Bulk Quantities:
-
Unused or excess quantities of the compound should be disposed of through your institution's hazardous waste program.[2] Contact your environmental health and safety office for specific guidance.[2]
-
Do not attempt to neutralize or dispose of this chemical down the drain.[8]
The robust nature of the carbon-fluorine bond in fluorinated organic compounds means they can be persistent in the environment.[9] Therefore, disposal methods such as incineration at a licensed facility are often preferred for such "forever chemicals" to ensure their complete destruction.[10]
Visualizing the Workflow: From Preparation to Disposal
The following diagram illustrates the critical workflow for safely handling this compound.
Caption: A workflow diagram outlining the key stages of safe handling.
References
- Safety and handling of fluorinated organic compounds - Benchchem. (n.d.). BenchChem.
- This compound - ChemScene. (n.d.). ChemScene.
- Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. (n.d.). BenchChem.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8). U.S. Environmental Protection Agency.
- Personal protective equipment for handling 2-Butenyl N-phenylcarbamate - Benchchem. (n.d.). BenchChem.
- Naphthalen-1-yl N-(2-fluorophenyl)carbamate - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
- tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate - ChemicalBook. (n.d.). ChemicalBook.
- Tert-butyl ((1S,2R)-2-fluorocyclopentyl)carbamate | C10H18FNO2 | CID - PubChem. (n.d.). PubChem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2022, November 15). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Sciencemadness Wiki.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Hazmat School.
- Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27). MCF Environmental Services.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.). Oregon OSHA.
- SAFETY DATA SHEET - Fisher Scientific. (2010, October 28). Fisher Scientific.
- Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.). BESA.
- Tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. epa.gov [epa.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
